Aurobin
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Lidocaine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
130377-60-5 |
|---|---|
Molekularformel |
C56H77Cl4N3O12 |
Molekulargewicht |
1126 g/mol |
IUPAC-Name |
5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1 |
InChI-Schlüssel |
FYBPKUIKUPJSGB-WRGLNDQXSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Isomerische SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl |
Synonyme |
aurobin dexpanthenol - lidocaine - prednisolone - triclosan dexpanthenol, lidocaine, prednisolone, triclosan drug combination |
Herkunft des Produkts |
United States |
Foundational & Exploratory
auranofin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Auranofin in Cancer Cells
Executive Summary
Auranofin, a gold(I)-containing compound originally approved for the treatment of rheumatoid arthritis, is being extensively repurposed as a potent anticancer agent.[1][2] Its efficacy stems from a multi-faceted mechanism of action that converges on the induction of overwhelming oxidative stress, disruption of critical cellular signaling pathways, and inhibition of protein homeostasis. This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams of the key pathways involved. The primary molecular target of auranofin is thioredoxin reductase (TrxR), an essential enzyme in the cellular antioxidant defense system.[1][3] By inhibiting TrxR, auranofin triggers a cascade of cytotoxic events, including apoptosis, ferroptosis, and proteasomal stress, making it a promising candidate for various oncology applications, with several clinical trials underway.[1][4]
Core Mechanism: Thioredoxin Reductase Inhibition and ROS Induction
The central mechanism of auranofin's anticancer activity is the irreversible inhibition of thioredoxin reductase (TrxR).[5][6] Auranofin's gold(I) ion has a high affinity for the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of the enzyme.[6][7]
Inhibition of TrxR disrupts the thioredoxin (Trx) system, a crucial component of the cell's antioxidant machinery responsible for maintaining redox homeostasis.[8][9] This enzymatic blockade leads to a rapid and significant accumulation of intracellular reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][10][11] Cancer cells, which often exhibit higher baseline levels of ROS compared to normal cells, are particularly vulnerable to this additional pro-oxidative insult, which pushes them beyond a survivable threshold of oxidative stress.[8][11] This elevated ROS is the primary driver for the downstream cytotoxic effects of auranofin.[11][12]
Caption: Core mechanism of auranofin action.
Induction of Programmed Cell Death
The excessive oxidative stress induced by auranofin triggers multiple forms of programmed cell death, primarily apoptosis and ferroptosis.
Apoptosis
Auranofin is a potent inducer of apoptosis in a wide range of cancer cell lines.[7][11] The ROS-mediated apoptotic cascade involves:
-
Mitochondrial Dysfunction: Increased ROS leads to the depolarization of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[9][12] This is often accompanied by an increased ratio of pro-apoptotic BAX to anti-apoptotic Bcl-2 proteins.[9]
-
Caspase Activation: Auranofin treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[9][11][13] Activated caspase-3 subsequently cleaves substrates such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][11]
-
Endoplasmic Reticulum (ER) Stress: Auranofin can induce a lethal ER stress response, another trigger for apoptosis.[11][14]
Ferroptosis
Auranofin has also been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.[15][16] This occurs because the thioredoxin system is linked to the function of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. By inhibiting TrxR, auranofin can indirectly impair GPX4 function, leading to lipid ROS accumulation and ferroptotic cell death.[15] Auranofin can also resensitize ferroptosis-resistant cancer cells to other ferroptosis inducers.[17]
Caption: Auranofin-induced apoptosis and ferroptosis pathways.
Inhibition of Pro-Survival Signaling Pathways
Auranofin disrupts several key signaling pathways that are frequently hyperactivated in cancer cells, contributing to their proliferation, survival, and resistance to therapy.
-
STAT3 Pathway: Auranofin inhibits the phosphorylation and thus the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[18] This inhibition can be ROS-dependent and has been observed in breast cancer and multiple myeloma cells.[18] In breast cancer stem cells, auranofin suppresses the STAT3/IL-8 signaling axis.[19][20]
-
PI3K/AKT/mTOR Pathway: Auranofin has been shown to inhibit the expression of several key proteins in the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) and pancreatic cancer cells.[1][7][21] This pathway is a central regulator of cell growth, metabolism, and survival.
-
NF-κB Pathway: Auranofin can suppress the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, immunity, and cancer cell survival.[21][22]
Caption: Inhibition of pro-survival signaling pathways by auranofin.
Disruption of Protein Homeostasis
Beyond redox modulation, auranofin disrupts protein homeostasis by inhibiting the ubiquitin-proteasome system (UPS).[1][6] Unlike proteasome inhibitors such as bortezomib that target the 20S catalytic core, auranofin specifically inhibits two proteasome-associated deubiquitinases (DUBs): UCHL5 and USP14.[23][24][25]
Inhibition of these DUBs prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[23] This proteotoxic stress contributes significantly to auranofin's cytotoxicity and can induce apoptosis.[23][24] This distinct mechanism of proteasome inhibition makes auranofin a unique therapeutic agent.[24]
Quantitative Data Summary
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of auranofin across a range of cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1-2 | 24 | [10] |
| Calu-6 | Non-Small Cell Lung Cancer | 3 | 24 | [10] |
| A549 | Non-Small Cell Lung Cancer | 3-5 | 24 | [9][10] |
| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | 24 | [10] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4 | 24 | [10] |
| MCF-7 | Breast Cancer | 0.98 | 72 | [26] |
| MCF-7 | Breast Cancer | 3.37 | 24 | [26] |
| MDA-MB-231 | Breast Cancer | ~1.0 | 24 | [20] |
| PEO1 | High-Grade Serous Ovarian | 0.53 (Clonogenic) | 72 | [12] |
| PEO4 | High-Grade Serous Ovarian | 2.8 (Clonogenic) | 72 | [12] |
| HL-60 | Acute Promyelocytic Leukemia | 0.23 | 72 | [26] |
| HCT-15 | Colon Cancer | 0.11 | 72 | [26] |
| HeLa | Cervical Cancer | 0.15 | 72 | [26] |
Key Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the efficacy of auranofin in inhibiting its primary target.
-
Cell Lysis: Treat cancer cells (e.g., Calu-6, A549) with varying concentrations of auranofin for a specified time (e.g., 24 h).[9] Harvest and lyse the cells in a suitable buffer to obtain cytoplasmic extracts.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NADPH, and insulin.
-
Initiation: Add the cell lysate (containing TrxR) to the reaction mixture. The TrxR will catalyze the reduction of insulin using NADPH.
-
DTNB Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB is reduced by the free thiols generated from the insulin reduction, producing 2-nitro-5-thiobenzoate (TNB), which is a colored compound.
-
Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a spectrophotometer.
-
Analysis: Compare the rate of reaction in auranofin-treated samples to untreated controls to determine the percentage of TrxR inhibition.
Intracellular ROS Measurement
This protocol quantifies the primary mechanistic driver of auranofin's cytotoxicity.
-
Cell Treatment: Seed cancer cells (e.g., BGC-823, SGC-7901) in plates and treat with auranofin for the desired duration (e.g., 2 hours).[11]
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C.[11] DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Oxidation to Fluorescent Product: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]
-
Data Acquisition: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm) or a fluorescence microplate reader.
-
Analysis: Quantify the mean fluorescence intensity and compare treated samples to controls. An antioxidant like N-acetylcysteine (NAC) can be used as a negative control to confirm ROS-specificity.[11]
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for apoptosis assessment.
-
Cell Treatment and Harvesting: Treat cells with auranofin for a specified period (e.g., 24 h).[11] Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of auranofin-induced apoptosis.
Conclusion
Auranofin exhibits robust anticancer activity through a well-defined, multi-pronged mechanism of action. Its primary function as a potent inhibitor of thioredoxin reductase leads to a catastrophic increase in oxidative stress, which in turn activates multiple cell death pathways, including apoptosis and ferroptosis. Concurrently, auranofin disrupts critical pro-survival signaling networks (STAT3, PI3K/AKT, NF-κB) and induces proteotoxic stress through a unique mode of proteasome inhibition. This complex interplay of cytotoxic effects underscores its potential as a repurposed therapeutic for a variety of malignancies. The data and protocols presented herein provide a comprehensive foundation for researchers and drug developers exploring the clinical translation of auranofin and its analogues in oncology.
References
- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auranofin Induces ER Stress‐Mediated Apoptosis, and Its Combination With Bortezomib Elicits Paraptosis‐Like Cell Death in Malignant Canine Mammary Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Auranofin resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin's Journey into the Cell: An In-depth Technical Guide to Cellular Uptake and Distribution Pathways
For Researchers, Scientists, and Drug Development Professionals
Auranofin, a gold(I)-containing compound, has a rich history in the treatment of rheumatoid arthritis and is now being extensively repurposed for its potent anticancer and antimicrobial properties. A thorough understanding of its cellular uptake and intracellular distribution is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the core mechanisms governing auranofin's entry into cells and its subsequent subcellular localization, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Cellular Uptake: A Tale of Ligand Exchange
The cellular uptake of auranofin is a complex process that is dependent on concentration, time, and temperature.[1][2] It is not a simple diffusion process but rather a sophisticated mechanism known as sequential ligand exchange.[1] In this process, the tetraacetylthioglucose moiety of auranofin does not enter the cell. Instead, the gold(I) and triethylphosphine moieties are internalized after interacting with sulfhydryl groups on the cell membrane.[1] This is supported by evidence that N-ethylmaleimide, a sulfhydryl-blocking agent, inhibits the cellular association of auranofin.[1] The presence of serum proteins, such as albumin, can reduce the uptake of auranofin, likely by competing for binding to the drug.[1][2]
Quantitative Insights into Auranofin's Effects
The biological impact of auranofin is directly linked to its intracellular concentration. The following tables summarize key quantitative data regarding its cytotoxic effects and impact on cellular processes.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 3.37 | 24 h | [3] |
| MCF-7 | Breast Cancer | 0.98 | 72 h | [3] |
| HL-60 | Promyelocytic Leukemia | 0.23 | 72 h | [3] |
| A549 | Lung Cancer | 0.75 | 72 h | [3] |
| A375 | Melanoma | 0.34 | 72 h | [3] |
| HCT-15 | Colon Cancer | 0.11 | 72 h | [3] |
| HeLa | Cervical Cancer | 0.15 | 72 h | [3] |
| Calu-6 | Lung Cancer | ≥IC50 | 24 h | [4] |
| NCI-H1299 | Lung Cancer | 1 | 24 h | [4] |
| PC3 | Prostate Cancer | 14.33 | 6 h | [5] |
Table 2: Concentration-Dependent Effects of Auranofin on MCF-7 Breast Cancer Cells (24h treatment)
| Auranofin Concentration (µM) | Live Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| 0 (Control) | 84.8 (±8.7) | 3.90 (±2.9) | 13.52 (±9.4) | [6] |
| 0.78 | 78.28 (±13.9) | 6.50 (±3.8) | 15.20 (±11.2) | [6] |
| 1.56 | 84.17 (±10.1) | 4.50 (±2.5) | 11.20 (±8.4) | [6] |
| 3.12 | 82.15 (±8.7) | 10.52 (±6.6) | 7.30 (±4.2) | [6] |
| 6.25 | 53.47 (±31.6) | 36.80 (±33.5) | 9.60 (±7.1) | [6] |
| 12.50 | 2.15 (±1.9) | 89.9 (±10.9) | 7.90 (±9.7) | [6] |
| 25 | 0.8 (±0.7) | 92.3 | 2.75 (±3.0) | [3][6] |
Intracellular Distribution: A Multi-Compartmental Affair
Once inside the cell, the gold and triethylphosphine components of auranofin do not remain localized in one area. Instead, they are distributed among the nuclear, cytosolic, and membrane fractions.[1] This broad distribution is indicative of auranofin's ability to interact with a multitude of intracellular targets. In lung cancer (A-549) and fibroblast (MRC-5) cells, a significant portion of the intracellular gold (up to 24.3%) is found associated with proteins.[7]
Key Signaling Pathways Modulated by Auranofin
Auranofin's therapeutic effects are a consequence of its interaction with multiple intracellular signaling pathways, primarily through the inhibition of thioredoxin reductase (TrxR).
Thioredoxin Reductase Inhibition and Oxidative Stress
Auranofin is a potent inhibitor of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[8] This inhibition disrupts the thioredoxin system, a crucial antioxidant pathway, leading to an accumulation of reactive oxygen species (ROS).[8][9] The resulting oxidative stress triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately culminating in apoptosis.[8][9]
Disruption of Calcium Homeostasis
Auranofin induces a sustained increase in intracellular calcium concentration ([Ca2+]i) in a concentration and time-dependent manner.[3] This calcium overload is a critical trigger for apoptosis.[3][10] The precise mechanism of calcium influx is still under investigation, but it appears to involve both the release of calcium from intracellular stores and the influx of extracellular calcium.[11]
Experimental Protocols: A Methodological Overview
This section provides a summary of the key experimental methodologies used to investigate auranofin's cellular uptake and distribution.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of auranofin for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Trypan Blue Dye Exclusion Assay:
-
Treat cells with auranofin as described above.
-
Harvest the cells and resuspend them in a small volume of media or PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Measurement of Cellular Uptake and Distribution
-
Radiolabeled Auranofin Studies:
-
Synthesize auranofin with a radiolabel on the gold ([195Au] or [198Au]) or triethylphosphine ([3H]) moiety.[1]
-
Incubate cells with the radiolabeled auranofin for various times and at different concentrations.
-
Wash the cells extensively with cold buffer to remove extracellular drug.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter to determine total cellular uptake.
-
For subcellular distribution, perform cell fractionation (e.g., differential centrifugation) to separate the nuclear, cytosolic, and membrane fractions.
-
Measure the radioactivity in each fraction to determine the distribution of auranofin.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Treat cells with auranofin.
-
Wash and harvest the cells.
-
Digest the cell pellets using a strong acid mixture (e.g., nitric acid and hydrogen peroxide).
-
Analyze the digested samples by ICP-MS to quantify the total intracellular gold content.
-
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with auranofin.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Assay:
-
Load cells with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treat the cells with auranofin.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.
-
Measurement of Intracellular Calcium
-
Fluo-4 AM Assay:
-
Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM.
-
Treat the cells with auranofin.
-
Monitor the changes in fluorescence intensity over time using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.[3]
-
Conclusion
The cellular uptake of auranofin is a multifaceted process initiated by a unique ligand exchange mechanism at the cell surface, leading to the internalization of its active gold and phosphine moieties. Its subsequent broad distribution across subcellular compartments allows it to engage with a variety of targets, most notably the thioredoxin reductase system. The inhibition of this key antioxidant enzyme unleashes a cascade of events, including profound oxidative stress and disruption of calcium homeostasis, which collectively drive the cell towards apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of auranofin. Future investigations should aim to elucidate the specific transporters involved in auranofin uptake and efflux, and to further map its protein interaction network to uncover additional mechanisms of action.
References
- 1. Cellular association, intracellular distribution, and efflux of auranofin via sequential ligand exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]
- 5. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dawn of auranofin: A Technical Chronicle of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold(I) complex, marked a significant advancement in the treatment of rheumatoid arthritis upon its approval. Unlike its predecessors, the parenterally administered gold salts, auranofin offered the convenience of oral administration and a distinct pharmacological profile. This technical guide delves into the early discovery and the evolution of the chemical synthesis of auranofin, providing a comprehensive resource for researchers in medicinal chemistry and drug development. The narrative of auranofin's inception is a compelling case study in targeted drug design, building upon the historical understanding of gold's therapeutic properties while engineering a molecule with improved pharmacokinetic and pharmacodynamic characteristics.
The Genesis of Oral Gold Therapy: Early Discovery
The therapeutic use of gold compounds for inflammatory conditions dates back to the early 20th century. However, the early gold therapies, such as gold sodium thiomalate, were administered via injection and associated with a range of toxic side effects. The quest for a safer, orally bioavailable gold-based therapeutic led researchers at Smith Kline & French Laboratories to explore novel gold complexes. The central hypothesis was that a lipophilic, monomeric gold(I) compound would be more readily absorbed from the gastrointestinal tract and exhibit a different distribution and toxicity profile compared to the polymeric, hydrophilic parenteral gold salts. This line of inquiry culminated in the development of auranofin, (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato-S-)(triethylphosphine)gold(I), which received FDA approval in 1985.[1][2]
The Chemical Blueprint: Synthesis of Auranofin
The synthesis of auranofin involves the coupling of two key moieties: a gold(I) phosphine complex and a protected thiosugar. The development of auranofin saw the evolution of its synthetic route, with several methods patented by Smith Kline & French. Below are the detailed experimental protocols for the preparation of the key intermediates and the final auranofin molecule.
Synthesis of Key Intermediates
1. (Triethylphosphine)gold(I) Chloride ((C₂H₅)₃PAuCl)
This gold(I) complex is a crucial precursor for auranofin. It is typically prepared by the reduction of a gold(III) salt in the presence of triethylphosphine.
-
Experimental Protocol: A common academic preparation involves dissolving tetrachloroauric acid trihydrate in ethanol, followed by the dropwise addition of triethylphosphine with constant stirring.[3] This reaction leads to the immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate.[3] The reaction proceeds through a two-electron reduction of gold(III) to gold(I).[3] An alternative method involves the reaction of gold(I) chloride (AuCl) with triethylphosphine in an organic solvent like dichloromethane.[3]
2. 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose
This protected thiosugar provides the carbohydrate ligand of auranofin.
-
Experimental Protocol: A detailed method for the synthesis of a related S-trityl protected thiosugar is described, which can be a precursor. In a pyridine solution (100 ml), 35 g (0.096 mole) of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose is reacted with 28 g (0.10 mole) of triphenylmethyl chloride at room temperature for 12 hours.[4] The solution is filtered, and the pyridine is removed under reduced pressure.[4] The residue is then dissolved in chloroform (350 ml), washed with water (5 x 100 ml), and the chloroform solution is dried over magnesium sulfate.[4] After solvent removal, the product is crystallized from methanol to yield 17 g (29%) of 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio-β-D-glucopyranose.[4] The trityl group can then be cleaved to yield the desired thiol.
Final Synthesis of Auranofin
Several patented methods outline the final coupling step. The core principle involves the reaction of the gold phosphine complex with the thiosugar.
-
Method 1: From an Alkali Metal Salt of the Thiosugar This early method involves reacting an alkali metal salt of 1-thio-β-D-glucopyranose with a trialkylphosphine gold halide.[5] The alkali metal salt is generated in situ from a 1-thiopseudourea derivative using sodium or potassium carbonate in water at low temperatures.[6]
-
Method 2: From a Thioether or Thioester This patented process utilizes a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester with a good leaving group (R). This starting material is then reacted with a reactive tertiary phosphine gold ester or sulfide.[7]
-
Reaction Scheme:
where Ac is acetyl, R is a displaceable group, and X is a reactive halo or other leaving group.[7]
-
-
Method 3: From the Silver Salt of the Thiosugar A methanol solution (35 ml) of 1.94 g (4.1 mmol) of 2,3,4,6-tetra-O-acetyl-1-S-silver-1-thio-β-D-glucopyranose and 1.44 g (4.1 mmol) of chloro(triethylphosphine)gold(I) is stirred at room temperature for 1 hour.[5] The solution is filtered, and the solvent is removed under reduced pressure.[5] The residue is then purified by chromatography on silica gel with chloroform as the eluent, followed by crystallization from methanol-water to yield auranofin.[5]
-
Method 4: From S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose This method involves a novel intermediate, S-gold-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, which is reacted with a stoichiometric quantity of triethylphosphine in an inert aprotic solvent like methylene chloride at room temperature.[6]
The following diagram illustrates a generalized synthetic workflow for auranofin:
Caption: Generalized workflow for the synthesis of auranofin.
Quantitative Data Summary
The following tables summarize key quantitative data from the early development and characterization of auranofin and its precursors.
Table 1: Physicochemical Properties
| Compound | Melting Point (°C) | Specific Rotation [α]D²⁵ (1% Methanol) |
| Auranofin | 98-101[5], 108-110[5], 110-111[7], 112-116[8] | -55.8°[5], -56.3°[8] |
| 2,3,4,6-tetra-O-acetyl-1-S-trityl-1-thio-β-D-glucopyranose | 177-179[4] | -37.8°[4] |
Table 2: Biological Activity
| Target/Cell Line | IC₅₀ Value (Auranofin) | Reference |
| Thioredoxin Reductase (TrxR) | ~88 nM | [9] |
| Helicobacter pylori | ~1.2 µM | [9] |
| Human Prostate Cancer Cells | 2.5 µM (24h) | [9] |
| Normal Human Lung Fibroblast (HPF) Cells | ~3 µM (24h) | [10] |
| Calu-6 Lung Cancer Cells | ~3 µM (24h) | [10] |
| A549 Lung Cancer Cells | 3-4 µM (24h) | [10] |
| SK-LU-1 Lung Cancer Cells | 3-4 µM (24h) | [10] |
| NCI-H1299 Lung Cancer Cells | 1-2 µM | [11] |
| Entamoeba histolytica | 0.5 µM | [12] |
Table 3: Early Clinical Pharmacokinetic Data
| Parameter | Value | Reference |
| Oral Bioavailability | 20-25% | [13] |
| Plasma Protein Binding | 60% | [12] |
| Excretion | 85% in feces | [12] |
| Elimination Half-life (t₁/₂) | 26 days (range 21-31 days) in RA patients | [12] |
| 35 days in healthy volunteers | [12] | |
| Mean Peak Plasma Gold Concentration (Cₘₐₓ) | 0.312 µg/ml (at day 7, 6 mg/day dose) in healthy volunteers | [12] |
Mechanism of Action: A Signaling Pathway Perspective
Auranofin's therapeutic effects are primarily attributed to its ability to inhibit various enzymes, most notably thioredoxin reductase (TrxR).[9] This inhibition disrupts the cellular redox balance, leading to increased oxidative stress and subsequent downstream effects on inflammatory and apoptotic pathways.
Caption: Simplified signaling pathway of auranofin's mechanism of action.
Conclusion
The development of auranofin represents a pivotal moment in the history of chrysotherapy, demonstrating the successful application of medicinal chemistry principles to improve the therapeutic index of a known class of drugs. The synthetic routes developed by Smith Kline & French provided a scalable and efficient means of producing this novel oral gold agent. The early biological data clearly indicated its potent inhibitory effects on key cellular pathways involved in inflammation. This in-depth guide provides a foundational resource for scientists and researchers, offering detailed insights into the chemical synthesis and early biological characterization of auranofin, a molecule that continues to be a subject of research for new therapeutic applications.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Chloro(triethylphosphine)gold(I) | 15529-90-5 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. DK150520B - PROCEDURE FOR THE PREPARATION OF AURANOFINE - Google Patents [patents.google.com]
- 6. US4133952A - Process and intermediate for preparing auranofin - Google Patents [patents.google.com]
- 7. US4122254A - Process for preparing auranofin - Google Patents [patents.google.com]
- 8. US4125711A - Process for preparing auranofin - Google Patents [patents.google.com]
- 9. apexbt.com [apexbt.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Auranofin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, a gold(I)-containing compound, was initially developed and approved for the treatment of rheumatoid arthritis.[1] However, its potent biological activities have led to a resurgence of interest in its potential as a therapeutic agent for a broader range of diseases, particularly cancer.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of auranofin, focusing on its molecular mechanisms of action, effects on key signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Inhibition of Thioredoxin Reductase
The principal mechanism underlying the diverse pharmacological effects of auranofin is its potent inhibition of thioredoxin reductase (TrxR).[1][3] TrxR is a key selenoenzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis, antioxidant defense, and regulating various cellular processes.[4][5] Auranofin, with its high affinity for thiol and selenol groups, irreversibly binds to the active site of TrxR, thereby inactivating the enzyme.[3][5] This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][3]
The inhibition of TrxR by auranofin is a central event that triggers a cascade of downstream effects, including the induction of apoptosis and modulation of various signaling pathways. The overexpression of TrxR in some cancer cells is associated with aggressive tumor progression and resistance to therapy, making it an attractive target for anticancer drugs like auranofin.[1][6]
Quantitative Analysis of Auranofin Activity
The cytotoxic and inhibitory effects of auranofin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of auranofin.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Lung Cancer | ||||
| Calu-3 | Non-Small Cell Lung Cancer | < 1.0 | 72 | [7] |
| HCC366 | Non-Small Cell Lung Cancer | < 1.0 | 72 | [7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1 | 24 | [1] |
| Calu-6 | Non-Small Cell Lung Cancer | 3 | 24 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4 | 24 | [1] |
| A549 | Non-Small Cell Lung Cancer | 5 | 24 | [1] |
| SK-LU-1 | Non-Small Cell Lung Cancer | 5 | 24 | [1] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 3.37 | 24 | [8] |
| MCF-7 | Breast Adenocarcinoma | 0.98 | 72 | [8] |
| Other Cancers | ||||
| HL-60 | Promyelocytic Leukemia | 0.23 | 72 | [8] |
| HCT-15 | Colorectal Adenocarcinoma | 0.11 | 72 | [8] |
| HeLa | Cervical Cancer | 0.15 | 72 | [8] |
| A375 | Malignant Melanoma | 0.34 | 72 | [8] |
Key Signaling Pathways Modulated by Auranofin
Auranofin's inhibition of TrxR and induction of ROS reverberate through multiple intracellular signaling pathways, contributing to its anti-inflammatory and anticancer effects.
Induction of Apoptosis via Oxidative Stress
The primary mechanism by which auranofin induces cell death in cancer cells is through the generation of excessive ROS, leading to overwhelming oxidative stress.[9] This, in turn, triggers the intrinsic pathway of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation.[10] Auranofin has been shown to inhibit the NF-κB pathway through multiple mechanisms, contributing to its anti-inflammatory and pro-apoptotic effects.[6][11]
Modulation of Other Pro-Survival Pathways
Auranofin has also been reported to inhibit other critical pro-survival signaling pathways in cancer cells, including:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently deregulated in cancer and plays a central role in cell growth, proliferation, and survival. Auranofin has been shown to inhibit the expression and/or phosphorylation of key components of this pathway.[7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and cell proliferation. Auranofin can inhibit the activation of JAK2 and the phosphorylation of STAT3.[11]
Experimental Protocols
This section details the methodologies for key experiments used to investigate the pharmacodynamics of auranofin.
Thioredoxin Reductase (TrxR) Inhibition Assay
This colorimetric assay measures the enzymatic activity of TrxR.
Protocol:
-
Sample Preparation: Prepare cell lysates or use purified TrxR enzyme.
-
Reaction Mixture: In a 96-well plate, combine the sample with a reaction buffer containing NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][12]
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product.[3][12]
-
Data Analysis: To determine the specific inhibition by auranofin, compare the TrxR activity in samples treated with auranofin to untreated controls. A specific TrxR inhibitor can be used to subtract background activity.[12]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of auranofin for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium.[13]
-
Incubation: Incubate the plate at 37°C in the dark for 30-60 minutes.[9]
-
Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence values to a control group to determine the fold-change in ROS production.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Harvest cells after treatment with auranofin and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[15]
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions from cells treated with or without auranofin.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Auranofin exhibits a multifaceted pharmacodynamic profile, primarily driven by its potent inhibition of thioredoxin reductase. This leads to a surge in intracellular ROS, triggering apoptosis and modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB, PI3K/AKT/mTOR, and JAK/STAT pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of auranofin's therapeutic potential. A thorough understanding of its pharmacodynamics is crucial for the rational design of future clinical applications, particularly in the realm of oncology.
References
- 1. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. doc.abcam.com [doc.abcam.com]
- 4. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 5. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. researchgate.net [researchgate.net]
- 9. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. bioquochem.com [bioquochem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Auranofin's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has garnered significant attention for its potent immunomodulatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which auranofin influences the immune system. We will explore its inhibitory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, as well as its impact on cellular redox homeostasis through the inhibition of thioredoxin reductase. This document will present quantitative data on auranofin's effects on immune cell function, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways it modulates. The information contained herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of immunomodulatory therapeutics.
Core Mechanisms of Auranofin-Mediated Immunomodulation
Auranofin exerts its effects on the immune system through a multi-faceted approach, primarily targeting key signaling cascades and cellular enzymes that are critical for the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Auranofin has been demonstrated to be a potent inhibitor of this pathway.[1][2] Its primary mechanism of NF-κB inhibition involves the direct targeting of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[3] By binding to cysteine residues in the activation loop of IKKβ, auranofin prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1] Studies have shown that auranofin's inhibition of NF-κB activation leads to a significant reduction in the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[1][2]
Modulation of Thioredoxin Reductase and Cellular Redox Status
Auranofin is a well-established inhibitor of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin system that regulates cellular redox balance.[4][5] By irreversibly binding to the active site of TrxR, auranofin disrupts its ability to reduce thioredoxin (Trx), leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[6] This elevation in intracellular ROS has profound effects on immune cells. In T cells, for instance, auranofin-induced ROS production can modulate activation and proliferation.[7] Furthermore, the inhibition of the thioredoxin system can sensitize cells to apoptosis, a mechanism that may contribute to its therapeutic effects in autoimmune diseases by eliminating hyperactive immune cells.
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Auranofin has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[8][9][10] It can suppress both the priming and activation steps of the inflammasome. The inhibitory mechanism is linked to its ability to induce ROS, which at high levels can impair inflammasome assembly and function.[9] By preventing the activation of caspase-1 and the subsequent release of IL-1β and IL-18, auranofin effectively dampens a powerful inflammatory cascade implicated in a variety of autoinflammatory and autoimmune diseases.[8][10]
Quantitative Data on Auranofin's Immunomodulatory Effects
The following tables summarize the quantitative effects of auranofin on various immune parameters, providing a comparative overview of its potency across different cell types and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Auranofin on Immune and Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | Primary Immune Cells | ~0.125 - 4.0 | 24 | MTS Assay | [11] |
| MCF-7 | Breast Cancer | 3.37 | 24 | MTS Assay | [12] |
| MCF-7 | Breast Cancer | 5.08 | 24 | Flow Cytometry | [12] |
| Calu-6 | Lung Cancer | 3 | 24 | Not Specified | [6] |
| A549 | Lung Cancer | 5 | 24 | Not Specified | [6] |
| SK-LU-1 | Lung Cancer | 5 | 24 | Not Specified | [6] |
| NCI-H460 | Lung Cancer | 4 | 24 | Not Specified | [6] |
| NCI-H1299 | Lung Cancer | 1 | 24 | Not Specified | [6] |
Table 2: Dose-Dependent Inhibition of Cytokine Production by Auranofin in Macrophages
| Cell Line | Stimulant | Auranofin (µM) | Cytokine | % Inhibition | Reference |
| RAW264.7 | LPS + Palmitic Acid | 1.5 | IL-1β | Significant | [1] |
| RAW264.7 | LPS + Palmitic Acid | 1.5 | TNF-α | Significant | [1] |
| RAW264.7 | LPS + Palmitic Acid | 1.5 | IL-6 | Significant | [1] |
Table 3: Effect of Auranofin on Neutrophil Degranulation
| Stimulant | Auranofin (µg/mL) | IC50 (µg/mL) | Secreted Protein | Reference |
| fMLP | 0.25 - 1.0 (enhancement) | 3.7 | Lactoferrin | [13] |
| GM-CSF | biphasic effect | 1.8 | Lactoferrin | [13] |
| TNF | inhibitory | 0.6 | Lactoferrin | [13] |
| fMLP | Not Specified | 1.6 | Myeloperoxidase | [13] |
| TNF | Not Specified | 0.7 | Myeloperoxidase | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of auranofin.
Western Blot Analysis of Phosphorylated IKKβ
This protocol details the detection of phosphorylated IKKβ in cell lysates following auranofin treatment, a key indicator of NF-κB pathway inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: Rabbit anti-phospho-IKKα/β (Ser176/180).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of auranofin or vehicle control for the specified time. Stimulate with an NF-κB activator (e.g., TNF-α, LPS) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IKKβ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. For normalization, the membrane can be stripped and re-probed with an antibody against total IKKβ.
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the enzymatic activity of TrxR in cell lysates.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).
-
NADPH.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Cell lysate.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western blot protocol, but without phosphatase inhibitors.
-
Assay Reaction:
-
In a 96-well plate, add assay buffer, NADPH, and cell lysate to each well.
-
Initiate the reaction by adding DTNB.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis: Calculate the rate of change in absorbance over time (ΔA412/min). The TrxR activity is proportional to this rate. Compare the activity in auranofin-treated samples to that of vehicle-treated controls.
CFSE-Based T Cell Proliferation Assay
This flow cytometry-based assay quantifies T cell proliferation by measuring the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[14][15][16][17][18]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
CFSE staining solution.
-
Complete RPMI-1640 medium.
-
T cell mitogen (e.g., PHA, anti-CD3/CD28 beads).
-
Auranofin.
-
Flow cytometer.
Procedure:
-
Cell Staining:
-
Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.
-
Add the T cell mitogen to stimulate proliferation.
-
Add various concentrations of auranofin or vehicle control to the wells.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Gate on the live lymphocyte population.
-
Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells.
-
-
Data Analysis: Quantify the percentage of cells that have undergone division and the proliferation index (the average number of divisions for all cells).
Visualization of Auranofin-Modulated Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by auranofin.
Caption: Auranofin inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), leading to increased oxidative stress.
Caption: Auranofin inhibits the activation of the NLRP3 inflammasome.
Conclusion
Auranofin is a potent immunomodulatory agent with well-defined mechanisms of action that impact multiple facets of the immune response. Its ability to inhibit NF-κB signaling, disrupt cellular redox homeostasis through TrxR inhibition, and suppress NLRP3 inflammasome activation underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of auranofin and related compounds. Continued exploration of its complex interactions with the immune system will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auranofin prevents liver fibrosis by system Xc-mediated inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of auranofin on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mucosalimmunology.ch [mucosalimmunology.ch]
- 15. agilent.com [agilent.com]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
The Evolving Landscape of Auranofin: A Structural-Activity Relationship Guide to its Analogs
For Researchers, Scientists, and Drug Development Professionals
Auranofin, a gold(I)-phosphine complex originally approved for the treatment of rheumatoid arthritis, is experiencing a significant resurgence in interest for its potent anticancer, antimicrobial, and anti-inflammatory properties. This revival is largely driven by the exploration of its analogs, where systematic modifications of its core structure have led to compounds with enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of auranofin analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and logical relationships to inform future drug development endeavors.
Core Principles of Auranofin Analog Design and Activity
The fundamental structure of auranofin consists of a central gold(I) atom linearly coordinated to a triethylphosphine (PEt₃) ligand and a thiosugar (2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose) ligand. The biological activity of auranofin and its analogs is primarily attributed to the "[Au(PR₃)]⁺" moiety, which is considered the active pharmacophore. The thiosugar ligand is generally considered a leaving group, displaced by biological thiols and selenols to allow the gold complex to interact with its targets.[1]
The primary molecular target of auranofin is thioredoxin reductase (TrxR) , a key selenoenzyme in the thioredoxin system that regulates cellular redox homeostasis.[2][3] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptotic cell death.[4] Modifications to both the phosphine and the thiol ligands of auranofin have been extensively explored to modulate its physicochemical properties, target specificity, and overall therapeutic potential.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for various auranofin analogs, providing a comparative overview of their biological activities.
Table 1: Cytotoxicity of Auranofin Analogs in Cancer Cell Lines
| Compound/Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Auranofin | - | A2780 (Ovarian) | 1.01 | [1] |
| A2780/CDDP-R (Ovarian, Cisplatin-Resistant) | 0.43 | [1] | ||
| HCT116 (Colorectal) | 0.132 ± 0.016 | [5] | ||
| MDA-MB-231 (Breast) | ~3 | [6] | ||
| Calu3 (NSCLC) | < 1.0 | [7] | ||
| Et₃PAuCl | Thiosugar replaced with Cl⁻ | HCT116 (Colorectal) | 0.105 ± 0.011 | [5] |
| A2780 (Ovarian) | - | |||
| Et₃PAuI | Thiosugar replaced with I⁻ | HCT116 (Colorectal) | 0.260 ± 0.028 | [5] |
| A2780 (Ovarian) | - | |||
| AuP(OCH₃)₃SAtg | PEt₃ replaced with P(OCH₃)₃ | A2780 (Ovarian) | 1-10 | [8] |
| A2780R (Ovarian, Cisplatin-Resistant) | 1-10 | [8] | ||
| SKOV-3 (Ovarian) | 1-10 | [8] | ||
| AuP(OCH₃)₃I | PEt₃ replaced with P(OCH₃)₃, Thiosugar with I⁻ | SKOV-3 (Ovarian) | 1-10 | [8] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. NSCLC: Non-Small Cell Lung Cancer.
Table 2: Thioredoxin Reductase (TrxR) Inhibition by Auranofin Analogs
| Compound/Analog | Modification | TrxR Isoform | IC50 (nM) | Reference |
| Auranofin | - | TrxR (unspecified) | 105 ± 17.3 | [5] |
| TrxR1 | - | |||
| TrxR2 | - | |||
| Et₃PAuCl | Thiosugar replaced with Cl⁻ | TrxR (unspecified) | 51.3 ± 8.5 | [5] |
| Et₃PAuI | Thiosugar replaced with I⁻ | TrxR (unspecified) | 193 ± 22.2 | [5] |
| AFETT | Thiosugar replaced with ethyl thiosalicylate | TrxR (unspecified) | 16.86 | [1] |
IC50 values represent the concentration of the compound required to inhibit enzyme activity by 50%.
Table 3: Antimicrobial Activity of Auranofin Analogs against ESKAPE Pathogens
| Compound/Analog | Modification | S. aureus (MIC, µM) | E. faecium (MIC, µM) | A. baumannii (MIC, µM) | P. aeruginosa (MIC, µM) | E. cloacae (MIC, µM) | K. pneumoniae (MIC, µM) | Reference |
| Auranofin | - | 0.04 | 0.2/0.09 | 47 | 377 | 189 | 377 | [9] |
| Analog 31 | PEt₃ replaced with PMe₃ | 0.1/0.2 | 0.4 | 13 | 52 | 3 | 7/13 | [9] |
| Analog 21 | Thiosugar replaced with mercaptoethanol | - | - | - | 41 | - | - | [9] |
| Analog 40 | PEt₃ to PMe₃, Thiosugar to mercaptoethanol | - | - | 5.7 | - | 2.9 | - | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway affected by auranofin analogs and a typical experimental workflow for their evaluation.
Caption: Auranofin analog-induced apoptosis pathway.
Caption: Experimental workflow for auranofin analog evaluation.
Caption: Logical relationships in auranofin analog SAR.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A2780, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Auranofin analogs
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the auranofin analogs and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the analog that causes 50% inhibition of cell growth, using appropriate software.
-
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
-
Materials:
-
Purified TrxR or cell lysates
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA)
-
NADPH solution
-
DTNB solution
-
Auranofin analogs
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the TrxR sample.
-
Add various concentrations of the auranofin analogs to the wells.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DTNB solution.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the TrxR activity. Calculate the IC50 value for each analog.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., ESKAPE pathogens)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Auranofin analogs
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the auranofin analogs in the growth medium in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubate the plates at 37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the analog at which there is no visible bacterial growth.
-
Apoptosis Assays
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with auranofin analogs for the desired time.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader.[10][11] An increase in signal indicates increased caspase-3/7 activity.
-
This assay assesses mitochondrial dysfunction, an early event in apoptosis, by measuring changes in the mitochondrial membrane potential.
-
Materials:
-
Treated and untreated cells
-
JC-1 or TMRE dye
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with auranofin analogs.
-
Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.[12][13] In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
-
Conclusion and Future Directions
The structural modification of auranofin has proven to be a fruitful strategy for developing novel therapeutic agents. Key SAR insights include:
-
Phosphine Ligand: Modification of the phosphine ligand can significantly impact the lipophilicity and cellular uptake of the analogs. Smaller alkylphosphines like trimethylphosphine can enhance activity against Gram-negative bacteria.[9] The replacement of triethylphosphine with trimethylphosphite increases water solubility.[8]
-
Thiol Ligand: The thiosugar moiety is not essential for activity and can be replaced with various other thiol-containing molecules, including simple thiols, halides, or other bioactive compounds, to modulate the pharmacological profile.[5][14] Replacing the thiosugar with smaller, more polar thiols can broaden the antimicrobial spectrum.[9]
-
The Gold(I) Center: The gold(I) ion is crucial for the biological activity, and its interaction with thiol and selenol groups in target proteins is the primary mechanism of action.
Future research in this area should focus on the development of analogs with improved selectivity for cancer cells over healthy cells to minimize side effects. The design of dual-targeting analogs, by incorporating other bioactive molecules as the thiol ligand, holds promise for synergistic therapeutic effects. Furthermore, a deeper understanding of the resistance mechanisms to auranofin and its analogs will be critical for their successful clinical translation. The continued exploration of the vast chemical space around the auranofin scaffold is poised to yield the next generation of gold-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal [bmbreports.org]
- 11. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Toxicology of Auranofin
Introduction
Auranofin is a gold (I)-containing phosphine complex originally approved by the U.S. Food and Drug Administration (FDA) in 1985 for the treatment of rheumatoid arthritis.[1][2] Administered orally, its lipophilic nature and established safety profile have made it a subject of extensive research for drug repurposing.[3][4] In recent years, significant preclinical and clinical investigation has focused on its potential as an anticancer, antimicrobial, antiviral, and antiparasitic agent.[2][3][5] This renewed interest necessitates a comprehensive understanding of its preclinical toxicological profile to guide further development and ensure safe clinical application. This document provides an in-depth technical overview of the key preclinical toxicology studies of auranofin, detailing experimental protocols, summarizing quantitative data, and visualizing critical pathways and workflows.
Mechanism of Toxicity: Thioredoxin Reductase Inhibition and Oxidative Stress
The primary mechanism underpinning auranofin's therapeutic and toxic effects is the inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the mammalian antioxidant system.[6][7][8] Auranofin's high affinity for thiol and selenol groups allows it to bind irreversibly to the selenocysteine residue in the active site of TrxR.[2][7]
Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[1][6][7] This surge in intracellular ROS induces significant oxidative stress, which in turn triggers downstream events including mitochondrial damage, DNA damage, and the activation of apoptotic pathways, ultimately leading to cell death.[1][6][7] This pro-oxidative mechanism is central to its anticancer activity, as many cancer cells already exhibit a pro-oxidative state and are thus more vulnerable to further oxidative insults.[1][9] Secondary toxic mechanisms, such as the induction of endoplasmic reticulum (ER) stress and disruption of intracellular calcium homeostasis, have also been reported.[10][11][12]
Nonclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of auranofin in preclinical species provides essential context for interpreting toxicology findings.
-
Absorption and Distribution : In animal studies, oral absorption of the gold from auranofin was estimated to be 17-23% in rats and 15-38% in dogs.[13] Following absorption, gold is highly bound to both blood cells and plasma proteins.[13]
-
Metabolism and Excretion : Auranofin is rapidly metabolized, with the gold moiety forming complexes with proteins.[13] The majority of the administered gold is excreted via the feces (81-84%), with a smaller portion eliminated in the urine (10-16%).[13]
-
Half-life and Tissue Accumulation : The terminal half-life of gold was reported as 1.2-1.8 days in rats (measured over 7 days) and 19.5 days in dogs (measured over 42 days).[13] The highest tissue concentrations of gold were found in the kidneys of rats.[13]
Toxicology Studies
A comprehensive set of toxicology studies is required to define the safety profile of a drug candidate before human trials.[14][15] The following sections summarize the key preclinical findings for auranofin.
Acute toxicity studies evaluate the effects of a single high dose of a substance. In a murine model, acute administration of auranofin analogues was found to be well-tolerated.
Table 1: Acute Toxicity of Auranofin Analogue in Mice
| Species | Strain | Route | Dose (mg/kg) | Key Findings | Reference |
|---|
| Mouse | N/A | N/A | 10, 15, 30 | Well-tolerated; no evidence of weight loss, loss of appetite, or reduced mobility. No microscopic or macroscopic alterations in liver, kidneys, or spleen. |[16] |
Experimental Protocol: Acute In Vivo Toxicity Assessment
-
Species and Grouping : Mice were divided into groups (n=3 per group) for each dose level to be tested (e.g., 10, 15, 30 mg/kg) and a control group.[16]
-
Administration : The test article (e.g., Et3PAuI, an analogue of auranofin) was administered.[16]
-
Monitoring : Animals were monitored daily for clinical signs of toxicity, including changes in weight, appetite, and mobility.[16]
-
Endpoint : At the end of the observation period, animals were euthanized, and key organs (liver, kidneys, spleen) were collected for macroscopic and microscopic histopathological examination.[16]
These studies involve repeated dosing over a longer period (e.g., 28 days to 18 months) to characterize long-term toxicity.[17] Studies with auranofin have revealed significant species-specific differences, particularly concerning renal toxicity.
Table 2: Repeated-Dose Toxicity Findings
| Species | Duration | Route | Dose (mg/kg/day) | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse (CD-1) | 18 months | Oral | 1.0, 3.0, 6.0 (increased to 9.0) | No effect on neoplastic or non-neoplastic lesions. | [18][19] |
| Rat | N/A | Oral | N/A | Produced heavy metal nephropathy, including necrosis, fibrosis, cytomegaly, and ultimately renal cortical neoplasia. |[18][19] |
Experimental Protocol: 18-Month Carcinogenicity and Chronic Toxicity Study (Mouse)
-
Test System : Charles River CD-1 mice.[18]
-
Group Size : 110 males and 110 females per dose group and for two control groups.[18]
-
Dosing : Auranofin was administered orally at doses of 1.0, 3.0, or 6.0 mg/kg/day. The high dose was increased to 9.0 mg/kg/day on Day 294.[18]
-
Duration : 18 months.[18]
-
Parameters Monitored : Survival, body weight, food consumption, clinical observations, and comprehensive histopathological examination of tissues at termination.[18]
-
Endpoint : Assessment of neoplastic and non-neoplastic lesions.[18]
Genotoxicity assays are performed to detect potential drug-induced damage to DNA. Studies on auranofin in ovarian cancer cell lines have demonstrated evidence of genotoxicity, correlating with its cytotoxic effects.
Table 3: Genotoxicity Assay Findings
| Assay Type | Test System | Treatment | Endpoint Measured | Result | Reference |
|---|
| In Vitro DNA Damage | Ovarian Cancer Cell Lines (OVCAR5, OVCAR4, IGROV1) | Auranofin | DNA double-strand breaks (via 53BP and γH2AX foci) | Positive; auranofin induced double-strand breaks. |[20] |
Experimental Protocol: In Vitro DNA Double-Strand Break (DSB) Assay
-
Cell Culture : Human ovarian cancer cells are cultured under standard conditions.
-
Treatment : Cells are treated with varying concentrations of auranofin for a specified duration (e.g., 72 hours).[6]
-
Immunostaining : After treatment, cells are fixed and permeabilized. They are then incubated with primary antibodies against DSB markers, such as phosphorylated histone H2AX (γH2AX) and p53 binding protein (53BP1).[20]
-
Detection : Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.
-
Analysis : The formation of nuclear foci, which represent sites of DNA damage, is quantified using fluorescence microscopy. An increase in the number of foci per cell indicates a genotoxic effect.[20]
Carcinogenicity studies assess the potential of a substance to cause cancer during long-term exposure. As noted previously, auranofin has shown conflicting results between mice and rats.
Table 4: Carcinogenicity Study Outcomes
| Species | Duration | Route | Dose (mg/kg/day) | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse (CD-1) | 18 months | Oral | 1.0, 3.0, 6.0 (increased to 9.0) | No treatment-related increase in tumor incidence. | [18][19] |
| Rat | N/A | Oral | N/A | Induced renal cortical neoplasia (adenomas and adenocarcinomas), secondary to chronic nephropathy. |[18][19] |
The lack of carcinogenicity in mice suggests that the renal tumors observed in rats may be a species-specific effect, likely linked to the pronounced heavy metal-induced nephropathy in that species.[18][19]
These studies evaluate potential adverse effects on fertility and fetal development.[21] Auranofin has demonstrated clear developmental toxicity in multiple preclinical models.
Table 5: Reproductive and Developmental Toxicity Findings
| Species | Exposure Period | Route | Dose (mg/kg/day) | Maternal Effects | Fetal/Developmental Effects | Reference |
|---|---|---|---|---|---|---|
| Rabbit | Gestation | Oral | 0.5, 3, 6 | Impaired food intake, decreased weight gain. | Decreased fetal weights, increased resorptions/abortions, increased congenital abnormalities (gastroschisis, umbilical hernia). | [22] |
| Zebrafish | 2-72 hpf* | Immersion | >2.5 µM | Not Applicable | Severe pericardial edema, hypopigmentation, decreased superoxide dismutase activity. | [23][24] |
*hpf: hours post-fertilization
Experimental Protocol: Developmental Toxicity Study (Rabbit)
-
Test System : Pregnant rabbits.[22]
-
Dosing Period : Auranofin is administered orally during the critical period of organogenesis (e.g., gestation days 6-18).
-
Dose Groups : Animals are assigned to a control group and at least three dose groups (e.g., 0.5, 3, 6 mg/kg/day).[22]
-
Maternal Monitoring : Does are observed daily for clinical signs of toxicity, body weight, and food consumption.[22]
-
Fetal Examination : Near term (e.g., gestation day 29), does undergo Caesarean section. The uterus is examined for implantations, resorptions, and fetal viability. Fetuses are weighed and examined for external, visceral, and skeletal malformations.[22]
References
- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical activity of the repurposed drug auranofin in classical Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Auranofin, an Anti-rheumatic Gold Drug, Aggravates the Radiation-Induced Acute Intestinal Injury in Mice [frontiersin.org]
- 12. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of auranofin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allucent.com [allucent.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Carcinogenicity study of auranofin, an orally administered gold compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ovid.com [ovid.com]
- 21. fda.gov [fda.gov]
- 22. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Developmental toxicity of auranofin in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Golden Bullet: Auranofin's Potent Anti-Parasitic Properties
A Technical Guide for Researchers and Drug Development Professionals
Published: December 13, 2025
Abstract
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a remarkable renaissance as a broad-spectrum anti-parasitic agent. This technical guide provides an in-depth exploration of the anti-parasitic properties of auranofin, consolidating current knowledge for researchers, scientists, and drug development professionals. Auranofin's primary mechanism of action involves the potent inhibition of parasitic thioredoxin reductase, a crucial enzyme in the parasite's antioxidant defense system. This disruption of redox homeostasis leads to overwhelming oxidative stress and subsequent parasite death. This guide summarizes the quantitative data on auranofin's efficacy against a wide range of protozoan and helminthic parasites, details key experimental protocols for its study, and visualizes the core signaling pathways involved in its anti-parasitic activity. The compelling preclinical data strongly support the continued investigation and clinical development of auranofin as a repurposed drug for various parasitic diseases.
Introduction
Parasitic diseases continue to impose a significant global health burden, affecting billions of people, primarily in tropical and subtropical regions. The existing pharmacopeia for many of these diseases is limited, often hampered by issues of toxicity, emerging drug resistance, and limited efficacy against all life stages of the parasites. The repurposing of existing drugs offers a promising and accelerated pathway to new anti-parasitic therapies. Auranofin, an orally bioavailable gold(I) complex, has emerged as a leading candidate in this field.[1] Its well-established safety profile in humans, coupled with potent in vitro and in vivo activity against a diverse array of parasites, makes it a compelling subject for further investigation.[2][3] This guide aims to provide a comprehensive technical overview of the anti-parasitic properties of auranofin to facilitate further research and development.
Mechanism of Action: Targeting the Parasite's Achilles' Heel
The primary molecular target of auranofin in parasites is the enzyme thioredoxin reductase (TrxR) .[4][5] This selenoenzyme is a central component of the thioredoxin system, which is essential for maintaining the intracellular redox balance, DNA synthesis, and defense against oxidative stress.[5] Many parasites, including Schistosoma mansoni, Leishmania infantum, and Giardia lamblia, possess unique thioredoxin reductase enzymes that are distinct from their mammalian hosts, offering a potential therapeutic window.[6][7][8]
Auranofin's gold(I) ion has a high affinity for the selenocysteine residue in the active site of parasitic TrxR, leading to irreversible inhibition of the enzyme.[5] This inhibition disrupts the parasite's ability to counteract the reactive oxygen species (ROS) generated by its own metabolism and by the host's immune response. The resulting accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in parasite death, often through pathways resembling apoptosis.[6][9][10]
Spectrum of Anti-Parasitic Activity
Auranofin has demonstrated potent activity against a wide range of medically important parasites, including both protozoa and helminths.
Protozoa
-
Leishmania spp. : Auranofin is effective against various Leishmania species, the causative agents of leishmaniasis. It inhibits the growth of both promastigote and amastigote stages in vitro and reduces parasite burden in animal models.[9][11][12]
-
Trypanosoma spp. : The drug shows activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African sleeping sickness, respectively.[2]
-
Giardia lamblia : Auranofin is effective against both metronidazole-sensitive and -resistant strains of G. lamblia, a common cause of diarrheal disease.[3][13]
-
Entamoeba histolytica : As the causative agent of amoebiasis, E. histolytica is susceptible to auranofin, which has shown greater in vitro potency than the standard-of-care drug, metronidazole.[4][14]
-
Toxoplasma gondii : Auranofin inhibits the replication of T. gondii, the parasite responsible for toxoplasmosis, and has demonstrated efficacy in in vivo models of acute infection.[15][16]
-
Plasmodium falciparum : The malaria parasite is also a target of auranofin, which inhibits its growth in vitro.[16]
-
Naegleria fowleri : This free-living amoeba, which causes the fatal primary amoebic meningoencephalitis, is susceptible to auranofin.[1]
Helminths
-
Schistosoma spp. : Auranofin is effective against Schistosoma mansoni and Schistosoma japonicum, the blood flukes that cause schistosomiasis. It reduces worm burden and egg production in infected mice.[17][18][19]
-
Brugia malayi and Onchocerca volvulus : These filarial nematodes, responsible for lymphatic filariasis and onchocerciasis (river blindness), are susceptible to auranofin, which kills adult worms.[20]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of auranofin against various parasites as reported in the literature.
Table 1: In Vitro Anti-Parasitic Activity of Auranofin
| Parasite Species | Stage | Assay | IC50 / EC50 (µM) | Reference(s) |
| Leishmania major | Amastigote | 0.07 | [6] | |
| Leishmania amazonensis | Amastigote | 0.27 | [6] | |
| Leishmania infantum | Amastigote | 0.70 ± 0.24 | [6] | |
| Trypanosoma brucei gambiense | 0.21 ± 0.01 | [2] | ||
| Giardia lamblia (WB) | Trophozoite | Growth Inhibition | 4-6 | [3] |
| Entamoeba histolytica | Trophozoite | 0.5 | [14] | |
| Toxoplasma gondii (RH) | Tachyzoite | Growth Inhibition | 0.28 | [15] |
| Brugia pahangi (female) | Adult | Motility | LD50 in submicromolar range | [20] |
| Onchocerca ochengi (female) | Adult | Motility | ≤ 1.1 | [20] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; LD50: Lethal dose, 50%.
Table 2: In Vivo Anti-Parasitic Activity of Auranofin
| Parasite Species | Host Animal | Auranofin Dose | Effect | Reference(s) |
| Schistosoma mansoni | Mouse | 1 mg/kg (oral, twice daily for 9 days) | 63.07% reduction in worm burden, 78.26% reduction in liver ova/gram | [17][18] |
| Toxoplasma gondii | Chicken Embryo | 1 mg/kg (single dose) | 100% protection against death and reduced parasite load | [15] |
| Giardia lamblia | Mouse/Gerbil | Oral administration | Eradication of infection | [3] |
| Brugia pahangi | Gerbil | Reduced worm burden | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of auranofin's anti-parasitic properties.
In Vitro Assays
-
Parasite Culture: Giardia lamblia trophozoites (e.g., WB strain) are cultured anaerobically in TYI-S-33 medium supplemented with 10% bovine calf serum and 1 mg/ml bovine bile.[3]
-
Drug Susceptibility Assay:
-
Dispense trophozoites into 96-well plates.
-
Add serial dilutions of auranofin (typically in the low micromolar range) to the wells.
-
Incubate the plates under anaerobic conditions for 48 hours.[3]
-
Assess parasite viability using one of the following methods:
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by performing a nonlinear regression analysis of the dose-response curves.[21]
-
Parasite Maintenance: Adult Brugia malayi worms are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[17]
-
Motility Assay:
-
Place individual adult female worms in separate wells of a 24-well plate containing culture medium.
-
Acclimate the worms for 1-2 hours.
-
Add auranofin at various concentrations.
-
Record worm motility at different time points using an automated system like the "Worminator," which quantifies movement based on pixel displacement.[7]
-
-
Data Analysis: Calculate the percentage of motility inhibition compared to untreated controls. Determine the IC50 value from the dose-response curve.
-
Cell Culture and Parasite Infection:
-
Auranofin Treatment: Add auranofin at the desired concentration (e.g., 0.4 µM) to the culture medium.[11]
-
Plaque Formation: Incubate the plates for 7 days to allow for parasite replication and plaque formation. Plaques are areas of host cell lysis caused by parasite proliferation.[11]
-
Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Count the number of plaques in each well. For YFP-expressing parasites, plaques can be visualized as foci of green fluorescence.[11]
-
-
Data Analysis: Compare the number of plaques in auranofin-treated wells to untreated control wells.
In Vivo Studies
-
Infection: Infect BALB/c mice subcutaneously with a defined number of Schistosoma mansoni cercariae (e.g., 60 ± 10 cercariae per mouse).[17][18]
-
Auranofin Treatment:
-
Prepare auranofin for oral administration (e.g., suspended in water).
-
Administer auranofin orally by gavage at a specified dose and schedule (e.g., 1 mg/kg twice daily for 9 days), starting at a defined time point post-infection (e.g., 4 or 6 weeks).[18]
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the hepatic portal system to recover adult worms and count them.
-
Digest a portion of the liver with KOH to isolate and count the number of eggs per gram of tissue.[17]
-
-
Data Analysis: Compare the worm and egg burdens in the auranofin-treated group to those in an untreated infected control group.
Thioredoxin Reductase Inhibition Assay
-
Enzyme and Reagents:
-
Purified recombinant parasitic thioredoxin reductase.
-
NADPH.
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).
-
-
Assay Procedure:
-
Pre-incubate the parasitic TrxR with varying concentrations of auranofin in the presence of NADPH.
-
Initiate the reaction by adding DTNB.
-
Monitor the reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) by measuring the increase in absorbance at 412 nm.[22]
-
-
Data Analysis: Calculate the rate of reaction for each auranofin concentration and determine the IC50 value.[23]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of auranofin's anti-parasitic action and experimental procedures.
Caption: Auranofin's mechanism of action in parasites.
Caption: General workflow for in vitro anti-parasitic assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Auranofin Resistance in Toxoplasma gondii Decreases the Accumulation of Reactive Oxygen Species but Does Not Target Parasite Thioredoxin Reductase [frontiersin.org]
- 3. A Reprofiled Drug, Auranofin, Is Effective against Metronidazole-Resistant Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. B. malayi in vitro motility studies [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Auranofin Resistance in Toxoplasma gondii Decreases the Accumulation of Reactive Oxygen Species but Does Not Target Parasite Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. bioengineer.org [bioengineer.org]
- 13. A reprofiled drug, auranofin, is effective against metronidazole-resistant Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin Is Highly Efficacious against Toxoplasma gondii In Vitro and in an In Vivo Experimental Model of Acute Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. Auranofin attenuates Schistosoma mansoni egg-induced liver granuloma and fibrosis in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 19. Auranofin attenuates Schistosoma mansoni egg-induced liver granuloma and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 23. Probing the Surface of a Parasite Drug Target Thioredoxin Glutathione Reductase using Small Molecule Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Auranofin In Vitro Experimental Protocols: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, an orally administered gold-containing compound, was initially approved for the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the modulation of immune responses and anti-inflammatory effects.[2] More recently, auranofin has garnered significant interest for its potential as a repurposed anticancer agent, with research highlighting its ability to induce cell death in various cancer cell lines.[3][4] The primary mechanism of action of auranofin is the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[2][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and triggering apoptosis.[3][6] Additionally, auranofin has been shown to modulate several signaling pathways implicated in cancer progression, including the NF-κB and STAT3 pathways.[7][8][9]
These application notes provide detailed protocols for in vitro studies of auranofin, focusing on its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MCF7 | Breast Cancer | 3.37 | 24 | MTS |
| MCF7 | Breast Cancer | ~11.4 | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | < 2 | 12-72 | MTT |
| PC3 | Prostate Cancer | Not specified, but cytotoxic at 10µM | 6 | MTT |
| Calu-6 | Lung Cancer | ~3 | 24 | Not Specified |
| A549 | Lung Cancer | Not specified, but cytotoxic | 24 | Not Specified |
| HT 1376 | Urothelial Carcinoma | 2.78 | 24 | CCK-8 |
| HT 1376 | Urothelial Carcinoma | 2.72 | 48 | CCK-8 |
| BFTC 909 | Urothelial Carcinoma | 3.93 | 24 | CCK-8 |
| BFTC 909 | Urothelial Carcinoma | 2.72 | 48 | CCK-8 |
| BGC-823 | Gastric Cancer | 2.3 | 24 | MTT |
| SGC-7901 | Gastric Cancer | 1.8 | 24 | MTT |
| KATO III | Gastric Cancer | 2.7 | 24 | MTT |
| Multiple NSCLC Lines | Non-Small Cell Lung Cancer | < 1.0 (in 6 of 10 lines) | Not Specified | Sulforhodamine B |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of auranofin on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Auranofin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and allow them to adhere overnight.[12]
-
Prepare serial dilutions of auranofin in complete culture medium.
-
Remove the old medium and add 100 µL of the auranofin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following auranofin treatment.
Materials:
-
Cells treated with auranofin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of auranofin for a specified time (e.g., 24 hours). Include an untreated control.[11]
-
Harvest the cells and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells treated with auranofin
-
DCFDA
-
Phenol red-free medium
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate.
-
Treat cells with various concentrations of auranofin for the desired time (e.g., 4 hours).[15]
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C.[4][16]
-
Wash the cells again with PBS to remove excess dye.[4]
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry.[16] An increase in fluorescence indicates an increase in intracellular ROS.[4]
Protocol 4: Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the enzymatic activity of TrxR in cell lysates.
Materials:
-
Cell lysates from auranofin-treated and control cells
-
Thioredoxin Reductase Assay Kit
-
Microplate reader
Procedure:
-
Treat cells with auranofin for a specified time and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Use a commercial Thioredoxin Reductase Assay Kit and follow the manufacturer's protocol. The assay typically involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces a colored product that can be measured spectrophotometrically at 412 nm.[17][18]
-
Measure the absorbance over time to determine the reaction rate.
-
Calculate the TrxR activity and express it as a percentage of the control.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways such as NF-κB and STAT3.
Materials:
-
Cell lysates from auranofin-treated and control cells
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with auranofin for the desired time points.
-
Prepare whole-cell lysates.
-
Determine protein concentration using a Bradford or BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Visualizations
Caption: Auranofin In Vitro Experimental Workflow.
Caption: Auranofin's Key Signaling Pathways.
References
- 1. Mechanism of action, pharmacology, clinical efficacy and side effects of auranofin. An orally administered organic gold compound for the treatment of rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 3. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Auranofin and reactive oxygen species inhibit protein synthesis and regulate the level of the PLK1 protein in Ewing sarcoma cells [frontiersin.org]
- 17. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Auranofin in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of auranofin in rheumatoid arthritis (RA) research. This document details the mechanism of action, provides in vitro and in vivo experimental data, and outlines detailed protocols for key assays.
Introduction
Auranofin is an orally administered, gold-containing compound that has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties. These notes are intended to serve as a resource for researchers investigating the therapeutic potential and mechanisms of auranofin in RA.
Mechanism of Action
Auranofin exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by inhibiting key inflammatory signaling pathways and modulating cellular redox balance.[1]
-
Inhibition of NF-κB Signaling: Auranofin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] This inhibition is achieved by targeting IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[2]
-
Inhibition of STAT3 Signaling: Auranofin has been shown to suppress the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway. It inhibits the IL-6-induced phosphorylation of JAK1 and STAT3, preventing STAT3 dimerization and its translocation to the nucleus, thereby downregulating the expression of STAT3-dependent inflammatory genes.[2]
-
Induction of Oxidative Stress: Auranofin is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox balance.[1][2] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which can induce apoptosis in hyperproliferative cells like synovial fibroblasts.
-
Modulation of T-cell Activation: Auranofin can modulate T-cell activation by enhancing the production of reactive oxygen species, which can influence intracellular signaling pathways.[3]
Data Presentation
In Vitro Efficacy of Auranofin
The following table summarizes the reported 50% inhibitory concentrations (IC50) of auranofin in various in vitro assays relevant to rheumatoid arthritis.
| Target/Assay | Cell Type | Stimulus | IC50 | Reference |
| Lysosomal Enzyme Release | Human Leukocytes | IgG-RF Immune Complex | 3-4 µM | [4] |
| Lactoferrin Secretion | Human Neutrophils | TNF | 0.6 µg/mL | [5] |
| Lactoferrin Secretion | Human Neutrophils | GM-CSF | 1.8 µg/mL | [5] |
| Lactoferrin Secretion | Human Neutrophils | fMLP | 3.7 µg/mL | [5] |
| Myeloperoxidase Secretion | Human Neutrophils | TNF | 0.7 µg/mL | [5] |
| Myeloperoxidase Secretion | Human Neutrophils | fMLP | 1.6 µg/mL | [5] |
| Cell Viability | MCF-7 (Breast Cancer) | - | 3.37 µM (MTS assay) | [6] |
| Cell Viability | MCF-7 (Breast Cancer) | - | 5.08 µM (Flow cytometry) | [6] |
Clinical Efficacy of Auranofin in Rheumatoid Arthritis (vs. Placebo)
This table summarizes key efficacy outcomes from placebo-controlled clinical trials of auranofin in patients with rheumatoid arthritis.
| Outcome Measure | Auranofin Treatment Effect | Confidence Interval (95%) | p-value | Reference |
| Tender Joint Score (SMD) | -0.39 | -0.54 to -0.25 | <0.05 | [7][8] |
| Swollen Joint Score (SMD) | -0.08 | -0.22 to -0.07 | >0.05 | [7][8] |
| Pain Score (WMD) | -4.68 | -6.59 to -2.77 | <0.05 | [7][8] |
| Erythrocyte Sedimentation Rate (ESR) (WMD) | -9.85 mm | -16.46 to -3.25 | <0.05 | [7][8] |
| Patient Global Assessment (SMD) | Statistically Significant Benefit | - | <0.05 | [8] |
| Physician Global Assessment (SMD) | -0.38 | -0.73 to -0.02 | <0.05 | [7] |
| Clinical Composite Score | Superior to Placebo | - | 0.003 | [9] |
| Functional Composite Score | Superior to Placebo | - | 0.001 | [9] |
| Global Composite Score | Superior to Placebo | - | 0.007 | [9] |
| Pain Composite Score | Trended Superior to Placebo | - | 0.021 | [9] |
SMD: Standardized Mean Difference; WMD: Weighted Mean Difference
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Protocols
This protocol describes how to assess the inhibitory effect of auranofin on the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in primary human RASF.
Materials:
-
Primary human rheumatoid arthritis synovial fibroblasts (RASF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Auranofin (stock solution in DMSO)
-
Recombinant human TNF-α or IL-1β
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6 and TNF-α
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed RASF in a 96-well plate at a density of 1 x 10^4 cells/well in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment with Auranofin: The following day, replace the medium with fresh medium containing various concentrations of auranofin (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each auranofin concentration compared to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the auranofin concentration and fitting the data to a dose-response curve.
References
- 1. Auranofin. New oral gold compound for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin versus placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis [frontiersin.org]
- 7. abcam.com [abcam.com]
- 8. Gold drug auranofin could reduce neuroinflammation by inhibiting microglia cytotoxic secretions and primed respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Auranofin as a Tool for Studying Thioredoxin Reductase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auranofin is a gold(I)-containing compound, clinically approved for treating rheumatoid arthritis, that has been repurposed as a powerful tool in biomedical research.[1][2] Its primary and most studied mechanism of action is the potent and selective inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin (Trx) system.[3][4] The Trx system, comprising NADPH, TrxR, and Trx, is a central antioxidant system that maintains cellular redox homeostasis by reducing oxidized proteins.[5][6]
Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and, consequently, upregulate antioxidant systems like the Trx system to survive.[7][8] This dependency makes TrxR a promising target for anticancer therapies.[1][9] Auranofin's ability to irreversibly inhibit TrxR leads to a disruption of redox balance, an increase in oxidative stress, and subsequent induction of cell death, primarily through apoptosis.[10][11][12] This property makes auranofin an invaluable chemical probe for studying the functional roles of the thioredoxin system, dissecting redox-dependent signaling pathways, and evaluating therapeutic strategies that target cellular antioxidant defenses.[3][13]
Mechanism of Action
Auranofin is an irreversible inhibitor of thioredoxin reductase.[1] The gold(I) center of auranofin has a high affinity for the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases.[3] This interaction forms a stable bond that inactivates the enzyme, preventing it from catalyzing the NADPH-dependent reduction of thioredoxin.[4][5]
Inhibition of TrxR disrupts the entire thioredoxin antioxidant pathway. This leads to an accumulation of oxidized thioredoxin and other protein substrates, a surge in intracellular reactive oxygen species (ROS), and significant oxidative stress.[12][14] The resulting cellular environment triggers downstream signaling cascades that can lead to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death (apoptosis).[10][15]
Data Presentation: Auranofin Activity
The inhibitory potency of auranofin varies across purified enzymes and different cell lines. The following tables summarize key quantitative data for reference.
Table 1: Inhibitory Concentration (IC₅₀) of Auranofin against Thioredoxin Reductase (TrxR)
| Target | IC₅₀ Value | Source |
| Thioredoxin Reductase (TrxR) | ~88 nM | [16] |
Table 2: Cytotoxic Activity (IC₅₀) of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value | Source |
| PC3 | Prostate Cancer | 24 h | 2.5 µM | [16] |
| Calu-6 | Lung Cancer | 24 h | 3-4 µM | [17] |
| A549 | Lung Cancer | 24 h | 3-4 µM | [17] |
| NCI-H1299 | Lung Cancer | 24 h | 1-2 µM | [18] |
| PEO1 | Ovarian Cancer | 72 h | ~2 µM | [19] |
| PEO4 (Cisplatin-Resistant) | Ovarian Cancer | 72 h | ~2 µM | [19] |
| B16-F10 | Mouse Melanoma | 48 h | 3 µM | [13] |
| LLC2 | Mouse Lung Adenocarcinoma | 48 h | 3 µM | [13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Thioredoxin System and its inhibition by Auranofin.
Caption: Experimental workflow for assessing TrxR inhibition by Auranofin.
Caption: Downstream cellular consequences of TrxR inhibition by Auranofin.
Experimental Protocols
Preparation of Auranofin Stock Solution
Auranofin is soluble in DMSO and ethanol but insoluble in water.[20] Prepare stock solutions fresh or store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Reagents: Auranofin powder (MW: 678.48 g/mol ), Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 6.78 mg of Auranofin in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
When preparing working concentrations for cell culture, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the widely used endpoint DTNB reduction assay, which measures the NADPH-dependent reduction of 5,5’-dithiobis(2-nitrobenzoic acid) to 5-thio-2-nitrobenzoic acid (TNB), detected at 412 nm.[7][21]
-
Reagents:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, pH 8.0, with protease inhibitors).
-
Assay Buffer: 125 mM potassium phosphate, 2.5 mM EDTA, pH 7.5.[22]
-
NADPH solution (e.g., 0.25 mM in Assay Buffer).
-
DTNB solution (e.g., 3.125 mM in Assay Buffer).[22]
-
Protein quantification reagent (e.g., Lowry or BCA assay).
-
-
Procedure:
-
Treat cells with desired concentrations of Auranofin for a specified time.
-
Harvest and wash cells with cold PBS.
-
Lyse the cells on ice and centrifuge to collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
To determine TrxR-specific activity, prepare parallel samples pre-incubated with a saturating concentration of a known TrxR inhibitor (e.g., 8 µM Auranofin or aurothioglucose) for 30 minutes to measure non-TrxR-dependent DTNB reduction.[7][22]
-
Initiate the reaction by adding a master mix containing Assay Buffer, NADPH, and DTNB.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Subtract the rate of the inhibitor-treated control from the total rate to get the TrxR-specific rate.
-
Calculate TrxR activity, often expressed as µmol TNB formed/min/mg protein (Extinction coefficient of TNB at 412 nm is 13,600 M⁻¹cm⁻¹). One unit of activity can be defined as 1 µM TNB formed per minute per mg of protein.[7][21]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phenol red-free cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash cells once with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in phenol red-free medium for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh phenol red-free medium containing various concentrations of Auranofin. Include appropriate controls (vehicle, positive control like H₂O₂).
-
Incubate for the desired time (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[24]
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Normalize the fluorescence intensity of treated samples to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.
-
Apoptosis Assessment via Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[12][24]
-
Reagents:
-
Cell lysis buffer (as provided in commercial kits, or a buffer containing 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Caspase-3 inhibitor (Ac-DEVD-CHO) for control wells.
-
-
Procedure:
-
Treat cells with Auranofin at the desired concentration (e.g., IC₅₀) for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add an equal amount of protein lysate (e.g., 50 µg) to each well.
-
Add the caspase-3 substrate to each well.[24]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader (Excitation ~360 nm, Emission ~460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Subtract background fluorescence and normalize the results to the protein concentration.
-
Express the caspase-3 activity as a fold change relative to the untreated control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of thioredoxin reductase by auranofin induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auranofin, an inhibitor of thioredoxin reductase, induces apoptosis in hepatocellular carcinoma Hep3B cells by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of auranofin-induced apoptosis in MCF-7 human breast cells by selenocystine, a synergistic inhibitor of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ku-0063794.com [ku-0063794.com]
- 21. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy | MDPI [mdpi.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Auranofin Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of auranofin, a repurposed drug with significant anti-cancer properties, using xenograft models. Auranofin's primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), leading to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis.[1][2][3] It also modulates key cancer signaling pathways, including PI3K/AKT/mTOR and NF-κB.[4][5][6]
Data Presentation: Efficacy of Auranofin in Various Xenograft Models
The following tables summarize quantitative data from studies assessing auranofin's efficacy in different cancer xenograft models.
| Cancer Type | Cell Line | Mouse Strain | Auranofin Dosage & Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Calu3 | Nude Mice | 10 mg/kg/day, i.p. | Not Specified | 67% | [4][5] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | Nude Mice | 5 mg/kg/day, i.p. | Not Specified | 57% | [7] |
| Small Cell Lung Cancer (SCLC) | DMS273 | Nude Mice | 4 mg/kg/day, i.p. | 14 days | Significant survival prolongation | [8][9] |
| Colon Cancer | SW620 | Not Specified | 5 mg/kg/day, i.p. | 14 days | Significant reduction in tumor volume | [10] |
| Ovarian Cancer | OVCAR3 | Not Specified | Not Specified | Not Specified | Enhanced cisplatin efficacy | [11] |
| P388 Leukemia | P388 | Not Specified | 12 mg/kg/day, i.p. | 5 days | Optimal activity observed | [12] |
i.p. = intraperitoneal
Experimental Workflow for Assessing Auranofin Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of auranofin in a subcutaneous xenograft model.
Caption: Experimental workflow for auranofin xenograft studies.
Key Signaling Pathways Modulated by Auranofin
Auranofin's anti-cancer effects are mediated through the modulation of several critical signaling pathways, primarily through the inhibition of thioredoxin reductase (TrxR).
Caption: Auranofin's impact on key cancer signaling pathways.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Auranofin Treatment
1. Cell Culture and Preparation: 1.1. Culture human cancer cells (e.g., Calu3 for NSCLC) in appropriate media and conditions. 1.2. Harvest cells during the logarithmic growth phase using trypsinization. 1.3. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL.[5] Keep on ice.
2. Animal Handling and Tumor Inoculation: 2.1. Use immunocompromised mice (e.g., 6-8 week old female nude mice). Allow for at least one week of acclimatization. 2.2. Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the dorsal flank of each mouse.[5] 2.3. Monitor the mice regularly for tumor formation.
3. Tumor Measurement and Randomization: 3.1. Once tumors reach a palpable size (e.g., 3-5 mm in diameter or approximately 50 mm³), begin measuring tumor dimensions with calipers every 2-3 days.[5][7] 3.2. Calculate tumor volume using the formula: V = (Length x Width²)/2.[10] 3.3. When tumors reach a predetermined average size, randomly assign mice into treatment and control groups (n=6-10 mice per group).
4. Auranofin Preparation and Administration: 4.1. Prepare the vehicle control solution (e.g., 2% DMSO, 8.5% ethanol, and 5% PEG-400 in sterile water).[5] 4.2. Dissolve auranofin in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 µL). 4.3. Administer auranofin or vehicle to the respective groups via intraperitoneal (i.p.) injection daily.[5]
5. Efficacy Assessment and Endpoint: 5.1. Continue to measure tumor volume and mouse body weight every 2-3 days. 5.2. The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity in the control group. 5.3. At the endpoint, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Immunohistochemical Analysis of Xenograft Tumors
1. Tissue Processing: 1.1. Fix the excised tumors in 10% neutral buffered formalin for 24 hours. 1.2. Dehydrate the tissues through a series of graded ethanol solutions. 1.3. Clear the tissues in xylene and embed in paraffin. 1.4. Section the paraffin-embedded tissues at 4-5 µm thickness and mount on slides.
2. Immunohistochemistry (IHC): 2.1. Deparaffinize and rehydrate the tissue sections. 2.2. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer). 2.3. Block endogenous peroxidase activity with 3% hydrogen peroxide. 2.4. Block non-specific binding with a blocking serum. 2.5. Incubate with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C. 2.6. Wash and incubate with a biotinylated secondary antibody. 2.7. Apply a streptavidin-horseradish peroxidase (HRP) conjugate. 2.8. Develop the signal with a chromogen such as diaminobenzidine (DAB). 2.9. Counterstain with hematoxylin. 2.10. Dehydrate, clear, and mount the slides.
3. Image Acquisition and Analysis: 3.1. Acquire images of the stained sections using a light microscope. 3.2. Quantify the staining intensity and the percentage of positive cells using image analysis software.
Protocol 3: Western Blot Analysis of Protein Expression in Xenograft Tumors
1. Protein Extraction: 1.1. Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. 1.2. Centrifuge the lysates at high speed to pellet cellular debris. 1.3. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: 2.1. Denature the protein lysates by boiling in Laemmli sample buffer. 2.2. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 2.3. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. 2.4. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). 2.5. Incubate the membrane with primary antibodies against proteins in the targeted signaling pathways (e.g., p-AKT, p-mTOR, TrxR) overnight at 4°C. 2.6. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody. 2.7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. 2.8. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Densitometry Analysis: 3.1. Quantify the band intensities using image analysis software. 3.2. Normalize the expression of the protein of interest to the loading control.
References
- 1. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Auranofin to Elucidate the NF-κB Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing auranofin, a gold-containing compound, as a chemical tool to investigate the intricate Nuclear Factor-kappa B (NF-κB) signaling pathway. Auranofin's well-documented inhibitory effects on key components of this pathway make it an invaluable resource for studies in inflammation, immunology, cancer biology, and drug discovery. The following sections detail the mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction to Auranofin and the NF-κB Pathway
The NF-κB signaling cascade is a cornerstone of the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, the NF-κB transcription factor, commonly a heterodimer of p65 (RelA) and p50, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory and survival genes.[1]
Auranofin has been demonstrated to be a potent inhibitor of this pathway through multiple mechanisms.[2][3] It has been shown to inhibit the activity of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα.[4][5][6] Specifically, auranofin can directly interact with and modify Cys-179 of the IKKβ subunit.[5][6] Additionally, auranofin is a known inhibitor of thioredoxin reductase (TrxR), an enzyme involved in maintaining cellular redox balance.[2][4][7] Inhibition of TrxR can indirectly affect NF-κB signaling, as the redox state of the cell is crucial for the activity of several components of the pathway.[4] By disrupting these key steps, auranofin effectively blocks NF-κB nuclear translocation and the subsequent expression of its target genes.
Data Presentation: Efficacy of Auranofin in NF-κB Pathway Inhibition
The following tables summarize quantitative data from various studies, providing a reference for the effective concentrations of auranofin in different experimental setups.
| Table 1: Effective Concentrations of Auranofin in Cellular Assays | |
| Cell Type | Stimulus |
| U2OS | IL-1 or TNF-α |
| U2OS | IL-1, TNF-α, or LPS |
| CALU-3 | SARS-CoV-2 |
| Endothelial Cells | - |
| Endothelial Cells | - |
| Macrophages | Lipopolysaccharide |
| U266 Multiple Myeloma Cells | - |
| SKOV3 Ovarian Cancer Cells | - |
| Table 2: IC50 Values of Auranofin in Cancer Cell Lines | | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC50 Value | Reference | | MCF-7 | Breast Cancer | 3.37 µM (24h) |[8] | | MCF-7 | Breast Cancer | 0.98 µM (72h) |[8] | | HL-60 | Promyelocytic Leukemia | 0.23 µM (72h) |[8] | | A549 | Lung Cancer | 0.75 µM (72h) |[8] | | A375 | Melanoma | 0.34 µM (72h) |[8] | | Various NSCLC Lines | Non-Small Cell Lung Cancer | < 1.0 µM |[9] | | MDA-MB-231 | Triple-Negative Breast Cancer | ~3 µM (24h) |[10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Auranofin inhibits the NF-κB pathway by targeting IKK and Thioredoxin Reductase.
Caption: Workflow for studying auranofin's effect on the NF-κB pathway.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of auranofin on the NF-κB signaling pathway.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to detect changes in the phosphorylation and degradation of key NF-κB pathway proteins following treatment with auranofin.
Materials:
-
Cells of interest (e.g., RAW264.7, HEK293, U2OS)
-
Auranofin (stock solution in DMSO)
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)[11]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with desired concentrations of auranofin (or DMSO vehicle control) for the specified time (e.g., 90 minutes).[12]
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α for 15-30 minutes) or leave unstimulated as a control.[13][14]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[15][16]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Auranofin
-
NF-κB stimulus (e.g., TNF-α)
-
Opaque, flat-bottom 96-well plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer with injectors
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate one day prior to transfection to reach 50-70% confluency.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[17]
-
Allow cells to recover and express the reporters for 24 hours.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of auranofin or DMSO for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit. Incubate for 15 minutes at room temperature.[16]
-
Luminescence Measurement:
-
Transfer 10-20 µL of cell lysate to an opaque 96-well plate.[15]
-
Use a luminometer to inject the firefly luciferase substrate and measure the luminescence (Signal 1).
-
Subsequently, inject the Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence (Signal 2).[18]
-
-
Data Analysis: Normalize the firefly luciferase activity (Signal 1) to the Renilla luciferase activity (Signal 2) for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of auranofin.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.[19]
Materials:
-
Cells of interest
-
Auranofin and NF-κB stimulus
-
Nuclear Extraction Kit
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radioactive labeling) or a non-radioactive labeling kit (e.g., biotin, infrared dyes)
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading dye (non-denaturing)
-
Native polyacrylamide gel (4-6%)
-
TBE or TGE running buffer
-
Anti-p65 antibody (for supershift assay)
Procedure:
-
Cell Treatment and Nuclear Extract Preparation:
-
Treat cells with auranofin and/or stimulus as described in the Western blot protocol.
-
Harvest cells and prepare nuclear extracts according to the manufacturer's instructions of a nuclear extraction kit. Determine protein concentration of the extracts.
-
-
Probe Labeling: Label the NF-κB oligonucleotide probe with ³²P, biotin, or an infrared dye according to standard protocols.[20]
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice: 5-10 µg of nuclear extract, 1 µg of poly(dI-dC) (as a non-specific competitor), and EMSA binding buffer to a final volume of ~18 µL.
-
For supershift analysis, add 1-2 µg of anti-p65 antibody and incubate on ice for 20-30 minutes before adding the probe.[13][14]
-
For a competition control, add a 50- to 100-fold excess of unlabeled ("cold") probe to a separate reaction.
-
Add 1-2 µL of the labeled probe (~20,000-50,000 cpm for radioactive probes) to each reaction.
-
Incubate the binding reaction at room temperature for 20-30 minutes.[20]
-
-
Electrophoresis:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE or TGE buffer at 100-150V at 4°C until the dye front is near the bottom.[19]
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or scan the gel directly if using fluorescent probes.
-
-
Data Analysis: A decrease in the intensity of the shifted NF-κB-DNA complex band in auranofin-treated samples compared to the stimulated control indicates inhibition of DNA binding. The supershifted band confirms the presence of p65 in the complex.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 3. redoxscience.com [redoxscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold compound auranofin inhibits I[kappa]B kinase (IKK) by modifying Cys-179 of IKK[beta] subunit - ProQuest [proquest.com]
- 7. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. licorbio.com [licorbio.com]
- 20. med.upenn.edu [med.upenn.edu]
Auranofin in Combination with Chemotherapy: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of auranofin, an FDA-approved drug for rheumatoid arthritis, as a promising agent in combination with conventional chemotherapy for the treatment of various cancers. The primary mechanism of auranofin's anticancer activity lies in its potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. By disrupting the redox homeostasis of cancer cells, auranofin sensitizes them to the cytotoxic effects of chemotherapy, offering a synergistic approach to overcoming drug resistance and enhancing therapeutic efficacy.
Rationale for Combination Therapy
Cancer cells often exhibit an altered redox state with increased production of reactive oxygen species (ROS) compared to normal cells. To counteract this oxidative stress, cancer cells upregulate antioxidant systems, including the thioredoxin (Trx) system, where TrxR is a central component. This adaptation not only supports their high metabolic rate but also contributes to resistance against many chemotherapeutic agents that rely on inducing oxidative stress to kill cancer cells.
Auranofin, as a potent TrxR inhibitor, disrupts this protective mechanism, leading to an accumulation of intracellular ROS and subsequent oxidative damage.[1][2][3] This pro-oxidant effect can synergistically enhance the anticancer activity of various chemotherapeutic drugs that either directly generate ROS or whose efficacy is potentiated by an oxidative environment. This combination strategy holds the potential to:
-
Increase the efficacy of standard chemotherapy regimens.
-
Overcome acquired or intrinsic chemoresistance. [1]
-
Reduce the required doses of cytotoxic drugs, potentially mitigating side effects.
Key Signaling Pathways
The synergistic effect of auranofin in combination with chemotherapy is primarily mediated by the inhibition of TrxR and the subsequent increase in intracellular ROS. This triggers a cascade of downstream events leading to apoptosis. Several key signaling pathways have been identified to be involved in this process.
References
- 1. Auranofin sensitizes breast cancer cells to paclitaxel mediated cell death via regulating FOXO3/Nrf2/Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin sensitizes breast cancer cells to paclitaxel mediated cell death via regulating FOXO3/Nrf2/Keap1 signaling pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Auranofin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate and precise quantification of the gold-containing drug auranofin in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Introduction
Auranofin, a gold(I)-containing compound, has been utilized as an anti-rheumatic agent and is under investigation for its potential in treating cancer and other diseases.[1][2][3] Accurate determination of its concentration in biological samples such as blood, plasma, urine, and tissues is crucial for understanding its efficacy and safety profile. This document details three primary analytical techniques for auranofin quantification: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
Analytical Methodologies
The choice of analytical method depends on the specific requirements of the study, such as the need for speciation of auranofin and its metabolites, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This is a powerful technique for the speciation and quantification of auranofin and its metabolites.[4][5] HPLC separates the different gold-containing species in the sample, which are then introduced into the ICP-MS for element-specific detection and quantification of gold.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method for determining the total gold concentration in a sample, providing a measure of the total auranofin and its gold-containing metabolites.[6][7][8] This technique offers very low detection limits.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS is a reliable and sensitive technique for the quantification of total gold in biological samples.[9][10][11][12] It offers a cost-effective alternative to ICP-MS for total gold determination.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of auranofin (gold) in biological samples using the described methodologies.
Table 1: ICP-MS Method Parameters for Gold Quantification in Rat Blood [6]
| Parameter | Value |
| Instrument | Agilent 7500cs ICP-MS |
| RF Power | 1500 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 1.2 L/min |
| Makeup Gas Flow | 0.15 L/min |
| Monitored Isotope | ¹⁹⁷Au |
| Internal Standard | ¹⁹³Ir |
| Integration Time | 0.1 s/point |
Table 2: GFAAS Method Parameters for Gold Nanoparticle (as total gold) Quantification in Biological Tissues [11]
| Parameter | Value |
| Instrument | Perkin Elmer PinAAcle 900T GFAAS |
| Wavelength | 242.8 nm |
| Slit Width | 0.7 nm |
| Drying Temperature | 110 °C, 130 °C |
| Pyrolysis Temperature | 800 °C |
| Atomization Temperature | 1700 °C |
| Chemical Modifier | 0.005 mg Pd + 0.003 mg Mg(NO₃)₂ |
| Limit of Detection (LOD) | 0.43 µg/L |
| Limit of Quantification (LOQ) | 1.29 µg/L |
Experimental Protocols
Protocol 1: Sample Preparation for Total Gold Analysis by ICP-MS or GFAAS
This protocol is suitable for determining the total gold concentration in biological matrices like blood, plasma, and tissues.
Materials:
-
Whole blood, plasma, or tissue homogenate
-
Nitric acid (HNO₃), 65%
-
Hydrochloric acid (HCl), 37%
-
Deionized water (18 MΩ·cm)
-
Microwave digestion system
-
Volumetric flasks
Procedure:
-
Digestion of Biological Tissues:
-
Accurately weigh approximately 200 mg of the biological tissue sample into a clean PTFE digestion vessel.[11]
-
Add a mixture of 1.5 mL of 65% HNO₃ and 9.0 mL of 37% HCl (a 1:6 v/v ratio).[11]
-
Seal the vessels and place them in the microwave digestion system.
-
Use a multi-step digestion program, for example: ramp to 120 °C and hold, then ramp to 190 °C and hold, followed by cooling steps. The total digestion time is typically around 40 minutes.[11]
-
After cooling, carefully open the vessels in a fume hood and transfer the digested solution to a volumetric flask.
-
Dilute to the final volume with deionized water.
-
-
Digestion of Blood/Plasma:
-
Pipette a known volume (e.g., 0.5 mL) of whole blood or plasma into a microwave digestion vessel.
-
Add 5 mL of aqua regia (1 part HNO₃ to 3 parts HCl).
-
Follow the microwave digestion program as described for tissues.[13]
-
After digestion and cooling, quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.
-
Protocol 2: Quantification of Total Gold by ICP-MS
Instrumentation and Analysis:
-
Set up and optimize the ICP-MS instrument according to the manufacturer's instructions. A typical setup is provided in Table 1.[6]
-
Prepare a series of gold standard solutions in a matrix matching the diluted samples (e.g., 5% aqua regia).[14]
-
Prepare a blank solution (matrix without gold).
-
Introduce the blank, standards, and prepared samples into the ICP-MS.
-
Construct a calibration curve by plotting the intensity of the ¹⁹⁷Au signal versus the concentration of the gold standards.
-
Determine the concentration of gold in the samples from the calibration curve.
Protocol 3: Quantification of Total Gold by GFAAS
Instrumentation and Analysis:
-
Set up the GFAAS instrument with a gold hollow cathode lamp. Typical instrument parameters are listed in Table 2.[11]
-
Prepare a series of gold standard solutions in a matrix matching the diluted samples.
-
Prepare a blank solution.
-
Inject a defined volume of the blank, standards, and prepared samples, along with a chemical modifier, into the graphite tube.[11]
-
Run the temperature program for drying, pyrolysis, and atomization.
-
Measure the absorbance of the gold line at 242.8 nm.
-
Construct a calibration curve and determine the gold concentration in the samples.
Protocol 4: Speciation Analysis of Auranofin by HPLC-ICP-MS (General Workflow)
This protocol provides a general workflow. Specific column, mobile phase, and gradient conditions need to be optimized for the specific application.
Sample Preparation:
-
Cell Lysates:
-
Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer).[15]
-
Centrifuge the lysate to remove cell debris.
-
The supernatant can be directly analyzed or subjected to further protein precipitation or filtration steps.
-
-
Plasma/Serum:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant containing auranofin and its metabolites is transferred to a new tube and can be evaporated to dryness and reconstituted in the mobile phase.
-
HPLC-ICP-MS Analysis:
-
HPLC System:
-
ICP-MS System:
-
Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.
-
Set the ICP-MS to monitor the ¹⁹⁷Au isotope.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Run the HPLC gradient to separate the gold-containing species.
-
The eluent from the HPLC is continuously introduced into the ICP-MS.
-
Record the gold signal over time to obtain a chromatogram.
-
Quantify the peaks corresponding to auranofin and its metabolites using external calibration with appropriate standards.
-
Auranofin Signaling Pathways
Auranofin exerts its biological effects by modulating several key signaling pathways.
References
- 1. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. HPLC-ICP-MS for simultaneous quantification of the total and active form of the thioredoxin reductase enzyme in human serum using auranofin as an activity-based probe - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Gold in Rat Blood with Inductively Coupled Plasma Mass Spectrometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gold Nanoparticle Characterization by ICP-MS - CD Bioparticles [cd-bioparticles.com]
- 8. researchgate.net [researchgate.net]
- 9. A microanalytical method for the analysis of gold in biological media by flameless atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of gold in biological materials by electrothermal atomic absorption spectrometry with a molybdenum tube atomizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. nanopartz.com [nanopartz.com]
- 14. analytik-jena.fr [analytik-jena.fr]
- 15. Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Auranofin: A Versatile Tool for Interrogating Neuroinflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The intricate interplay between glial cells—microglia and astrocytes—and neurons dictates the progression of these diseases. Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has emerged as a potent modulator of inflammatory and oxidative stress pathways, making it a valuable pharmacological tool for studying neuroinflammatory processes. Its ability to cross the blood-brain barrier and engage multiple intracellular targets offers a unique opportunity to dissect the complex mechanisms underlying neuroinflammation.[1][2] These application notes provide a comprehensive overview of auranofin's mechanisms of action and detailed protocols for its use in both in vitro and in vivo models of neuroinflammation.
Mechanisms of Action in Neuroinflammation
Auranofin exerts its anti-inflammatory and neuroprotective effects through several key mechanisms:
-
Inhibition of Microglia and Astrocyte Activation: Auranofin has been shown to reduce the activation of microglia and astrocytes, the primary immune cells of the central nervous system (CNS).[3][4] By attenuating their activation, auranofin limits the production and release of neurotoxic factors.
-
Suppression of Pro-inflammatory Cytokines: A key feature of neuroinflammation is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Auranofin effectively inhibits the expression and secretion of these cytokines from activated glial cells.[5][6]
-
Modulation of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Auranofin inhibits NF-κB signaling by preventing the degradation of its inhibitor, IκB, thereby blocking the transcription of numerous pro-inflammatory genes.[4]
-
Activation of the Nrf2 Pathway: Auranofin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant and cytoprotective gene expression.[2][7] This is achieved through the inhibition of Thioredoxin Reductase (TrxR), which leads to the stabilization and nuclear translocation of Nrf2.[2]
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18. Auranofin has been demonstrated to inhibit the activation of the NLRP3 inflammasome in response to various stimuli.
Data Presentation
The following tables summarize the quantitative data on the effects of auranofin in various experimental models of neuroinflammation.
Table 1: In Vitro Efficacy of Auranofin in Glial Cell Models
| Cell Type | Stimulus | Auranofin Concentration | Key Findings | Reference |
| THP-1 (human monocytic) | PMA (5 ng/mL, 48h) + LPS (100 ng/mL) | 0.005 - 0.5 µM | Inhibition of TNF-α and nitric oxide secretion. | [8] |
| RAW 264.7 (murine macrophage) | LPS (25 ng/mL) + Palmitic Acid (100 µM) | 0.5 - 1.5 µM | Reduced production of NO, IL-1β, TNF-α, and IL-6. | [4] |
| Primary Human Microglia | LPS | 0.1 - 1 µM | Reduced cytotoxic secretions. | [3] |
| U-373 MG (human astrocytoma) | Cytokine Mix | 0.1 - 5 µM | Inhibited astrocyte-mediated neurotoxicity. | [4] |
Table 2: In Vivo Efficacy of Auranofin in Animal Models of Neuroinflammation
| Animal Model | Disease Induction | Auranofin Dosage and Administration | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice | Myelin Proteolipid Protein (PLP) 139-151 peptide in CFA | 5 mg/kg, i.p., 5 times/week for one month | Ameliorated clinical features, reduced CNS inflammation, and modulated Nrf2 signaling. | [2][7] |
| Streptozotocin (STZ)-Induced Cognitive Deficit in Rats | Intracerebroventricular (i.c.v.) STZ (3 mg/kg) | 5 and 10 mg/kg, p.o., for 14 days | Reversed cognitive deficits and reduced neuroinflammatory markers. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of auranofin in neuroinflammation research.
Protocol 1: In Vitro Assessment of Auranofin's Anti-inflammatory Effects in Macrophage-like Cells (THP-1)
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent stimulation to assess the anti-inflammatory effects of auranofin.
1.1. Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Auranofin
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
1.2. THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate, seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 96-well plate.[10]
-
Incubate for 24-48 hours to allow for differentiation into adherent macrophage-like cells.[10][11]
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before stimulation.[11]
1.3. Auranofin Treatment and LPS Stimulation:
-
Prepare stock solutions of auranofin in DMSO.
-
Pre-treat the differentiated THP-1 cells with various concentrations of auranofin (e.g., 0.01 - 1 µM) for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6-24 hours.
1.4. Cytokine Measurement by ELISA:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions (e.g., arigo Biolaboratories, Cat. No. ARG82842).[1][3]
Protocol 2: In Vivo Evaluation of Auranofin in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the induction of EAE in mice and the subsequent treatment with auranofin to assess its therapeutic potential in a model of multiple sclerosis.
2.1. Materials:
-
Female SJL/J mice (8-10 weeks old)
-
Myelin Proteolipid Protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Auranofin
-
Vehicle (e.g., saline or corn oil)
-
Syringes and needles for immunization and administration
2.2. EAE Induction:
-
Emulsify PLP 139-151 peptide in CFA at a final concentration of 1 mg/mL.
-
Anesthetize the mice and immunize subcutaneously with 100 µL of the emulsion (100 µg of peptide) distributed over two sites on the flank.
-
Administer pertussis toxin (if required by the specific EAE model) intraperitoneally on days 0 and 2 post-immunization.
2.3. Auranofin Treatment:
-
Prepare auranofin for intraperitoneal (i.p.) injection at a concentration that allows for a dosage of 5 mg/kg.
-
Beginning on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic), administer auranofin or vehicle i.p. five times a week for the duration of the study (e.g., 28-42 days).[2][7]
2.4. Clinical Assessment and Tissue Collection:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
At the end of the study, euthanize the mice and collect brain and spinal cord tissues for histological and biochemical analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers, Western blot, qPCR).
Protocol 3: Western Blot Analysis of Neuroinflammatory Markers
This protocol provides a general procedure for detecting the expression of key neuroinflammatory proteins in cell lysates or tissue homogenates.
3.1. Materials:
-
Cell or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Iba1, anti-GFAP, anti-p-NF-κB, anti-NLRP3). Specific antibody panels are available (e.g., Abcam ab263462, arigo Biolaboratories ARG30324).[12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
3.2. Procedure:
-
Prepare protein lysates from cells or tissues using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions to be optimized, typically 1:1000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol details the measurement of mRNA levels of key inflammatory genes.
4.1. Materials:
-
Cell or tissue samples
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., β-actin).
4.2. Primer Sequences (Mouse):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| TNF-α | CAGGCGGTGCCTATGTCTC | CGATCACCCCGAAGTTCAGTAG | [13] |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG | [13] |
| iNOS | ACATCGACCCGTCCACAGTAT | CAGAGGGGTAGGCTTGTCTC | [13] |
| β-actin | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC | [13] |
4.3. Procedure:
-
Extract total RNA from samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and the appropriate primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the application of auranofin in neuroinflammation research.
Caption: Auranofin's multifaceted mechanism in neuroinflammation.
Caption: General experimental workflows for studying auranofin.
Caption: Auranofin's activation of the Nrf2 antioxidant pathway.
References
- 1. maxanim.com [maxanim.com]
- 2. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing-Remitting EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Kits for Mouse Cytokines & Growth Factors - ELISA Kits - Shop By Product Type [anogen.net]
- 9. Auranofin-loaded PLGA nanoparticles alleviate cognitive deficit induced by streptozotocin in rats model: modulation of oxidative stress, neuroinflammatory markers, and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome [frontiersin.org]
- 12. Neuroinflammation Antibody Panel (ARG30324) - arigo Biolaboratories [arigobio.com]
- 13. thno.org [thno.org]
Application Notes and Protocols for the Experimental Use of Auranofin in Anti-Bacterial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of auranofin, an FDA-approved anti-rheumatic drug, for anti-bacterial research. Auranofin has demonstrated potent bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant strains. Its primary mechanism of action involves the inhibition of the bacterial enzyme thioredoxin reductase (TrxR), a key component of the thiol-redox homeostasis system.[1][2][3][4] This disruption leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent bacterial cell death.[3][5]
Mechanism of Action
Auranofin's primary antibacterial target is thioredoxin reductase (TrxR), an essential enzyme for maintaining the redox balance within many Gram-positive bacteria.[1][2][4] By inhibiting TrxR, auranofin disrupts the bacterial thiol-redox homeostasis, leading to a depletion of intracellular free thiols.[1][3] This sensitizes the bacteria to oxidative stress, ultimately resulting in cell death.[1][3] While highly effective against Gram-positive bacteria, auranofin shows limited activity against Gram-negative bacteria. This is attributed to the protective outer membrane of Gram-negative bacteria, which acts as a permeability barrier, and the presence of efflux pumps that actively remove the drug from the cell.[5][6][7] Some studies also suggest that the presence of glutathione in Gram-negative bacteria contributes to their resistance.[8]
In addition to TrxR inhibition, some research suggests that auranofin's antibacterial activity may be a more complex process, potentially involving the inhibition of other biosynthetic pathways, including those for DNA, protein, and cell wall synthesis.[5][6]
Data Presentation: In Vitro Efficacy of Auranofin
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of auranofin against various bacterial strains as reported in the literature.
Table 1: MIC of Auranofin against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.125 - 0.5 | [9][10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.0625 - 1.0 | [7][10] |
| Staphylococcus epidermidis | - | 0.125 - 0.5 | [9] |
| Enterococcus faecalis | Vancomycin-Sensitive | 0.5 | [1][3] |
| Enterococcus faecium | Vancomycin-Sensitive | 0.5 | [1][3] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.0015 - 0.25 | [7] |
| Streptococcus pneumoniae | - | 0.0015 - 0.25 | [7] |
| Streptococcus agalactiae | - | 0.0015 - 0.25 | [7] |
| Bacillus subtilis | - | 0.5 | [11] |
| Mycobacterium tuberculosis | H37Ra | - | [1] |
| Clostridium difficile | Clinical Isolates | 0.25 - 4.0 | [5] |
Table 2: MIC of Auranofin against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC (mg/L) | Reference(s) |
| Acinetobacter baumannii | Multiple Strains | ≥16 | [1][3] |
| Pseudomonas aeruginosa | Multiple Strains | ≥16 | [1][3] |
| Klebsiella pneumoniae | Multiple Strains | ≥16 | [1][3] |
| Escherichia coli | - | ≥32 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described in multiple studies.[7][11]
Materials:
-
Auranofin stock solution (dissolved in DMSO)
-
Bacterial culture in exponential growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of auranofin in the appropriate growth medium in a 96-well plate. The final concentrations should typically range from 256 µg/mL down to 0.03 µg/mL. Include a growth control (no auranofin) and a sterility control (no bacteria).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of auranofin that completely inhibits visible growth of the organism.[11]
Anti-Biofilm Activity Assay
This protocol outlines a method to assess the efficacy of auranofin against bacterial biofilms.
Materials:
-
Auranofin stock solution
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose or other biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Auranofin Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing serial dilutions of auranofin to the wells. Include a no-drug control.
-
Incubate for another 24 hours.
-
-
Quantification of Biofilm:
-
Wash the wells with PBS again.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest concentration of auranofin that results in a significant reduction in biofilm mass compared to the control.
-
Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic effects of auranofin with other antimicrobial agents.[9][12]
Materials:
-
Auranofin stock solution
-
Stock solution of a second antimicrobial agent
-
Bacterial culture
-
Appropriate growth medium
-
96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare a two-dimensional array of drug concentrations. Dilute auranofin serially along the x-axis and the second antimicrobial agent serially along the y-axis.
-
Inoculate the wells with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent
-
FIC Index > 4.0: Antagonism
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of auranofin over time.[13]
Materials:
-
Auranofin solution at a desired concentration (e.g., 2x, 4x, or 10x MIC)
-
Bacterial culture in the logarithmic growth phase
-
Appropriate growth medium
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculate flasks containing fresh growth medium with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Add auranofin to the test flasks at the desired concentrations. Include a growth control flask without auranofin.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Conclusion
Auranofin presents a promising avenue for the development of new anti-bacterial therapies, particularly for infections caused by Gram-positive bacteria. Its unique mechanism of action targeting thioredoxin reductase suggests a lower likelihood of cross-resistance with existing antibiotic classes. The protocols outlined above provide a foundation for researchers to explore the antibacterial properties of auranofin in a laboratory setting. Further in vivo studies are warranted to fully elucidate its therapeutic potential.[6]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin exerts broad-spectrum bactericidal activities by targeting thiol-redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergistic Microbicidal Effect of Auranofin and Antibiotics Against Planktonic and Biofilm-Encased S. aureus and E. faecalis [frontiersin.org]
- 10. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 13. Antivirulence activity of auranofin against vancomycin-resistant enterococci: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming auranofin resistance in cancer cell lines
Welcome to the Technical Support Center for Auranofin Resistance in Cancer Cell Lines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating auranofin's anticancer properties and mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for auranofin as an anticancer agent?
A1: Auranofin is a gold(I) compound that has been repurposed for cancer therapy.[1][2] Its primary and most studied mechanism of action is the potent inhibition of the thioredoxin reductase (TrxR) enzyme.[3][4][5] TrxR is a key component of the thioredoxin antioxidant system, which protects cells from oxidative stress.[3] By inhibiting both cytoplasmic (TrxR1) and mitochondrial (TrxR2) forms of this enzyme, auranofin disrupts the cellular redox balance, leading to a massive increase in intracellular reactive oxygen species (ROS).[3][4][6] This accumulation of ROS induces high levels of oxidative stress, causing DNA damage, protein polyubiquitination, mitochondrial dysfunction, and ultimately triggering cancer cell death through apoptosis and other pathways.[3][6][7]
Q2: What are the known molecular mechanisms that drive resistance to auranofin in cancer cells?
A2: Cancer cells can develop resistance to auranofin through several adaptive mechanisms, primarily aimed at counteracting oxidative stress:
-
Overexpression of Thioredoxin Reductase (TrxR): A straightforward mechanism is the increased expression of the drug's primary target, TrxR.[8] Higher levels of TrxR can overwhelm the inhibitory effect of auranofin, maintaining the cell's antioxidant capacity.[8][9]
-
Activation of the NRF2 Pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[10][11] In resistant cells, the NRF2 pathway is often hyperactivated, leading to the upregulation of a suite of cytoprotective genes, including those involved in glutathione (GSH) synthesis and recycling (e.g., GCLC, GSR) and the thioredoxin system itself (e.g., TXNRD1).[12] Mutations in KEAP1 or NFE2L2 (the gene encoding NRF2) are strongly associated with an auranofin resistance gene signature.[12]
-
Ferroptosis Resistance: Ferroptosis is a form of iron-dependent cell death characterized by lipid peroxidation.[13] While auranofin can induce ferroptosis, some cancer cells develop resistance.[14][15] This can be linked to the suppression of YAP/TAZ signaling in the tumor microenvironment, which are key regulators of ferroptosis sensitivity.[13]
Q3: Can auranofin be effective against cancer cells that are already resistant to other chemotherapies, like cisplatin?
A3: Yes, several studies indicate that auranofin can be effective in cancer cells that have developed resistance to platinum-based drugs like cisplatin.[3][8] The mechanism of action for auranofin (inducing oxidative stress via TrxR inhibition) is different from that of cisplatin (which primarily causes DNA damage).[7] Often, cisplatin-resistant cells exhibit higher levels of TrxR activity to cope with increased baseline oxidative stress, making them paradoxically more vulnerable to TrxR inhibitors like auranofin.[3][8] This lack of cross-resistance makes auranofin a promising agent for treating platinum-resistant tumors, particularly in ovarian cancer.[8][16]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with auranofin.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value or no significant cell death observed after auranofin treatment. | Intrinsic or Acquired Resistance: The cell line may have high basal expression of TrxR1 or an activated NRF2 antioxidant pathway.[9][12] | 1. Verify Target Engagement: Confirm TrxR inhibition using a thioredoxin reductase activity assay. 2. Assess NRF2 Pathway: Use Western blot to check for high expression of NRF2 and its target genes (e.g., NQO1, GCLC, TXNRD1).[12] 3. Combination Therapy: Test auranofin in combination with an agent that targets a resistance pathway. For example, use L-buthionine sulfoximine (L-BSO) to inhibit glutathione synthesis, thereby blocking a parallel antioxidant system.[6] |
| Auranofin shows initial efficacy, but cells recover after prolonged culture. | Development of Acquired Resistance: Surviving cells may have adapted by upregulating protective pathways like NRF2 signaling.[12] | 1. Develop Resistant Line: Intentionally culture cells with gradually increasing concentrations of auranofin to establish a resistant subline for study. 2. Re-sensitization Strategy: Combine auranofin with a ferroptosis inducer like sulfasalazine (SAS) or erastin. Auranofin can re-sensitize ferroptosis-resistant cells.[13] |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | Assay Interference or Cell Death Mechanism: Auranofin induces high levels of ROS, which can interfere with redox-based assays like MTT. The primary cell death pathway may not be apoptosis. | 1. Use Multiple Viability Assays: Corroborate results using a non-redox-based assay (e.g., crystal violet staining for cell number) alongside a metabolic one. 2. Characterize Cell Death: Use Annexin V/PI staining to measure apoptosis and necroptosis.[17] To assess ferroptosis, measure lipid peroxidation using C11-BODIPY dye.[13] |
| Difficulty observing ROS accumulation after auranofin treatment. | Rapid Buffering of ROS: Resistant cells may have a highly efficient antioxidant capacity that quickly neutralizes ROS. | 1. Use a Sensitive ROS Probe: Employ a probe like CellROX Deep Red or DCFDA. 2. Inhibit Glutathione System: Pre-treat cells with L-BSO to deplete glutathione, which may unmask the ROS burst caused by auranofin.[6] 3. Time-Course Experiment: Measure ROS at earlier time points (e.g., 30 minutes to 4 hours) post-treatment, as the peak may be transient. |
Quantitative Data Summary
The following table summarizes the effects of combination therapies designed to overcome auranofin resistance.
| Cancer Type | Cell Line | Combination Strategy | Key Quantitative Finding | Reference |
| Lung Cancer | Ferroptosis-Resistant Cells | Auranofin + Sulfasalazine (SAS) | The combination of SAS and auranofin significantly enhanced lipid peroxidation and ROS accumulation, leading to effective tumor growth inhibition in a murine model. | [13] |
| Ovarian Cancer | Cisplatin-Resistant (OV2008/C13) | Auranofin (monotherapy) | Auranofin was more effective in cisplatin-resistant C13* cells than in sensitive 2008 cells, indicating no cross-resistance. | [8] |
| Ovarian Cancer | OVCAR3 Organoids | Auranofin + Cisplatin | The drug combination led to a dose-dependent increase in cancer cell death in 3D organoid models. | [16] |
| High-Grade Serous Ovarian Cancer | HGSOC cells | Auranofin + L-buthionine sulfoximine (L-BSO) | Showed a synergistic lethal interaction, dependent on the presence of ROS, by blocking two key antioxidant pathways. | [6] |
Signaling Pathways and Experimental Workflows
Auranofin Resistance via the NRF2 Pathway
Experimental Workflow: Validating a Combination Strategy
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CellTiter-Glo®
This protocol determines the concentration of auranofin required to inhibit 50% of cell viability.
-
Cell Seeding:
-
Trypsinize and count cancer cells.
-
Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of auranofin in complete medium. Concentrations should span a wide range (e.g., 10 nM to 50 µM) to capture the full dose-response curve.
-
Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Remove media from cells and add 100 µL of the appropriate drug dilution to each well.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the auranofin concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot for NRF2 and Cleaved PARP
This protocol assesses the activation of resistance pathways and induction of apoptosis.
-
Protein Extraction:
-
Seed cells in a 6-well plate and treat with the desired concentration of auranofin (e.g., IC50 concentration) for 24-48 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NRF2, anti-Cleaved PARP, anti-β-Actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
-
References
- 1. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin radiosensitizes tumor cells through targeting thioredoxin reductase and resulting overproduction of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of thioredoxin reductase by auranofin induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omics-based identification of an NRF2-related auranofin resistance signature in cancer: Insights into drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auranofin resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Auranofin mitigates systemic iron overload and induces ferroptosis via distinct mechanisms | Semantic Scholar [semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Auranofin Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with auranofin in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with auranofin.
Issue 1: Auranofin Precipitation in Vehicle Solution
-
Question: My auranofin solution is precipitating. How can I improve its solubility for in vivo administration?
-
Answer: Auranofin is a lipophilic compound and can have poor solubility in aqueous solutions like PBS.[1] To enhance solubility, consider the following vehicle compositions that have been successfully used in published studies:
-
For Oral Gavage: A solvent containing 50% DMSO, 40% PEG300, and 10% ethanol has been shown to improve the solubility of auranofin for oral administration in mice.[1][2]
-
For Intraperitoneal (i.p.) Injection: While some studies have used PBS or a combination of 4% DMSO/10% ethanol, precipitation can still occur.[1] A more robust vehicle for i.p. injections consists of 5% DMSO, 10% Cremophor EL, 12.5% PEG, and 57.5% H₂O.[3] Another option is 0.5% DMSO + 99.5% normal saline.[4][5]
-
Issue 2: Inconsistent Efficacy or High Toxicity
-
Question: I am observing inconsistent anti-tumor efficacy or significant toxicity (e.g., weight loss) in my animal models. What could be the cause?
-
Answer: Inconsistent results are often linked to the administration route and dosage.
-
Administration Route: Intraperitoneal (i.p.) injections can sometimes lead to localized toxicity and variable absorption. Oral gavage has been identified as a more suitable route for higher doses (10-15 mg/kg) of auranofin in some mouse models, demonstrating no measurable weight loss or signs of toxicity.[1][2] However, for certain tumor models like P388 leukemia, i.p. administration was found to be effective while oral administration was not.[6] The choice of administration route should be carefully considered based on the specific experimental model and goals.
-
Dosage: Auranofin's therapeutic window can be narrow. A dose that is effective in one model may be toxic in another. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.[4] Start with a lower dose (e.g., 1-5 mg/kg) and gradually increase it while monitoring for signs of toxicity such as weight loss, behavioral changes, and changes in organ function.[7][8]
-
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Question: Auranofin is effective against my cancer cells in vitro, but I am not seeing a significant effect in my xenograft model. Why might this be?
-
Answer: Several factors can contribute to this discrepancy:
-
Pharmacokinetics: Auranofin is rapidly metabolized, and intact auranofin is often not detected in the blood.[9] Its bioavailability is approximately 25% after oral administration.[9] The long half-life of gold from auranofin (around 26 days in plasma) suggests that steady-state concentrations are achieved after a prolonged period, which might not be reached in short-term efficacy studies.[9][10]
-
Protein Binding: In vivo, gold from auranofin is approximately 60% bound to serum proteins, primarily albumin.[11] This binding can reduce the amount of free drug available to exert its cytotoxic effects.[6]
-
Target Engagement: It is essential to confirm that auranofin is reaching the tumor and inhibiting its target, thioredoxin reductase (TrxR). This can be verified by measuring TrxR activity in tumor lysates from treated animals.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for auranofin in in vivo cancer models?
A1: The in vivo dose of auranofin reported in the literature varies widely, from 0.1 to 15 mg/kg.[1] A common starting point for efficacy studies in cancer models is in the range of 5-10 mg/kg, administered daily or several times a week.[3][13][14] For example, a dose of 10 mg/kg administered via daily i.p. injections has shown to delay tumor growth.[1] However, it is critical to perform a dose-finding study in your specific model to determine the optimal balance between efficacy and toxicity.
Q2: What are the common administration routes for auranofin in animal studies?
A2: The most common administration routes are intraperitoneal (i.p.) injection and oral gavage (p.o.).[1] Subcutaneous delivery via osmotic minipumps has also been explored.[1] Oral gavage is often preferred for higher doses to minimize local toxicity and may better reflect the clinical use of auranofin.[1][2]
Q3: How should I prepare auranofin for in vivo administration?
A3: Due to its lipophilic nature, auranofin requires a suitable vehicle for solubilization. A recommended solvent for oral administration is a mixture of 50% DMSO, 40% PEG300, and 10% ethanol.[2] For intraperitoneal injections, a vehicle of 0.5% DMSO in normal saline has been used.[4][5] Always prepare fresh solutions and visually inspect for any precipitation before administration.
Q4: What are the expected toxicities of auranofin in vivo, and how can I monitor them?
A4: The primary dose-limiting toxicity is often gastrointestinal, leading to diarrhea and weight loss.[9] In animal models, monitor for:
-
Body weight: Weigh animals daily or several times a week. Significant weight loss (>15-20%) is a common sign of toxicity.[14]
-
Clinical signs: Observe for changes in behavior, posture, and activity levels.
-
Organ toxicity: At the end of the study, histopathological analysis of organs such as the liver and kidneys can be performed to assess for any treatment-related toxicities.[4][5]
Q5: What is the primary mechanism of action of auranofin?
A5: The primary mechanism of action of auranofin is the inhibition of the enzyme thioredoxin reductase (TrxR).[11][15] TrxR is a key component of the thioredoxin system, which regulates cellular redox balance. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), causing oxidative stress and inducing apoptosis (programmed cell death) in cancer cells.[5][15] Auranofin has also been shown to affect other signaling pathways, including the PI3K/AKT/mTOR pathway.[15]
Quantitative Data Summary
Table 1: Reported In Vivo Dosages and Administration Routes for Auranofin
| Animal Model | Disease Model | Dosage | Administration Route | Efficacy/Outcome | Reference |
| Mouse | Non-Small Cell Lung Cancer & Glioblastoma | 10-15 mg/kg | Oral Gavage | No measurable weight loss or toxicity; potent TrxR inhibition. | [1][2] |
| Mouse | Pancreatic Cancer | 15 mg/kg | Intraperitoneal | Optimal dose with absence of gross solid organ metastasis. | [3] |
| Mouse | P388 Leukemia | 12 mg/kg | Intraperitoneal | Optimal activity. | [6] |
| Mouse | Non-Small Cell Lung Cancer | 10 mg/kg | Intraperitoneal | Significant tumor growth suppression. | [14] |
| Mouse | Desmoid-type Fibromatosis | 1.0 mg/kg/day | Oral | Reduced number of tumors. | [16] |
| Mouse | Obesity | 1 mg/kg | Intraperitoneal | Improved metabolic and inflammatory profile. | [7] |
| Mouse | Clostridioides difficile Infection | 0.125-0.25 mg/kg | Oral Gavage | Protected mice against infection and prevented recurrence. | [17] |
| Hamster | Clostridioides difficile Infection | 1-5 mg/kg | Oral Gavage | Protected hamsters against lethal infection. | [18] |
Table 2: Pharmacokinetic Parameters of Auranofin (Gold)
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | ~25% | Human | After oral administration. | [9] |
| Plasma Half-life | ~26 days | Human | At steady state. | [9] |
| Body Half-life | ~80 days | Human | At steady state. | [9] |
| Time to Steady State | ~3 months | Human | In clinical studies. | [9] |
| Protein Binding | ~60% | Human | In serum. | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of Auranofin via Oral Gavage
-
Vehicle Preparation: Prepare a vehicle solution consisting of 50% DMSO, 40% PEG300, and 10% ethanol.
-
Auranofin Solution Preparation: Weigh the required amount of auranofin and dissolve it in the vehicle to achieve the desired final concentration. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL volume, the concentration would be 2.5 mg/mL.
-
Administration: Administer the prepared auranofin solution to the mice using a proper-sized oral gavage needle. Ensure the solution is at room temperature and well-mixed before administration.
Protocol 2: Assessment of In Vivo Target Engagement (TrxR Activity Assay)
-
Tumor Collection: At the desired time point after treatment, euthanize the animals and excise the tumors.
-
Tissue Homogenization: Homogenize the tumor tissue in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a standard method (e.g., BCA assay).
-
TrxR Activity Assay: Measure the thioredoxin reductase activity in the tumor lysates using a commercially available TrxR assay kit, following the manufacturer's instructions. This assay typically measures the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) to TNB, which can be quantified spectrophotometrically at 412 nm.
-
Data Analysis: Normalize the TrxR activity to the total protein concentration for each sample. Compare the TrxR activity in the auranofin-treated group to the vehicle-treated control group to determine the extent of target inhibition.[12]
Visualizations
Caption: Auranofin's primary mechanism of action.
Caption: Experimental workflow for auranofin dose optimization.
Caption: Troubleshooting decision tree for auranofin experiments.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic effects of auranofin in human pancreatic adenocarcinoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin-Based Analogues Are Effective Against Clear Cell Renal Carcinoma In Vivo and Display No Significant Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rheumatoid arthritis drug auranofin lowers leptin levels and exerts anti-diabetic effects in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Auranofin, at clinically achievable dose, protects mice and prevents recurrence from Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo efficacy of auranofin in a hamster model of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting auranofin solubility issues for cell-based assays
For researchers and drug development professionals utilizing auranofin in cell-based assays, its unique properties can present challenges, particularly concerning solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing auranofin stock solutions?
A1: The most common and recommended solvent for preparing auranofin stock solutions for in vitro cell-based assays is dimethyl sulfoxide (DMSO).[1][2][3] Auranofin is also soluble in ethanol.[2] It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce the solubility of auranofin.[3]
Q2: What is the maximum concentration for an auranofin stock solution in DMSO?
A2: Auranofin can be dissolved in DMSO at concentrations as high as 100 mg/mL (147.38 mM) or 50 mg/mL (73.69 mM), though achieving this may require ultrasonication.[1][3] For practical laboratory use, preparing a stock solution in the range of 10-20 mM is common.
Q3: My auranofin precipitated after dilution in cell culture medium. What went wrong?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a frequent issue, often termed "solvent shock." This occurs because auranofin is sparingly soluble in aqueous solutions.[2] Several factors can contribute to this, including a high final concentration of auranofin, a high percentage of DMSO in the final working solution, and rapid, uneven mixing.
Q4: What is a typical effective concentration range for auranofin in cell-based assays?
A4: The effective concentration of auranofin is highly dependent on the cell line and the duration of the assay.[4][5] Generally, concentrations can range from the nanomolar to the low micromolar range. For example, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be below 1.0 μM in several non-small cell lung cancer cell lines.[4][6] In other studies, significant cytotoxic effects were observed at concentrations between 3 µM and 25 µM.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Auranofin Precipitation
This guide provides a systematic approach to resolving auranofin precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed immediately after adding auranofin stock to media. | Solvent Shock: The rapid change in solvent environment from DMSO to aqueous media causes the compound to crash out of solution.[9] | 1. Decrease the volume of DMSO stock: Use a more concentrated stock solution to minimize the final DMSO percentage. 2. Slow, drop-wise addition: Add the DMSO stock to the pre-warmed (37°C) media drop-by-drop while gently swirling or vortexing to ensure rapid and even dispersion.[9] 3. Serial dilutions: Prepare an intermediate dilution of auranofin in culture medium, which can then be further diluted to the final concentration. |
| Precipitate forms over time in the incubator. | Exceeding Solubility Limit: The final concentration of auranofin in the cell culture medium is above its solubility limit in that specific medium. | Perform a solubility test: Before your main experiment, test the solubility of auranofin at your desired final concentration in your specific cell culture medium. Visually inspect for precipitation over the planned duration of your experiment. If precipitation occurs, you will need to lower the final concentration. |
| Inconsistent results or loss of auranofin activity. | Degradation or Precipitation: Auranofin may not be stable in the aqueous environment of the cell culture medium for extended periods, or fine, non-visible precipitate may be forming. Aqueous solutions of auranofin are not recommended for storage for more than one day.[2] | 1. Prepare fresh dilutions: Always prepare fresh working solutions of auranofin in culture medium immediately before each experiment. 2. Filter the final solution: For critical experiments, you can consider filtering the final auranofin-containing medium through a 0.22 µm syringe filter to remove any potential microprecipitates, though be aware this could slightly lower the effective concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for auranofin solubility and effective concentrations.
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | 50 - 100 mg/mL (73.69 - 147.38 mM) | [1][3] |
| Ethanol | ~4 mg/mL (5.9 mM) | [2] | |
| Aqueous Solutions | Sparingly soluble | [2] | |
| IC50 (Thioredoxin Reductase Inhibition) | Cell-free assay | 0.2 µM | [1] |
| Effective Concentration (Cell Viability) | Non-Small Cell Lung Cancer Lines | IC50 values often < 1.0 µM | [4][6] |
| MCF-7 Breast Cancer Cells | IC50 of 3.37 µM | [7] | |
| Prostate Cancer Cells | IC50 of 14.33 ± 0.10 µM (6h incubation) | [8] |
Experimental Protocols
Protocol 1: Preparation of Auranofin Stock Solution
-
Materials:
-
Auranofin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Equilibrate the auranofin vial to room temperature before opening.
-
Weigh the desired amount of auranofin in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 147.39 µL of DMSO to 1 mg of auranofin, assuming a molecular weight of 678.48 g/mol ).
-
Vortex the solution thoroughly until the auranofin is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[10]
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Auranofin stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of auranofin in complete cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest auranofin concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of auranofin or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death [mdpi.com]
- 6. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
minimizing off-target effects of auranofin in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with auranofin. The information is designed to help minimize off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for auranofin?
Auranofin's primary on-target effect is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin antioxidant system.[1][2] By inhibiting both cytoplasmic (TrxR1) and mitochondrial (TrxR2) isoforms, auranofin disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[1][2] This targeted disruption of the antioxidant system is the basis for its therapeutic effects in diseases like rheumatoid arthritis and its potential as an anticancer agent.[1][2]
Q2: What are the major known off-target effects of auranofin?
Beyond its primary target, auranofin has been documented to exert several off-target effects, which can influence experimental outcomes. These include:
-
Induction of Mitochondrial Dysfunction: Auranofin can lead to mitochondrial membrane depolarization and a decrease in cellular ATP levels.[3]
-
Alteration of Intracellular Calcium Homeostasis: It can induce a sustained increase in intracellular calcium concentrations ([Ca2+]i) by promoting calcium release from intracellular stores and enhancing calcium entry.[4]
-
Modulation of Signaling Pathways: Auranofin can impact various signaling pathways, including the PI3K/AKT/mTOR, MAPK, NF-κB, and STAT3 pathways.[1][5][6][7]
-
Inhibition of Proteasomal Deubiquitinases: It can inhibit the activity of deubiquitinases associated with the proteasome, affecting protein degradation and homeostasis.[2]
Q3: How can I minimize the off-target effects of auranofin in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose Optimization: Use the lowest effective concentration of auranofin to achieve the desired on-target effect while minimizing off-target activity. Conduct dose-response studies to determine the optimal concentration for your specific cell line or model system.[8]
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can help mitigate the effects of excessive ROS production, a primary driver of auranofin's off-target cytotoxicity.[9][10]
-
Targeted Delivery Systems: Encapsulating auranofin in nanoparticles, such as those made from PLGA or silk fibroin, can improve its targeted delivery to specific cells or tissues, thereby reducing systemic exposure and off-target effects.[7][11]
-
Combination Therapy: Combining auranofin with other therapeutic agents can sometimes allow for a lower, more targeted dose of auranofin to be used, thus reducing the likelihood of off-target effects.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal or autofluorescence in assays. | Auranofin's gold component may interfere with certain fluorescent dyes or detection methods. | 1. Run appropriate controls, including wells with auranofin but without cells, to determine the compound's intrinsic fluorescence.2. Select fluorescent probes with excitation and emission spectra that do not overlap with any potential auranofin-related signals.3. Consider using label-free detection methods where possible. |
| Unexpected or excessive cell death in control or non-target cells. | 1. The concentration of auranofin may be too high, leading to widespread cytotoxicity through off-target effects.2. The cell line may be particularly sensitive to oxidative stress. | 1. Perform a dose-response curve to determine the IC50 and use a concentration at or below this value for your experiments.[4][14]2. Co-treat with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced cell death.[9][10]3. Ensure the solvent (e.g., DMSO) concentration is not toxic to the cells.[15] |
| Inconsistent or poorly reproducible results. | 1. Auranofin may be unstable in the culture medium over the course of the experiment.2. Variability in cell density at the time of treatment.3. Inconsistent timing of drug administration and subsequent assays. | 1. Prepare fresh auranofin solutions for each experiment. Auranofin is sparingly soluble in aqueous solutions and should ideally be prepared fresh from a stock in an organic solvent like DMSO.[15]2. Ensure uniform cell seeding and confluency across all experimental plates.3. Adhere to a strict and consistent timeline for all experimental steps. |
| Difficulty dissolving auranofin. | Auranofin has low aqueous solubility. | 1. Dissolve auranofin in an organic solvent such as DMSO or ethanol to create a stock solution.[15]2. For in vivo studies, a solvent system of 50% DMSO, 40% PEG300, and 10% ethanol has been shown to improve solubility for oral administration in mice.[8] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Auranofin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Calu-6 | Lung Cancer | 3 | 24 |
| A549 | Lung Cancer | 5 | 24 |
| SK-LU-1 | Lung Cancer | 5 | 24 |
| NCI-H460 | Lung Cancer | 4 | 24 |
| NCI-H1299 | Lung Cancer | 1 | 24 |
| MCF-7 | Breast Cancer | 3.37 | 24 |
| HL-60 | Promyelocytic Leukemia | 0.23 | 72 |
| A375 | Melanoma | 0.34 | 72 |
| HCT-15 | Colon Cancer | 0.11 | 72 |
| HeLa | Cervical Cancer | 0.15 | 72 |
Data compiled from multiple sources.[4][14]
Table 2: In Vivo Dosage and Toxicity of Auranofin in Mice
| Dosage | Administration Route | Mouse Model | Observed Effects |
| 1.0, 3.0, 6.0-9.0 mg/kg/day | Oral | CD-1 Mice | No effect on neoplastic or nonneoplastic lesions. |
| 10-15 mg/kg/day | Oral Gavage | Syngeneic NSCLC and Glioblastoma | No measurable weight loss or signs of toxicity over 14 days.[8] |
| 3 mg/kg | Subcutaneous | Balb/c Mice | Well-tolerated with no significant body weight loss over 10 days.[16] |
| 0.125 - 0.25 mg/kg | Not Specified | CDI Mouse Model | Protected mice against C. difficile infection with 80-100% survival.[17] |
| 1.0 mg/kg/day | Oral | Apc1638N Mice | No significant adverse effects noted. |
Data compiled from multiple sources.[18][19]
Key Experimental Protocols
Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay
This protocol is adapted from a colorimetric assay kit.
Materials:
-
Thioredoxin Reductase Assay Kit (e.g., from Cayman Chemical or similar)
-
Cell lysate
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with auranofin as required.
-
Homogenize cells in a cold RIPA buffer.
-
Centrifuge at 13,500 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford assay.[14]
-
-
Assay:
-
Add equal amounts of total protein (e.g., 30 µg) to each well of a 96-well plate.
-
Add the master mix containing 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and NADPH to each well.
-
Measure the fluorescence intensity of each well at 410 nm using a spectrophotometer.
-
Calculate TrxR activity according to the manufacturer's protocol, which typically involves subtracting the rate of background DTNB reduction.[14]
-
Protocol 2: Assessment of Mitochondrial Dysfunction
This protocol outlines the measurement of mitochondrial membrane potential (MMP).
Materials:
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
Treated and control cells
Procedure:
-
Treat cells with auranofin at the desired concentration and time.
-
Harvest the cells and stain with JC-1 dye (typically 10 µg/mL for 20 minutes).
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.
-
Quantify the shift from red to green fluorescence to determine the extent of mitochondrial membrane depolarization.[3]
Protocol 3: Western Blot Analysis of MAPK Pathway Activation
This is a general protocol for assessing the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against total and phosphorylated forms of ERK1/2, p38, and JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration as described in Protocol 1. Mix equal amounts of protein with Laemmli sample buffer and heat to denature.[20]
-
Gel Electrophoresis and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Antibody Incubation:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-ERK1/2).[22]
Visualizations
Caption: On-target pathway of auranofin via inhibition of Thioredoxin Reductase.
References
- 1. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Auranofin for Oncology and Beyond: A Brief Overview of Clinical Trials as Mono- and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin loaded silk fibroin nanoparticles for colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 10. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin-loaded nanoparticles as a new therapeutic tool to fight streptococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of auranofin, an oral chrysotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-Oxidant Auranofin and Glutathione-Depleting Combination Unveils Synergistic Lethality in Glioblastoma Cells with Aberrant Epidermal Growth Factor Receptor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Auranofin radiosensitizes tumor cells through targeting thioredoxin reductase and resulting overproduction of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auranofin, at clinically achievable dose, protects mice and prevents recurrence from Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carcinogenicity study of auranofin, an orally administered gold compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Auranofin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of auranofin.
Troubleshooting Guides
This section addresses specific issues you might encounter during the formulation, characterization, and in vivo evaluation of auranofin delivery systems.
1. Formulation Challenges
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low entrapment efficiency of auranofin in polymeric nanoparticles (e.g., PLGA, Chitosan). | - Poor solubility of auranofin in the chosen organic solvent. - Rapid diffusion of auranofin into the external aqueous phase during nanoparticle formation. - Incompatible ratio of polymer to drug. | - Solvent Selection: Screen various organic solvents to find one that effectively dissolves both auranofin and the polymer. - Method Modification: For emulsion-based methods, consider using a double emulsion (w/o/w) technique to encapsulate the drug more effectively. For nanoprecipitation, optimize the rate of addition of the organic phase to the aqueous phase. - Ratio Optimization: Experiment with different polymer-to-drug ratios to find the optimal balance for efficient encapsulation. |
| Inconsistent particle size or high polydispersity index (PDI) in nanoparticle batches. | - Inadequate homogenization or sonication energy/time. - Suboptimal concentration of stabilizer/surfactant. - Aggregation of nanoparticles post-preparation. | - Energy Input: Calibrate and optimize the energy input during formulation. For high-pressure homogenization, experiment with the number of cycles and pressure. For sonication, adjust the amplitude and duration. - Stabilizer Concentration: Titrate the concentration of the stabilizer (e.g., Pluronic F-68, PVA) to ensure adequate surface coverage of the nanoparticles. - Storage Conditions: Store nanoparticle suspensions at appropriate temperatures (e.g., 4°C) and consider using cryoprotectants if lyophilization is required. |
| Phase separation or drug precipitation in Self-Emulsifying Drug Delivery Systems (SEDDS) upon storage. | - The drug concentration exceeds the saturation solubility in the lipid/surfactant mixture. - Incompatibility between the components of the SEDDS formulation. - Temperature fluctuations during storage. | - Solubility Studies: Conduct thorough solubility studies of auranofin in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity. - Ternary Phase Diagrams: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region. - Stability Testing: Perform stability studies under different temperature and humidity conditions to identify a robust formulation. |
2. In Vivo Study Challenges
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations of gold after oral administration of auranofin formulations in animal models. | - Inconsistent dosing volume or technique. - Physiological variability among animals (e.g., gastric pH, intestinal motility). - Food effects influencing drug absorption. | - Standardize Dosing: Ensure accurate and consistent oral gavage techniques. Use appropriate volumes based on animal weight. - Fasting: Fast animals overnight before dosing to minimize variability related to food intake. - Increase Sample Size: A larger number of animals per group can help to account for inter-individual physiological differences. |
| No significant improvement in oral bioavailability with a novel formulation compared to the control (free auranofin). | - The formulation may not be effectively protecting auranofin from degradation in the gastrointestinal tract. - The release profile of auranofin from the delivery system is not optimal for absorption. - The particle size of the formulation is not suitable for efficient uptake by the intestinal epithelium. | - In Vitro Release Studies: Conduct in vitro release studies under simulated gastric and intestinal conditions to understand the release kinetics of auranofin from your formulation. - Permeability Studies: Use in vitro models like Caco-2 cell monolayers to assess the permeability of your formulation across the intestinal barrier. - Particle Size Optimization: For nanoparticle systems, aim for particle sizes generally below 300 nm, as smaller particles may have better absorption characteristics.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main barriers to the oral bioavailability of auranofin?
Auranofin is a lipophilic compound with poor aqueous solubility, which is a primary factor limiting its dissolution in gastrointestinal fluids and subsequent absorption.[2] After oral administration, only about 15-25% of the gold from auranofin is absorbed.[3] The majority of the administered dose is excreted through feces.[4]
Q2: Which formulation strategies show the most promise for enhancing auranofin's oral bioavailability?
Lipid-based and polymeric nanoparticle formulations are promising approaches. These include:
-
Polymeric Nanoparticles (e.g., PLGA, Chitosan): These can encapsulate auranofin, protecting it from the harsh environment of the GI tract and potentially offering controlled release.[5][6] Studies have shown that encapsulating auranofin in nanoparticles can enhance its therapeutic efficacy.[6][7]
-
Solid Lipid Nanoparticles (SLNs): These are formulated from biocompatible and biodegradable lipids that are solid at room and body temperatures.[8] SLNs can improve the oral bioavailability of poorly water-soluble drugs by increasing their dissolution and protecting them from degradation.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This keeps the drug in a dissolved state, which can significantly improve its absorption.[2]
Q3: What are the key characterization parameters for auranofin-loaded nanoparticles?
Key parameters to assess include:
-
Particle Size and Polydispersity Index (PDI): Determines the uniformity of the nanoparticle population.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle suspension.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of auranofin successfully encapsulated within the nanoparticles.
-
Morphology: Typically assessed by techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface of the nanoparticles.
A study on auranofin-loaded PLGA nanoparticles reported an entrapment efficiency of 98%, a particle size of 101.5 ± 10.3 nm, and a surface charge of 27.5 ± 5.10 mV.[7]
Q4: How can I quantify the amount of auranofin (as gold) in biological samples from pharmacokinetic studies?
A highly sensitive method for quantifying gold in biological matrices like plasma or urine is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[10][11] This technique allows for the separation of different gold-containing species and their highly sensitive detection.
Experimental Protocols
Protocol 1: Preparation of Auranofin-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted from a method used for preparing auranofin-loaded PLGA nanoparticles.[12]
Materials:
-
Auranofin
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, Mw 7,000–17,000)
-
Dichloromethane
-
Acetone
-
Pluronic F-68
-
Deionized water
Procedure:
-
Prepare the Organic Phase (Solution 1): a. Dissolve 10-15 mg of auranofin in 20 mL of a dichloromethane:acetone mixture (ratio 0.5:19.5). b. Add 200 mg of PLGA to this solution. c. Sonicate the mixture for 2 minutes to ensure complete dissolution.
-
Prepare the Aqueous Phase (Solution 2): a. Dissolve 56 mg of Pluronic F-68 in 40 mL of deionized water (to achieve a 0.14% w/v solution) in a 100 mL round-bottom flask. b. Stir this solution moderately with a magnetic stirrer.
-
Nanoparticle Formation: a. Add Solution 1 (organic phase) dropwise to Solution 2 (aqueous phase) under continuous magnetic stirring. b. Continue stirring for at least 4 hours at room temperature to allow for the evaporation of the organic solvents.
-
Nanoparticle Purification: a. Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. b. Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat this washing step three times to remove any unencapsulated drug and excess surfactant.
-
Resuspension and Storage: a. Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS). b. Store the nanoparticle suspension at 4°C for further characterization and use.
Protocol 2: General Procedure for HPLC-ICP-MS Analysis of Gold in Plasma
This protocol provides a general framework for the analysis of gold in plasma samples, based on established methods for metal analysis in biological matrices.[10][11]
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard HPLC system with a suitable column. A reversed-phase C18 column is often used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol and water containing an ion-pairing agent like tetrabutylammonium chloride can be used for the separation of gold-containing compounds.[10]
-
ICP-MS System: An ICP-MS instrument capable of detecting gold (¹⁹⁷Au).
-
Nebulizer and Spray Chamber: Standard components for introducing the HPLC eluent into the plasma.
-
Data Acquisition: Monitor the signal for ¹⁹⁷Au over the chromatographic run time.
Quantification:
-
Prepare a calibration curve using standards of a known gold concentration.
-
The concentration of gold in the plasma samples is determined by comparing the peak area of the gold signal to the calibration curve.
Visualizations
References
- 1. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanocomposix.com [nanocomposix.com]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin-loaded PLGA nanoparticles alleviate cognitive deficit induced by streptozotocin in rats model: modulation of oxidative stress, neuroinflammatory markers, and neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Determination of gold-based antiarthritis drugs and their metabolites in urine by reversed-phase ion-pair chromatography with ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Auranofin-loaded nanoparticles as a new therapeutic tool to fight streptococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Auranofin-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing auranofin-induced cytotoxicity in non-cancerous cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of auranofin-induced cytotoxicity in non-cancerous cells?
A1: Auranofin's cytotoxic effects on non-cancerous cells are multifaceted and dose-dependent. The primary mechanisms include:
-
Inhibition of Thioredoxin Reductase (TrxR): Auranofin is a potent inhibitor of TrxR, a key enzyme in the cellular antioxidant system.[1][2][3] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress.[3][4]
-
Induction of Oxidative Stress: The imbalance in the cellular redox state due to TrxR inhibition results in elevated ROS levels.[3][4] This oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[5]
-
Apoptosis and Necrosis: Auranofin can induce programmed cell death (apoptosis) and necrosis.[6] This is often triggered by mitochondrial dysfunction and the activation of caspase pathways.[4][6] At higher concentrations, auranofin can cause apoptosis in endothelial cells.[7][8]
-
Endoplasmic Reticulum (ER) Stress: Auranofin can induce ER stress, which, when prolonged, activates apoptotic pathways.[4]
-
Inhibition of other signaling pathways: Auranofin has been shown to inhibit signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5]
Q2: Are all non-cancerous cell types equally sensitive to auranofin?
A2: No, the sensitivity of non-cancerous cells to auranofin varies depending on the cell type. For instance, some studies suggest that hepatocytes are relatively resistant to auranofin's cytotoxic effects due to a high intracellular pool of glutathione (GSH), which helps buffer against oxidative stress.[9] In contrast, endothelial cells have shown sensitivity to auranofin, with high doses inducing apoptosis.[7][8] Some research indicates that auranofin is cytotoxic to normal kidney cells, while certain analogues are less so.[10] Interestingly, some studies have shown that auranofin has no cytotoxic effect on human fibroblast and embryonic kidney cell lines within a specific concentration range.[11][12][13]
Q3: What are the common clinical side effects of auranofin, and how do they relate to its cytotoxicity in non-cancerous cells?
A3: The clinical side effects of auranofin, which was originally used for rheumatoid arthritis, provide insights into its effects on non-cancerous tissues. Common side effects include gastrointestinal issues (diarrhea, abdominal pain), skin rashes, and mouth sores.[14][15][16][17] More serious side effects can involve the kidneys (proteinuria), liver, and blood cells (thrombocytopenia, leukopenia).[14][15][16] These side effects are consistent with the cytotoxic mechanisms observed in vitro, reflecting damage to rapidly dividing cells in the gut, skin, and bone marrow, as well as organ-specific toxicity.
Troubleshooting Guides
Issue 1: Excessive cytotoxicity observed in my non-cancerous control cell line.
Possible Cause 1: Auranofin concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value of auranofin for your specific cell line. Start with a wide range of concentrations to identify a non-toxic, sublethal, and lethal range. For example, studies on endothelial cells have shown that concentrations ≤0.5 μM have specific inhibitory effects without inducing apoptosis, while concentrations ≥1 μM lead to significant cell death.[7][8]
Possible Cause 2: The cell line is particularly sensitive to oxidative stress.
-
Troubleshooting Step: Co-treat your cells with an antioxidant, such as N-acetyl-L-cysteine (NAC).[8][18] If the cytotoxicity is mitigated by the antioxidant, it confirms that oxidative stress is a primary driver of cell death. This can help in designing experiments where you want to study non-oxidative stress-related effects of auranofin.
Possible Cause 3: The experimental duration is too long.
-
Troubleshooting Step: Conduct a time-course experiment to observe the onset of cytotoxicity. Shorter incubation times may allow for the observation of earlier, more specific effects of auranofin before widespread cell death occurs.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure strict standardization of cell culture protocols, including cell passage number, seeding density, and media composition. Changes in cell confluence can significantly impact their response to drugs.
Possible Cause 2: Auranofin solution instability.
-
Troubleshooting Step: Prepare fresh auranofin solutions for each experiment from a trusted stock. Auranofin can be sensitive to light and temperature, so proper storage is crucial.
Possible Cause 3: The chosen cytotoxicity assay is not optimal.
-
Troubleshooting Step: Use multiple, mechanistically different cytotoxicity assays to confirm your results. For example, combine a metabolic assay (e.g., MTT, SRB) with an assay that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., Annexin V/PI staining).[19]
Quantitative Data Summary
Table 1: IC50 Values of Auranofin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| HPF | Normal Lung Fibroblasts | ~3 | 24 | [20] |
| Calu-6 | Lung Cancer | ~3 | 24 | [20] |
| A549 | Lung Cancer | ~5 | 24 | [20] |
| SK-LU-1 | Lung Cancer | ~5 | 24 | [20] |
| NCI-H460 | Lung Cancer | ~4 | 24 | [20] |
| NCI-H1299 | Lung Cancer | ~1 | 24 | [20] |
| HCT8 | Colorectal Cancer | 0.1 - 0.7 | 24 | [11] |
| HCT116 | Colorectal Cancer | 0.1 - 0.7 | 24 | [11] |
| HT29 | Colorectal Cancer | 0.1 - 0.7 | 24 | [11] |
| Caco2 | Colorectal Cancer | 0.1 - 0.7 | 24 | [11] |
| HDF | Human Dermal Fibroblast | >5 | 24 | [11][12] |
| HEK293 | Human Embryonic Kidney | >5 | 24 | [11][12] |
| Primary Hepatocytes | Mouse Primary Cells | >10 | - | [9] |
| BMDM | Bone Marrow-Derived Macrophages | <1 | - | [9] |
| AHSC | Activated Hepatic Stellate Cells | <1 | - | [9] |
Experimental Protocols
Protocol 1: Determination of Auranofin IC50 using Sulforhodamine B (SRB) Assay
This protocol is adapted from a study on non-small cell lung cancer cells.[19][21]
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Auranofin (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of auranofin in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the medium from the cells and add 100 µL of the auranofin dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and then air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is a standard method for detecting apoptosis.
Materials:
-
Non-cancerous cell line of interest
-
Auranofin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of auranofin for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Auranofin's primary mechanisms of cytotoxicity in non-cancerous cells.
References
- 1. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing drugs to target nonalcoholic steatohepatitis: Auranofin, a gold-organic molecule complex for the treatment of a specifc complex trait [e-cmh.org]
- 3. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 4. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Auranofin-Based Analogues Are Effective Against Clear Cell Renal Carcinoma In Vivo and Display No Significant Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin, Et3PAuCl, and Et3PAuI Are Highly Cytotoxic on Colorectal Cancer Cells: A Chemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the side effects of Auranofin? [synapse.patsnap.com]
- 15. Auranofin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Ridaura (auranofin): Drug Side Effects, Toxicity Signs, Dosage, Uses [medicinenet.com]
- 17. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels [mdpi.com]
- 21. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for long-term auranofin treatment in culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using auranofin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of auranofin in cell culture?
Auranofin's primary mechanism involves the inhibition of the enzyme thioredoxin reductase (TrxR).[1][2][3] TrxR is a key component of the thioredoxin system, which is crucial for maintaining the intracellular redox balance.[1][2] By inhibiting TrxR, auranofin disrupts this balance, leading to an accumulation of reactive oxygen species (ROS), which induces oxidative stress and can trigger apoptosis (programmed cell death).[2][4][5] Auranofin has also been shown to modulate other signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and the PI3K/AKT/mTOR pathway.[1][6][7]
Q2: How should I prepare and store auranofin for cell culture experiments?
Auranofin is typically supplied as a crystalline solid. For experimental use, it should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[8][9] The solubility in DMSO is approximately 5 mg/ml, and in ethanol, it is about 4 mg/ml.[8] It is recommended to purge the solvent with an inert gas.[8] For aqueous solutions used in cell culture, it is advisable to dilute the stock solution into the culture medium or a buffer. Aqueous solutions of auranofin are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[8]
Q3: What is a typical concentration range for auranofin in long-term culture?
The effective concentration of auranofin is highly dependent on the cell line and the duration of the treatment. For long-term experiments (e.g., 72 hours or longer), concentrations often range from the low nanomolar to the low micromolar range. For instance, in non-small cell lung cancer (NSCLC) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after 72 hours of treatment ranged from below 1.0 µM to above 2.0 µM.[7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your long-term studies.[7][10]
Q4: Can auranofin lose its effectiveness in the presence of serum?
Yes, the efficacy of auranofin can be reduced by components in fetal bovine serum (FBS). It has been shown that auranofin can bind to proteins like albumin in the serum, which can inactivate it.[11] If you observe lower than expected activity, consider performing initial experiments in serum-free or low-serum conditions to establish a baseline, though this may impact cell health.
Troubleshooting Guide
Problem 1: High levels of cell death are observed even at low concentrations of auranofin.
-
Possible Cause: The cell line being used is highly sensitive to auranofin-induced oxidative stress. Different cell lines exhibit varied sensitivity.[7][10]
-
Solution:
-
Perform a detailed dose-response and time-course experiment: Test a wider range of lower concentrations (e.g., starting from the low nanomolar range) and assess viability at multiple time points (e.g., 24, 48, 72 hours) to identify a suitable concentration and duration for your long-term experiments.[7][10]
-
Co-treatment with an antioxidant: To confirm that the cytotoxicity is mediated by oxidative stress, you can co-treat the cells with an antioxidant like N-acetyl cysteine (NAC). The prevention of cell death by NAC would indicate that the observed effect is ROS-dependent.[4][12]
-
Problem 2: Cells appear to recover and resume proliferation after initial growth inhibition.
-
Possible Cause 1: The initial concentration of auranofin is sublethal and is being metabolized or effluxed by the cells over time. Some cancer cells can develop resistance by up-regulating efflux pumps like multidrug resistance protein 1 (MRP1).[11][13]
-
Possible Cause 2: Auranofin may degrade in the culture medium over extended periods.
-
Solution:
-
Replenish the medium with fresh auranofin: For long-term cultures, it is advisable to change the medium and re-add fresh auranofin every 48-72 hours to maintain a consistent effective concentration.[14]
-
Clonogenic Assay: To assess the long-term toxic effects of a transient exposure, perform a clonogenic survival assay. This involves treating the cells for a defined period (e.g., 72 hours), then replating a known number of viable cells in fresh, drug-free medium and monitoring their ability to form colonies over a longer period (e.g., 9-14 days).[15][16]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Instability of auranofin in aqueous solutions. As mentioned, aqueous solutions of auranofin are not recommended for storage beyond one day.[8]
-
Possible Cause 2: Variations in cell density at the time of treatment. The cytotoxic effect of auranofin can be influenced by cell confluence.[10][17]
-
Possible Cause 3: Different batches or suppliers of serum may have varying levels of proteins that can bind to and inactivate auranofin.
-
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of auranofin from a frozen DMSO stock for each experiment.
-
Standardize cell seeding density: Ensure that cells are seeded at the same density for all experiments and are in the exponential growth phase at the start of the treatment.[18]
-
Use the same batch of FBS: For a series of related experiments, it is best practice to use the same lot of FBS to minimize variability.
-
Data Presentation
Table 1: Auranofin IC50 Values in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calu3 | Non-Small Cell Lung | < 1.0 | [7] |
| HCC366 | Non-Small Cell Lung | < 1.0 | [7] |
| H1437 | Non-Small Cell Lung | 1.1 | [7] |
| A549 | Non-Small Cell Lung | > 2.0 | [7] |
| PEO1 | High-Grade Serous Ovarian | ~0.53 (Clonogenic) | [12] |
| PEO4 | High-Grade Serous Ovarian | ~2.8 (Clonogenic) | [12] |
| MCF-7 | Breast Cancer | 0.98 | [19] |
| MDA-MB-231 | Triple-Negative Breast | ~3.0 (24h) | [10] |
| HL-60 | Leukemia | 0.23 | [19] |
| HCT-15 | Colon Cancer | 0.11 | [19] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table should be used as a general guide.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well, depending on the cell line's growth rate and duration of the experiment) and allow them to adhere overnight.[10][17]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of auranofin or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 M HCl or DMSO) to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[20] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures the reduction of 5,5′-dithiobis (2-nitrobenzoic) acid (DTNB) by TrxR in the presence of NADPH.[21][22]
-
Cell Lysis: Treat cells (e.g., 2 million cells) with different concentrations of auranofin for a specified time (e.g., 24 hours).[15] Harvest the cells, wash with PBS, and lyse them using an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Lowry or Bradford assay.[21]
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing NADPH and DTNB.[23]
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase is proportional to the TrxR activity.[15][21]
-
Normalization: Normalize the activity to the total protein concentration. An inhibitor of TrxR activity, such as aurothioglucose, can be used to determine the specific activity.[21][22]
Visualizations
Caption: Auranofin inhibits TrxR, leading to ROS-induced apoptosis and modulating other key cancer pathways.
Caption: A logical workflow for troubleshooting common issues in long-term auranofin experiments.
References
- 1. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 2. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 3. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acquired resistance to auranofin in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing Auranofin and Evaluation of a New Gold(I) Compound for the Search of Treatment of Human and Cattle Parasitic Diseases: From Protozoa to Helminth Infections [mdpi.com]
- 15. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-Oxidant Auranofin and Glutathione-Depleting Combination Unveils Synergistic Lethality in Glioblastoma Cells with Aberrant Epidermal Growth Factor Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of Auranofin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the gastrointestinal (GI) side effects of auranofin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of auranofin observed in animal studies?
A1: The most frequently reported GI side effects in animal models, mirroring human clinical observations, are diarrhea and loose stools.[1] Other reported effects include decreased food intake, weight loss, and in some cases, signs of malaise at higher doses.[2] At a microscopic level, auranofin has been shown to cause injury to the jejunal mucosa in rats.[3]
Q2: What is the primary mechanism behind auranofin-induced gastrointestinal toxicity?
A2: The primary mechanism is believed to be the inhibition of the enzyme thioredoxin reductase (TrxR).[4][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.[5][6] This oxidative stress can, in turn, trigger endoplasmic reticulum (ER) stress and disrupt intestinal barrier function, leading to increased permeability and fluid secretion, which manifests as diarrhea.[6][7] Auranofin has been shown to directly induce fluid and electrolyte secretion in the jejunum and colon of rats.[3]
Q3: How soon after starting auranofin administration can I expect to see gastrointestinal side effects in my animal models?
A3: Gastrointestinal side effects, particularly diarrhea, are most likely to occur within the first few weeks of initiating auranofin treatment.[3] However, the onset can be dose-dependent.
Q4: Are the gastrointestinal side effects of auranofin dose-dependent?
A4: Yes, the GI side effects of auranofin are generally dose-related.[8] Higher doses are associated with a greater incidence and severity of side effects such as diarrhea and weight loss.[2][8]
Q5: Can gastrointestinal side effects diminish over time with continued auranofin administration?
A5: In some clinical scenarios, it has been observed that changes in bowel habits may be self-limiting and subside with continued therapy. However, this may not always be the case in animal studies, and careful monitoring is crucial.
Q6: What is the recommended course of action if an animal develops severe or persistent diarrhea?
A6: If an animal develops severe or persistent diarrhea, the recommended approach is to temporarily discontinue auranofin administration for a period of 3-7 days. If the symptoms resolve, auranofin may be reintroduced at a lower dose. It is also advisable to provide supportive care, including ensuring adequate hydration.
Troubleshooting Guides
Issue 1: Animal exhibiting mild to moderate diarrhea and/or weight loss of less than 10% of baseline.
| Potential Cause | Troubleshooting Steps |
| Initial response to auranofin | - Continue daily monitoring of stool consistency and body weight. - Ensure free access to food and water. - Consider providing a more palatable and easily digestible diet (see Experimental Protocols). |
| Auranofin dose is too high for the individual animal | - If symptoms persist or worsen after 3-5 days, consider a dose reduction of 25-50%. |
Issue 2: Animal exhibiting severe, watery diarrhea and/or weight loss of 10-20% of baseline.
| Potential Cause | Troubleshooting Steps |
| Significant auranofin-induced gastrointestinal toxicity | - Immediately and temporarily discontinue auranofin administration. - Provide supportive care, including subcutaneous or intraperitoneal fluid administration to prevent dehydration. Consult with a veterinarian for appropriate fluid therapy. - Monitor the animal closely for signs of recovery. - Once the animal has recovered (normal stool consistency, cessation of weight loss), consider reintroducing auranofin at a 50% reduced dose. |
| Confounding factors (e.g., infection, other experimental manipulations) | - Assess the animal for other clinical signs. - If other symptoms are present, consult with a veterinarian to rule out other causes. |
Issue 3: Animal shows signs of malaise, lethargy, or decreased food intake.
| Potential Cause | Troubleshooting Steps |
| High dose of auranofin | - Higher doses of auranofin (above 1 mg/kg in mice) have been associated with malaise and food aversion.[2] - Consider a dose reduction. |
| Dehydration secondary to diarrhea | - Assess hydration status (skin turgor). - Provide fluid support as described above. |
Quantitative Data from Animal Studies
Table 1: Dose-Response of Auranofin and Associated Gastrointestinal Effects in Mice
| Dose (mg/kg, i.p.) | Frequency | Observed Effects | Reference |
| 1 | 3 days/week | Well-tolerated, no significant effect on food intake or body weight. | [2] |
| 5 | 3 days/week | Malaise, significant weight loss, food aversion. | [2] |
| 7.5 | 3 days/week | Malaise, significant weight loss, food aversion. | [2] |
| 10 | 3 days/week | Malaise, dramatic weight loss, food aversion. | [2] |
| 10 | 5 times/week (oral) | No reported toxicity in combination with radiation. | [3] |
Table 2: Effects of Auranofin on Intestinal Parameters in Rats
| Auranofin Concentration (in jejunal perfusate) | Observed Effects | Reference |
| 0.2 mM | - Induced fluid secretion in the jejunum and colon. - Less severe mucosal damage. | [3] |
| 2 mM | - Induced fluid and electrolyte secretion. - Inhibited glucose absorption. - Severe jejunal mucosal injury. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of Auranofin via Oral Gavage in Mice
-
Preparation of Auranofin Solution:
-
Auranofin can be dissolved in a vehicle suitable for oral administration. One study investigating the anti-cancer effects of auranofin utilized a solvent composed of 50% DMSO, 40% PEG300, and 10% ethanol to improve solubility for oral administration in mice.
-
Alternatively, for studies where auranofin is administered with saline, it should be freshly prepared.
-
-
Oral Gavage Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle (20-22 gauge for adult mice). Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Substance Administration: Once the needle is in the stomach, slowly administer the auranofin solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Protocol 2: Assessment of Intestinal Permeability using FITC-Dextran
This protocol is adapted from a study investigating auranofin's effect on radiation-induced intestinal injury.[9]
-
Animal Preparation: On the day of the assessment, fast the mice for 4-6 hours.
-
FITC-Dextran Administration: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) at a dose of 0.6 mg/kg body weight via oral gavage.
-
Sample Collection: Four hours after gavage, euthanize the mice and collect blood via cardiac puncture.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Fluorometric Analysis: Measure the fluorescence of the plasma in a 96-well plate using a multi-well fluorometer.
-
Quantification: Construct a standard curve using mouse serum with known concentrations of FITC-dextran to determine the serum levels in the experimental groups.
Signaling Pathways and Experimental Workflows
Auranofin-Induced Gastrointestinal Toxicity Signaling Pathway
Caption: Auranofin inhibits TrxR, leading to oxidative and ER stress, which increases intestinal permeability and fluid secretion, resulting in diarrhea.
Experimental Workflow for Managing Auranofin-Induced Diarrhea
Caption: A workflow for the assessment and management of auranofin-induced diarrhea in animal studies.
References
- 1. The moderate intestinal side effects of auranofin do not require prophylactic therapy with a bulkforming agent. Dutch Ridaura Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rheumatoid arthritis drug auranofin lowers leptin levels and exerts anti-diabetic effects in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin, an Anti-rheumatic Gold Drug, Aggravates the Radiation-Induced Acute Intestinal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of auranofin-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin: dose-related risk to benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin protects intestine against radiation injury by modulating p53/p21 pathway and radiosensitizes human colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing auranofin in solution for reproducible experiments
Welcome to the Auranofin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of auranofin in reproducible experiments. Here you will find answers to frequently asked questions and troubleshooting tips to ensure the stability and integrity of auranofin in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing auranofin stock solutions?
A1: Auranofin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most in vitro experiments, DMSO is the preferred solvent due to its ability to dissolve auranofin at high concentrations.
Q2: What is the recommended storage condition for auranofin stock solutions?
A2: Auranofin stock solutions in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored protected from light.[2] For short-term storage, up to 2 months, -20°C is suitable. For longer-term storage, up to 6 months, -80°C is recommended.
Q3: How stable is auranofin in aqueous solutions?
A3: Auranofin is sparingly soluble and generally unstable in aqueous solutions, with storage for more than one day not being recommended.[2] For experiments requiring aqueous buffers, it is best to prepare fresh dilutions from a concentrated stock solution in an organic solvent immediately before use.
Q4: Is auranofin sensitive to light and temperature?
A4: Yes, auranofin is sensitive to both light and heat. Auranofin powder can darken when exposed to strong light or temperatures of 60°C or warmer, indicating some chemical degradation.[3] Therefore, it is crucial to protect auranofin solutions from light and avoid high temperatures during storage and handling.
Q5: What is the primary mechanism of action of auranofin?
A5: Auranofin's primary mechanism of action is the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[1] This inhibition disrupts the cellular redox balance, leading to increased oxidative stress and the induction of apoptosis. Auranofin can also modulate other signaling pathways, including the JAK/STAT and IRF3-mediated autophagy pathways.[3]
Troubleshooting Guide
Issue 1: Precipitation of auranofin upon dilution in aqueous media.
-
Cause: Auranofin is poorly soluble in aqueous solutions. "Solvent shock," the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, can cause the compound to precipitate.
-
Solution:
-
Pre-warm the aqueous medium: Warming the buffer or cell culture medium to 37°C can help increase the solubility of auranofin.
-
Use a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in the pre-warmed medium.
-
Add dropwise while vortexing: Slowly add the auranofin stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Lower the final concentration: If precipitation persists, the target concentration may be too high. Consider testing a range of lower concentrations.
-
Maintain a low final DMSO concentration: For cell-based assays, ensure the final DMSO concentration is as low as possible (ideally below 0.1%) and does not exceed the tolerance of your cell line. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Issue 2: High variability in experimental results.
-
Cause: Inconsistent concentrations of active auranofin due to degradation of the compound in solution.
-
Solution:
-
Prepare fresh dilutions: Always prepare fresh working solutions of auranofin from a frozen stock immediately before each experiment. Do not store auranofin in aqueous buffers for extended periods.
-
Protect from light: During incubations and handling, protect plates and tubes containing auranofin from direct light by wrapping them in aluminum foil or using amber-colored tubes.
-
Control temperature: Avoid exposing auranofin solutions to high temperatures. Use a temperature-controlled environment for your experiments.
-
Aliquot stock solutions: To prevent degradation from repeated freeze-thaw cycles, store your main stock solution in small, single-use aliquots.
-
Issue 3: Interference with colorimetric or fluorescent assays (e.g., MTT, MTS, fluorescent probes).
-
Cause: Auranofin, being a gold-containing compound, has the potential to interfere with certain assay readouts. It may interact with assay reagents or have intrinsic properties that affect signal detection. For example, auranofin can interfere with assays that rely on thiol-containing reagents.
-
Solution:
-
Run proper controls: Include a "compound-only" control (auranofin in assay buffer without cells or other biological components) to assess for any direct interaction with the assay reagents.
-
Use an alternative assay: If significant interference is observed, consider using an orthogonal assay with a different detection method to validate your results. For example, if you suspect interference with an MTT assay, you could use a trypan blue exclusion assay or a crystal violet staining assay to measure cell viability.
-
Consult the literature: Check for published studies that have used auranofin with your specific assay to see if interference has been reported and how it was addressed.
-
Quantitative Data on Auranofin Stability
The following tables summarize the available quantitative data on the stability of auranofin in various solvents and conditions.
Table 1: Solubility of Auranofin in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 50 mM | [1] |
| Water | Sparingly soluble | [2][3] |
Table 2: Recommended Storage and Stability of Auranofin Stock Solutions
| Solvent | Storage Temperature | Stability Duration | Reference |
| DMSO or Ethanol | -20°C | Up to 2 months | |
| DMSO or Ethanol | -80°C | Up to 6 months |
Table 3: Stability of Auranofin in Aqueous Buffers
| Buffer | Concentration | pH | Temperature | Stability | Reference |
| PBS | 10 mM | 7.4 | Not specified | Stable for several hours with no evidence of ligand detachment | [4] |
| Tris-HCl | 20 mM | 7.4 | Not specified | Used as a buffer for experiments, suggesting short-term stability | [5] |
| HEPES | 25 mM | 7.5 | Not specified | Used as a buffer for protein purification, suggesting short-term stability |
Note: Quantitative kinetic data on the degradation of auranofin as a function of pH and temperature in aqueous solutions is limited in the publicly available literature. Researchers are advised to determine the stability of auranofin under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of Auranofin Stock Solution
-
Materials:
-
Auranofin powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the auranofin powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of auranofin in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.79 mg of auranofin (MW = 678.49 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the auranofin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Proposed Method for Determining the pH-Dependent Degradation Rate of Auranofin
-
Materials:
-
Auranofin stock solution (10 mM in DMSO)
-
A series of aqueous buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
HPLC system with a C18 column and a UV detector
-
Incubator
-
-
Procedure:
-
Prepare working solutions of auranofin at a final concentration of 100 µM in each of the different pH buffers. Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration of auranofin.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot from each solution and analyze it by HPLC to quantify the remaining auranofin concentration.
-
Plot the natural logarithm of the auranofin concentration versus time for each pH.
-
The degradation rate constant (k) for each pH can be determined from the slope of the linear regression of the data.
-
Plot the log(k) versus pH to generate a pH-rate profile.
-
Protocol 3: Proposed Method for Determining the Temperature-Dependent Degradation Rate of Auranofin (Arrhenius Plot)
-
Materials:
-
Auranofin stock solution (10 mM in DMSO)
-
A stable aqueous buffer (e.g., 10 mM PBS, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Incubators set at different temperatures (e.g., 25°C, 37°C, 50°C, 60°C)
-
-
Procedure:
-
Prepare a working solution of auranofin at a final concentration of 100 µM in the chosen buffer.
-
Divide the solution into aliquots and incubate them at the different temperatures, protected from light.
-
At various time points, analyze the concentration of auranofin in each sample by HPLC.
-
Determine the degradation rate constant (k) at each temperature as described in Protocol 2.
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T in Kelvin).
-
The activation energy (Ea) for the degradation reaction can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
-
Signaling Pathways and Experimental Workflows
Auranofin's Impact on Cellular Signaling
Auranofin's primary mode of action involves the inhibition of thioredoxin reductase (TrxR), leading to a cascade of downstream effects. The following diagrams illustrate some of the key signaling pathways affected by auranofin.
Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), disrupting the thioredoxin cycle and leading to increased ROS and apoptosis.
Caption: Auranofin blocks IL-6 signaling by inhibiting the phosphorylation of JAK1 and STAT3.
Caption: Auranofin induces autophagy, leading to the degradation of IRF3 and suppression of its functions.
Experimental Workflow for Stability Assessment
The following diagram outlines a general workflow for assessing the stability of auranofin in a given solution.
Caption: A general experimental workflow for determining the stability of auranofin in solution using HPLC analysis.
References
- 1. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in auranofin-treated samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with auranofin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of auranofin?
Auranofin's main mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent cell death through apoptosis and other mechanisms.[1][2] Auranofin can also impact other cellular pathways, including the PI3K/Akt/mTOR signaling pathway, and can modulate inflammatory responses.[3]
Q2: How should auranofin be stored?
-
Solid Auranofin: Store as a crystalline solid at -20°C for up to two years.
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO or ethanol. These solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store auranofin in aqueous solutions for more than one day due to its limited stability.
Q3: How do I prepare auranofin stock solutions?
Auranofin is soluble in DMSO and ethanol. For a 10 mM stock solution in DMSO, dissolve 6.78 mg of auranofin in 1 mL of DMSO. To aid dissolution, gentle warming and vortexing may be necessary. Ensure the final concentration of DMSO in your experimental culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
Q4: My cell viability assays (e.g., MTT, XTT) with auranofin are giving inconsistent results. What could be the cause?
Inconsistent results in cell viability assays can stem from several factors:
-
Auranofin Solution Instability: As mentioned, auranofin is not stable in aqueous solutions for extended periods. Ensure you are preparing fresh dilutions from a properly stored stock solution for each experiment.
-
Cell Seeding Density: Ensure that cells are in the exponential growth phase when treated with auranofin. Seeding too few or too many cells can lead to variability in results.
-
Incubation Time: The cytotoxic effects of auranofin are time-dependent. Ensure you are using a consistent incubation time across all experiments. For initial experiments, a time-course experiment is recommended to determine the optimal treatment duration for your cell line.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to auranofin. This can be due to differences in endogenous levels of thioredoxin reductase or other antioxidant enzymes.[3]
Quantitative Data
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Calu-6 | Lung Cancer | ~3 | 24 |
| A549 | Lung Cancer | ~5 | 24 |
| SK-LU-1 | Lung Cancer | ~5 | 24 |
| NCI-H460 | Lung Cancer | ~4 | 24 |
| NCI-H1299 | Lung Cancer | ~1-2 | 24 |
| HeLa | Cervical Cancer | ~2 | 24 |
| HeLa | Cervical Cancer | ~1.5 | 48 |
| HeLa | Cervical Cancer | ~1 | 72 |
| A2780 | Ovarian Cancer | <5 | 72 |
| SKOV3 | Ovarian Cancer | <5 | 72 |
| A2780Cis | Ovarian Cancer | <5 | 72 |
| MCF7 | Breast Cancer | 17.68 ± 0.10 | 6 |
| PC3 | Prostate Cancer | 14.33 ± 0.10 | 6 |
Issues with Reactive Oxygen Species (ROS) Detection
Q5: I am not detecting a significant increase in ROS after auranofin treatment. What should I check?
-
Timing of Measurement: ROS production can be an early event. Measure ROS levels at different time points after auranofin treatment (e.g., 1, 4, 8, and 24 hours) to capture the peak of ROS production.
-
Probe Selection: Different ROS probes detect different species. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a general ROS indicator, while dihydroethidium (DHE) is more specific for superoxide.[4] Consider using multiple probes to get a comprehensive picture of the oxidative stress induced by auranofin.
-
Cellular Antioxidant Capacity: Cells can initially buffer the increase in ROS. The observed effect may depend on the cell line's intrinsic antioxidant capacity.
-
Positive Control: Include a positive control for ROS generation (e.g., H₂O₂) to ensure your detection method is working correctly.
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Auranofin Treatment: Prepare serial dilutions of auranofin in culture medium from a fresh DMSO stock solution. Replace the existing medium with the auranofin-containing medium. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with auranofin for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Detection: Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope, flow cytometer, or plate reader (excitation/emission ~485/535 nm).
Protocol 3: Western Blot Analysis of Auranofin-Treated Cells
-
Cell Lysis: After auranofin treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for auranofin treatment.
Caption: Auranofin's primary signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Auranofin's Anticancer Efficacy: A Comparative Guide for Emerging Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of auranofin in novel tumor models, evaluating its performance against alternative therapies and in combination regimens. The experimental data presented herein is intended to support further research and development of this repurposed drug.
Comparative Analysis of Auranofin's Cytotoxicity
Auranofin has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy is often compared with other thioredoxin reductase (TrxR) inhibitors and standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of Auranofin and Comparators in Various Cancer Cell Lines
| Cell Line | Cancer Type | Auranofin (μM) | Comparator | Comparator (μM) | Citation |
| Ovarian Cancer | |||||
| OVCAR3 | High-Grade Serous | 1.7 - 12 | Cisplatin | - | [1][2] |
| OVCAR3 | High-Grade Serous | ~2.5 (synergistic) | Auranofin + Cisplatin | CI < 1 | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | |||||
| Calu3 | Adenocarcinoma | < 1.0 | - | - | [3] |
| A549 | Adenocarcinoma | 4-5 | - | - | [4] |
| NCI-H1299 | Large Cell Carcinoma | 1-2 | - | - | [4] |
| LLC | Lung Adenocarcinoma | ~0.2 | TRi-1 | ~0.15 | [5] |
| LLC | Lung Adenocarcinoma | ~0.2 | TRi-2 | ~0.1 | [5] |
| Colon Cancer | |||||
| HCT-116 | Colorectal Carcinoma | 7.85 | ICG-001 | 106.39 | [6] |
| SW-480 | Colorectal Adenocarcinoma | 9.68 | ICG-001 | 264.66 | [6] |
| DLD-1 | Colorectal Adenocarcinoma | 7.74 | ICG-001 | 2697.72 | [6] |
| Melanoma | |||||
| B16 | Melanoma | ~0.3 | TRi-1 | ~0.2 | [5] |
| B16 | Melanoma | ~0.3 | TRi-2 | ~0.15 | [5] |
| Breast Cancer | |||||
| MCF-7 | Adenocarcinoma | ~0.8 | - | - | [7] |
| MDA-MB-231 | Adenocarcinoma | ~0.6 | - | - | [7] |
CI: Combination Index. A value less than 1 indicates synergy.
In Vivo Antitumor Activity
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating auranofin's potential to inhibit tumor growth, both as a monotherapy and in combination with other agents.
Table 2: In Vivo Efficacy of Auranofin in Xenograft Models
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Citation |
| NSCLC (Calu3 Xenograft) | Auranofin | 10 mg/kg/day | 67% | [8][9] |
| Ovarian Cancer (OVCAR3 Xenograft) | Auranofin + Cisplatin | Not Specified | Synergistic reduction in tumor burden | [1][10][11] |
| Colon Cancer (Subcutaneous Xenograft) | Auranofin + ICG-001 | Not Specified | Synergistic inhibition of tumor growth | [6][12] |
| Synovial Sarcoma (Aska-SS Xenograft) | Auranofin | Not Specified | Significant reduction in tumor size and weight | [13] |
| Synovial Sarcoma (Aska-SS Xenograft) | Auranofin + Celecoxib | Not Specified | Synergistic inhibition of local tumor growth | [13][14] |
| Osteosarcoma (LM8 Xenograft) | Auranofin + Celecoxib | Not Specified | Significant suppression of tumor size and weight | [15] |
Targeting Cancer Stem Cells
Auranofin has shown promise in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and recurrence.
Table 3: Effect of Auranofin on Breast Cancer Stem Cells
| Cell Line | Assay | Treatment | Result | Citation |
| MCF-7 | Mammosphere Formation | Auranofin (0.5-2 µM) | Dose-dependent reduction in mammosphere formation | [16][17] |
| MDA-MB-231 | Mammosphere Formation | Auranofin (0.5-2 µM) | Dose-dependent reduction in mammosphere formation | [16][17] |
| MDA-MB-231 | CSC Marker Expression | Auranofin (1 µM) | Decreased CD44+/CD24- population and expression of CSC-related genes (c-myc, Oct4, Sox2, Nanog) | [16][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Preparation:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension.
-
-
Seeding:
-
Seed cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates.
-
Culture in serum-free mammosphere medium supplemented with growth factors (e.g., EGF, bFGF).
-
-
Treatment:
-
Add auranofin at desired concentrations to the culture medium.
-
-
Incubation and Analysis:
-
Incubate for 5-7 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) per well.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of auranofin in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 Calu3 cells) into the flank of immunodeficient mice.[8]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 3-5 mm in diameter).[8]
-
Randomly assign mice to treatment and control groups.
-
-
Treatment Administration:
-
Administer auranofin (e.g., 10 mg/kg daily via intraperitoneal injection) or vehicle control.[8]
-
For combination studies, administer the respective drugs according to the established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR, a primary target of auranofin.
-
Lysate Preparation:
-
Treat cells with auranofin or control.
-
Harvest cells and prepare cell lysates.
-
-
Assay Reaction:
-
Use a commercially available TrxR assay kit.
-
The assay typically involves the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) by TrxR in the presence of NADPH, producing TNB (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm.
-
-
Data Analysis:
-
Calculate TrxR activity based on the rate of TNB formation.
-
Compare the activity in auranofin-treated samples to control samples.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.
-
Protein Extraction and Quantification:
-
Extract total protein from treated and untreated cells.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, β-catenin, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of ROS, which are induced by auranofin.
-
Cell Treatment and Staining:
-
Treat cells with auranofin or control.
-
Incubate cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Detection:
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity of auranofin-treated cells to that of control cells to determine the relative increase in ROS levels.
-
Signaling Pathways and Experimental Workflows
Auranofin exerts its anticancer effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms and the general workflow of the experimental validation process.
References
- 1. Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. More Than a Notch: New Discovery May Improve Ovarian Cancer Treatment | UNM HSC Newsroom [hscnews.unm.edu]
- 12. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Combination of Auranofin and Celecoxib Suppresses Local Synovial Sarcoma Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined Auranofin and Celecoxib Suppresses the Local Progression and Pulmonary Metastases of Osteosarcoma In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Auranofin's Efficacy in Rheumatoid Arthritis: A Comparative Analysis with Other Gold-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oral gold compound auranofin against injectable gold-based therapies, primarily sodium aurothiomalate and aurothioglucose, for the treatment of rheumatoid arthritis (RA). This analysis is supported by experimental data on clinical efficacy and a detailed examination of the underlying mechanisms of action.
Auranofin, an orally administered gold compound, emerged as an alternative to traditional injectable gold salt therapies for rheumatoid arthritis. While both classes of compounds aim to modify the disease course, their efficacy, side-effect profiles, and mechanisms of action exhibit notable differences. Clinical studies have shown that while injectable gold compounds may offer slightly greater efficacy in some measures, auranofin presents a more favorable safety profile, leading to fewer treatment withdrawals.
Clinical Efficacy: A Quantitative Comparison
Multiple clinical trials have compared the efficacy of auranofin with injectable gold compounds and placebo. While methodologies and specific endpoints vary across studies, a consistent trend emerges. Injectable gold therapies, such as gold sodium thiomalate (GST), tend to demonstrate a more pronounced effect on certain clinical and laboratory parameters of RA. However, auranofin has consistently shown a statistically significant benefit over placebo.[1][2][3]
| Efficacy Parameter | Auranofin | Gold Sodium Thiomalate (GST) | Placebo | Source(s) |
| Improvement in Tender/Painful Joints | Statistically significant improvement vs. placebo.[1][2] | Statistically significant improvement vs. placebo.[1][2] | - | [1][2] |
| 50% or Greater Improvement in Pain/Tenderness Score | 34% of patients[4] | 48% of patients[4] | 9% of patients[4] | [4] |
| Improvement in Swollen Joints | Improvement observed, but not always statistically significant vs. placebo.[4] | Statistically significant improvement vs. placebo.[1][2] | - | [1][2][4] |
| 50% Improvement in Joint Swelling | 28% of patients[4] | 37% of patients[4] | 12% of patients[4] | [4] |
| Physician's Global Assessment | Statistically significant improvement vs. placebo.[1] | Statistically significant improvement vs. placebo.[1] | - | [1] |
| Erythrocyte Sedimentation Rate (ESR) | Statistically significant decrease in elevated ESR vs. placebo.[1][5] | More pronounced improvement compared to auranofin.[6] | - | [1][5][6] |
| Radiological Progression | Slowing of erosive processes observed, but progression in the first six months was greater than with parenteral gold.[6][7] | Evidence of slowing the erosive process.[7] | - | [6][7] |
| Withdrawals due to Adverse Effects | Significantly lower than GST (e.g., 6% vs. 27% in one study).[2] | Higher withdrawal rates, often due to rash and stomatitis.[2] | - | [2] |
| Withdrawals due to Lack of Efficacy | Higher than for parenteral gold. | Lower than for auranofin. | Patients were four times more likely to discontinue treatment than those on auranofin.[3] | [3] |
Note: The presented data is a synthesis from multiple studies and percentages may vary between trials.
Mechanism of Action: Inhibition of Thioredoxin Reductase
A key differentiator in the mechanism of action between auranofin and other gold compounds is its potent inhibition of the enzyme thioredoxin reductase (TrxR).[8] This selenoenzyme is a critical component of the thioredoxin system, which plays a central role in maintaining cellular redox balance and regulating various signaling pathways.
The inhibition of TrxR by auranofin leads to an increase in reactive oxygen species (ROS), inducing oxidative stress. This, in turn, affects downstream signaling pathways implicated in inflammation and cell survival, such as the NF-κB and STAT3 pathways.
Caption: Auranofin's inhibition of TrxR and downstream effects.
Experimental Protocols
Assessment of Thioredoxin Reductase Inhibition
A common method to determine TrxR activity is a spectrophotometric assay using the reduction of 5,5'-dithiobis(2-nitrobenzoic) acid (DTNB) by NADPH.
Materials:
-
Cell lysate or purified TrxR enzyme
-
NADPH solution
-
DTNB solution
-
Auranofin or other gold compounds of interest
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, and the cell lysate/purified enzyme.
-
Add the gold compound at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding DTNB.
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of 5-thio-2-nitrobenzoic acid (TNB).
-
The rate of TNB formation is proportional to the TrxR activity. Calculate the inhibitory effect of the gold compounds by comparing the reaction rates in their presence to the control.[9][10]
In Vitro Cytotoxicity Assay in Immune Cells
To compare the cytotoxic effects of different gold compounds on immune cells (e.g., peripheral blood mononuclear cells - PBMCs), a standard MTT assay can be employed.
Materials:
-
Isolated immune cells (e.g., PBMCs)
-
Cell culture medium
-
Auranofin and other gold compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the immune cells in a 96-well plate at a predetermined density.
-
Treat the cells with varying concentrations of the gold compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is directly proportional to the absorbance. Calculate the percentage of viable cells compared to the untreated control to determine the cytotoxicity of each compound at different concentrations.
Caption: Workflow for in vitro comparison of gold compounds.
Conclusion
References
- 1. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study of the effects of auranofin and aurothiomalate on laboratory and clinical indicators in patients with rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A three year comparative study of auranofin and gold sodium thiomalate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of auranofin and parenteral gold in the treatment of rheumatoid arthritis: an X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin and Cisplatin in Ovarian Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent anti-cancer agents, auranofin and cisplatin, in the context of ovarian cancer. By examining their mechanisms of action, cytotoxic effects, and impact on key cellular pathways, this document aims to equip researchers with the necessary information to inform future studies and drug development strategies.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and the development of chemoresistance being major hurdles. Cisplatin, a platinum-based chemotherapeutic, has long been a cornerstone of treatment, but its efficacy is often limited by resistance. Auranofin, a gold-containing compound initially approved for rheumatoid arthritis, has emerged as a promising candidate for repurposing in cancer therapy, demonstrating potent activity against various cancer cell lines, including those resistant to cisplatin. This guide delves into the experimental data comparing these two compounds, highlighting their distinct and overlapping mechanisms to provide a clear, data-driven comparison.
Data Presentation: Cytotoxicity
The cytotoxic effects of auranofin and cisplatin have been evaluated across a range of ovarian cancer cell lines, including those sensitive and resistant to cisplatin. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Drug | IC50 (µM) | Incubation Time (h) | Reference |
| Cisplatin-Sensitive | ||||
| A2780 | Auranofin | 0.7 | 72 | [1] |
| A2780 | Cisplatin | 1.92 | Not Specified | [2] |
| PEO1 | Auranofin | 0.53 | 72 | [3] |
| SKOV3 | Auranofin | ~0.15 | 72 | [4] |
| SKOV3 | Cisplatin | 19.18 | 72 | [2] |
| OV-90 | Cisplatin | 16.75 | 72 | [2] |
| Cisplatin-Resistant | ||||
| A2780/DDP | Cisplatin | Not specified, but higher than sensitive | Not Specified | [5] |
| PEO4 | Auranofin | 2.8 | 72 | [3] |
| SKOV3/CisR1 | Cisplatin | 91.59 | 72 | [2] |
| SKOV3/CisR2 | Cisplatin | 109.6 | 72 | [2] |
| OV-90/CisR1 | Cisplatin | 59.08 | 72 | [2] |
| OV-90/CisR2 | Cisplatin | 70.14 | 72 | [2] |
Comparative Mechanism of Action
Auranofin and cisplatin induce cell death in ovarian cancer cells through distinct yet partially overlapping mechanisms.
Auranofin:
The primary mechanism of auranofin involves the induction of oxidative stress. It is a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for maintaining the cellular redox balance.[3][6] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.[3][6] Auranofin has also been shown to modulate several signaling pathways, including the PI3K/Akt and NF-κB pathways.[7] Furthermore, it can induce apoptosis through a p53-independent mechanism by activating the FOXO3 tumor suppressor.[4][8] This involves the downregulation of IκB kinase (IKK)-β, leading to the nuclear translocation and activation of FOXO3.[8]
Cisplatin:
Cisplatin's primary mode of action is the formation of DNA adducts by crosslinking with purine bases in the DNA.[9][10] This DNA damage interferes with replication and transcription, leading to cell cycle arrest and apoptosis.[9][10] The cellular response to cisplatin-induced DNA damage involves the activation of multiple signaling pathways, including the ERK/p53/PUMA axis.[9] In some contexts, cisplatin can also induce apoptosis through caspase-3-dependent and -independent pathways.[11] Resistance to cisplatin can arise from various mechanisms, including increased DNA repair, reduced drug accumulation, and alterations in apoptotic pathways.[11][12]
Impact on Apoptotic Pathways
Both auranofin and cisplatin ultimately converge on the induction of apoptosis, but their influence on key regulatory proteins can differ.
| Apoptotic Protein | Auranofin Effect | Cisplatin Effect | Reference |
| Pro-Apoptotic | |||
| Bax | Increase | Increase | [8][13][14][15] |
| Bim | Increase | Not explicitly stated | [8][13] |
| Anti-Apoptotic | |||
| Bcl-2 | Decrease | Decrease (in sensitive cells) | [5][8][13][14][15] |
| Executioner Caspase | |||
| Cleaved Caspase-3 | Increase | Increase | [5][8][13][14][15] |
Signaling Pathway Diagrams
Caption: Auranofin's mechanism of action in ovarian cancer cells.
Caption: Cisplatin's mechanism of action in ovarian cancer cells.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of auranofin or cisplatin for the desired incubation period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1][7]
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat ovarian cancer cells with auranofin or cisplatin at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
References
- 1. Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Resistance to chemotherapy-induced apoptosis via decreased caspase-3 activity and overexpression of antiapoptotic proteins in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Cisplatin Resistance in Ovarian Cancer: Classical Outlook and Newer Perspectives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcl-2 overexpression reduces cisplatin cytotoxicity by decreasing ER-mitochondrial Ca2+ signaling in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Validating Thioredoxin Reductase as the Primary Target of Auranofin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate thioredoxin reductase (TrxR) as the primary molecular target of the gold-containing compound auranofin. We will delve into the evidence supporting this claim, explore alternative targets, and present detailed experimental protocols for key validation assays.
Introduction to Auranofin and the Thioredoxin System
Auranofin, an FDA-approved drug for rheumatoid arthritis, is being repurposed for various therapeutic applications, including cancer, due to its ability to induce oxidative stress in pathological cells. The primary mechanism of action is widely attributed to its potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system. This system, comprising TrxR, thioredoxin (Trx), and NADPH, is a crucial cellular antioxidant pathway that combats reactive oxygen species (ROS) and maintains redox homeostasis. In many cancer cells, the thioredoxin system is upregulated to cope with increased intrinsic oxidative stress, making it an attractive therapeutic target.
On-Target Efficacy: Auranofin's Inhibition of Thioredoxin Reductase
Auranofin exhibits potent inhibitory activity against thioredoxin reductase. This has been demonstrated across numerous studies using both purified enzyme and cellular extracts. The gold(I) ion in auranofin has a high affinity for the selenocysteine residue in the active site of TrxR, leading to a stable and irreversible inhibition of the enzyme's activity.
Quantitative Analysis of Auranofin's Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The tables below summarize the IC50 values of auranofin for the inhibition of thioredoxin reductase activity and for its cytotoxic effects on various cancer cell lines, which are often correlated with TrxR inhibition.
Table 1: Inhibition of Thioredoxin Reductase (TrxR) Activity by Auranofin
| Cell Line/Enzyme Source | IC50 (TrxR Activity) | Reference(s) |
| Human placental TrxR | ~20 nM | [1](--INVALID-LINK--) |
| Rat liver TrxR | ~4 nM (Ki) | [1](--INVALID-LINK--) |
| Calu-6 and A549 lung cancer cells | Dose-dependent decrease at ≥IC50 | [2] |
| MDA-MB-231 breast cancer cells | Significant inhibition at 1 µM | [3] |
| B16-F10 melanoma cells | Dose-dependent decrease | [2] |
| A549 lung cancer cells | Dose-dependent decrease | [4] |
Table 2: Cytotoxic Effects (Cell Viability) of Auranofin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference(s) |
| HeLa | Cervical Cancer | ~2 µM (24h) | [1][5] |
| Calu-6 | Lung Cancer | ~3 µM (24h) | [6] |
| A549 | Lung Cancer | ~5 µM (24h) | [2] |
| SK-LU-1 | Lung Cancer | ~5 µM (24h) | [2] |
| NCI-H460 | Lung Cancer | ~4 µM (24h) | [2] |
| NCI-H1299 | Lung Cancer | ~1 µM (24h) | [2] |
| MDA-MB-231 | Breast Cancer | ~2.5 µM (48h) | [3] |
| MDA-MB-468 | Breast Cancer | < 2 µM (48h) | [3] |
| BT-549 | Breast Cancer | > 4 µM (48h) | [3] |
| HepG2 | Liver Cancer | 0.43 µM (24h) | [7] |
| MCF-7 | Breast Cancer | 1.5 µM (24h) | [7] |
| MV4-11 | Acute Myeloid Leukemia | ~0.5 µM | [8] |
Off-Target Considerations: Auranofin's Interaction with Other Cellular Components
While there is strong evidence for TrxR being a primary target, auranofin is known to interact with other cellular proteins, which may contribute to its overall biological effects. Understanding these off-target interactions is crucial for a complete picture of auranofin's mechanism of action.
Glutathione System
Auranofin has been shown to deplete intracellular glutathione (GSH), a key antioxidant. This effect is likely a combination of direct inhibition of glutathione reductase (GR) and an indirect consequence of the oxidative stress induced by TrxR inhibition.[3][9][10] However, the potency of auranofin against GR is generally lower than against TrxR.
Proteasome-Associated Deubiquitinases (DUBs)
Several studies have identified the proteasome-associated deubiquitinases UCHL5 and USP14 as off-targets of auranofin.[7][11][12] Inhibition of these DUBs can lead to the accumulation of ubiquitinated proteins and induce apoptosis. The concentrations at which auranofin inhibits these DUBs are often in the low micromolar range, similar to its cytotoxic concentrations, suggesting this could be a relevant off-target effect.
Table 3: Comparison of Auranofin's Potency Against Primary and Off-Targets
| Target | IC50 (Enzymatic Activity) | Reference(s) |
| Thioredoxin Reductase (TrxR) | Nanomolar to low micromolar range | [1][3][4] |
| Glutathione Reductase (GR) | Low micromolar range (less potent than TrxR) | [6] |
| UCHL5 / USP14 (DUBs) | ~2 µM (in vitro) | [7][12] |
Experimental Protocols for Target Validation
Validating a drug's primary target requires a multi-faceted approach employing biochemical, biophysical, and genetic methods. Below are detailed protocols for key experiments used to confirm TrxR as the primary target of auranofin.
Thioredoxin Reductase (TrxR) Activity Assay
This biochemical assay directly measures the enzymatic activity of TrxR in the presence of an inhibitor. The most common method is the DTNB reduction assay.
Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color that can be measured spectrophotometrically at 412 nm. Inhibition of TrxR results in a decreased rate of TNB²⁻ formation.
Protocol:
-
Prepare Cell Lysates:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of auranofin or vehicle control for a specified time.
-
Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Cell lysate (containing a standardized amount of protein, e.g., 20-50 µg)
-
NADPH solution (final concentration ~0.2-0.4 mM)
-
-
To distinguish TrxR-specific activity from other DTNB-reducing enzymes, prepare a parallel set of reactions containing a specific TrxR inhibitor (other than auranofin, if validating) as a control.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding DTNB solution (final concentration ~1-2 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each reaction.
-
Subtract the rate of the non-TrxR control from the total rate to obtain the TrxR-specific activity.
-
Plot the TrxR activity against the auranofin concentration and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct drug-target engagement in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining after heating can be quantified to assess target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with auranofin or vehicle control for a defined period to allow for target engagement.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler. One set of samples should be kept at 37°C as a no-heat control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble TrxR in each sample using Western blotting with a specific antibody against TrxR.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TrxR as a function of temperature for both auranofin-treated and control samples. A shift in the melting curve to a higher temperature in the presence of auranofin indicates target stabilization and therefore direct binding.
-
siRNA-Mediated Knockdown of Thioredoxin Reductase
This genetic approach validates the on-target effect of a drug by observing whether the cellular phenotype induced by the drug is mimicked by the genetic depletion of the target protein.
Principle: Small interfering RNA (siRNA) can be used to specifically silence the expression of the gene encoding for TrxR. If TrxR is the primary target of auranofin, then cells with reduced TrxR levels should exhibit a phenotype similar to that of auranofin-treated cells (e.g., increased sensitivity to oxidative stress, apoptosis).
Protocol:
-
siRNA Transfection:
-
Seed cells at an appropriate density for transfection.
-
Prepare a mixture of siRNA targeting TrxR (or a non-targeting control siRNA) with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the siRNA-lipid complex to the cells and incubate for 24-72 hours to allow for knockdown of TrxR expression.
-
-
Validation of Knockdown:
-
Harvest a subset of the cells to confirm the reduction of TrxR protein levels by Western blotting or TrxR activity by the DTNB assay.
-
-
Phenotypic Analysis:
-
Treat the TrxR-knockdown and control cells with auranofin or vehicle.
-
Assess cellular phenotypes such as:
-
Cell Viability: Using assays like MTT or CellTiter-Glo. Auranofin's IC50 should be lower in control cells compared to TrxR knockdown cells if TrxR is the primary target.
-
Apoptosis: Using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. The apoptotic response to auranofin should be attenuated in TrxR knockdown cells.
-
Oxidative Stress: By measuring intracellular ROS levels with fluorescent probes like DCFDA.
-
-
-
Data Analysis:
-
Compare the cellular response to auranofin in TrxR-knockdown cells versus control cells. A diminished effect of auranofin in the absence of its target provides strong evidence for on-target activity.
-
Visualizing the Pathways and Workflows
Signaling Pathway of Auranofin's Action
Caption: Auranofin inhibits TrxR, leading to increased ROS and apoptosis.
Experimental Workflow for Target Validation
Caption: Workflow for validating TrxR as the primary target of auranofin.
On-Target vs. Off-Target Effects of Auranofin
References
- 1. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Schistosoma mansoni Thioredoxin-glutathione Reductase by Auranofin: STRUCTURAL AND KINETIC ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Auranofin lethality to prostate cancer includes inhibition of proteasomal deubiquitinases and disrupted androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Auranofin and Methotrexate: Mechanisms and Anti-inflammatory Effects
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two pivotal disease-modifying anti-rheumatic drugs (DMARDs): Auranofin, an oral gold compound, and Methotrexate, a folate antagonist. While both have been used in the treatment of rheumatoid arthritis (RA), their mechanisms of action and cellular targets differ significantly. This analysis synthesizes experimental data to illuminate these differences for researchers in immunology and drug development.
Overview of Primary Anti-inflammatory Mechanisms
Auranofin and Methotrexate exert their anti-inflammatory effects through distinct molecular pathways. Auranofin's action is primarily mediated by the inhibition of the thioredoxin system, leading to oxidative stress and modulation of inflammatory signaling. In contrast, Methotrexate's principal anti-inflammatory mechanism involves the promotion of adenosine release, which signals through cell surface receptors to suppress immune cell function.
| Feature | Auranofin | Methotrexate |
| Primary Target | Thioredoxin Reductase (TrxR)[1][2][3] | Dihydrofolate Reductase (DHFR), AICAR Transformylase[4][5] |
| Key Mediator | Increased Reactive Oxygen Species (ROS)[2][6] | Increased Extracellular Adenosine[7][8][9] |
| Primary Signaling Cascade | Inhibition of NF-κB and STAT3 pathways[1] | Activation of Adenosine A2A receptors, leading to increased cAMP[4][8] |
| Cellular Effects | Induces antioxidant responses via Nrf2, inhibits pro-inflammatory cytokine production.[3] | Reduces leukocyte accumulation, inhibits T-cell mediated cytokine production.[7][10] |
Modulation of Inflammatory Signaling Pathways
Both drugs ultimately impact critical inflammatory transcription factors like NF-κB, but through different upstream events.
Auranofin is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system, with an IC50 of 0.2 μM.[2] By inhibiting TrxR, auranofin disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[2][6] This oxidative environment triggers several downstream anti-inflammatory effects:
-
Inhibition of NF-κB: Auranofin inhibits the activation of IκB kinase (IKK), preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus.[1] It can also suppress the Toll-like receptor 4 (TLR4) signaling that leads to NF-κB activation.[1][11]
-
Inhibition of the JAK-STAT Pathway: The drug has been shown to inhibit IL-6-induced phosphorylation of JAK1 and STAT3, preventing STAT3 translocation to the nucleus and subsequent gene expression.[1]
Low-dose methotrexate primarily acts by inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[4] This leads to the intracellular accumulation of AICAR, which in turn inhibits two key enzymes: AMP deaminase and adenosine deaminase (ADA).[4][8] The result is an increase in intracellular adenosine, which is then released into the extracellular space.[4][7] Extracellular adenosine interacts with A2A receptors on the surface of immune cells, triggering an increase in intracellular cyclic AMP (cAMP), which has broad immunosuppressive effects.[4][8]
Methotrexate's effect on NF-κB is more complex and appears to be cell-type dependent.
-
In T-cells: MTX inhibits NF-κB activation via depletion of tetrahydrobiopterin (BH4) and activation of the JNK pathway.[12][13]
-
In Fibroblast-Like Synoviocytes (FLSs): The inhibition of NF-κB is not mediated by JNK but is prevented by adenosine receptor antagonists, linking it back to its primary adenosine-promoting mechanism.[12]
Comparative Effects on Cytokine Production
Both drugs effectively reduce the production of key pro-inflammatory cytokines, but their specific targets and the stimuli they counteract can differ.
| Cytokine | Auranofin Effect | Methotrexate Effect |
| TNF-α | Inhibited . Reduces production in macrophages stimulated by PA and LPS.[11][14] | Inhibited . Reduces production induced by T-cell activation.[10][15] Production induced by bacterial products (LPS) is only slightly decreased.[10] |
| IL-1β | Inhibited . Reduces expression and secretion in PA and LPS-stimulated macrophages.[11][14] | Slightly Inhibited . Production induced by bacterial products is only slightly decreased.[10] |
| IL-6 | Inhibited . Reduces expression and secretion, a key part of its anti-rheumatic properties.[1][11][14] | Slightly Inhibited . Production induced by bacterial products is only slightly decreased.[10] |
| IL-12 | Inhibited . Significantly inhibits IL-12 production in LPS-stimulated macrophages and CD40L-stimulated dendritic cells, which may shift T-cells from a Th1 to a Th2 phenotype.[16] | No direct inhibitory data found in provided results. |
| IFN-γ | No direct inhibitory data found in provided results. | Inhibited . Reduces production induced by T-cell activation.[10][15] |
| IL-4, IL-13 | No direct inhibitory data found in provided results. | Inhibited . Reduces production induced by T-cell activation.[10][15] |
Summary: Auranofin demonstrates broad inhibition of monocyte/macrophage-derived cytokines like TNF-α, IL-1β, and IL-6.[11][14] Methotrexate appears to be a particularly efficient inhibitor of cytokines produced as a result of T-cell activation, including TNF-α and IFN-γ.[10][15]
Key Experimental Protocols
The evaluation of these compounds relies on standardized in vitro assays. Below are outlines of common methodologies.
This protocol is used to determine a compound's ability to inhibit pro-inflammatory cytokine production in macrophages.
-
Cell Culture: RAW264.7 macrophages are seeded in 96-well plates at a density of 1x10⁵ cells per well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of Auranofin, Methotrexate, or a vehicle control for 1-2 hours.
-
Stimulation: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) (e.g., 5 µg/mL) or a combination of Palmitic Acid (PA) and LPS.[11][16]
-
Incubation: The cells are incubated for a period of 24-48 hours.[16]
-
Supernatant Collection: The culture supernatant is collected.
-
Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: The concentration of the drug that causes 50% inhibition (IC50) is calculated.
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture & Transfection: A cell line (e.g., Jurkat T-cells or Fibroblast-Like Synoviocytes) is transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.[12][13]
-
Treatment: After 24 hours, transfected cells are treated with the test compound (Auranofin or Methotrexate) at a desired concentration (e.g., 0.1 µM for MTX) for 24-48 hours.[12][13]
-
Stimulation: NF-κB activation is induced by adding TNF-α for a period of 4-8 hours.
-
Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and results are expressed as the fold-change in NF-κB activity relative to the stimulated control.
Summary of Clinical Comparison
Clinical trials in patients with rheumatoid arthritis have provided insights into the comparative efficacy and tolerability of these two drugs.
-
Efficacy: Multiple studies and meta-analyses conclude that Methotrexate demonstrates a greater and more rapid clinical efficacy compared to Auranofin in treating RA.[17][18] In a 36-week double-blind trial, Methotrexate showed significantly greater improvement in joint counts and global disease assessments.[17] Auranofin's beneficial effects are often described as modest in comparison to other DMARDs, including Methotrexate.[19][20]
-
Tolerability: Auranofin is associated with a higher frequency of adverse reactions, particularly gastrointestinal issues like diarrhea.[17][21] Consequently, more patients tend to withdraw from Auranofin treatment due to toxicity compared to Methotrexate.[17]
Conclusion
Auranofin and Methotrexate are anti-inflammatory agents that operate through fundamentally different biochemical pathways. Auranofin's efficacy stems from its ability to inhibit thioredoxin reductase, inducing oxidative stress and suppressing critical inflammatory signaling cascades like NF-κB and JAK-STAT. Methotrexate's primary anti-inflammatory action is more nuanced, relying on the inhibition of folate pathway enzymes to increase extracellular adenosine levels, which in turn exerts potent immunosuppressive effects. While both drugs inhibit the production of pro-inflammatory cytokines, Methotrexate's superior clinical efficacy and better tolerability have established it as a cornerstone therapy in rheumatology, whereas Auranofin serves as an alternative with a distinct, redox-based mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-arthritic effect of methotrexate: is it really mediated by adenosine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antiinflammatory effects of methotrexate are mediated by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of interleukin-12 production by auranofin, an anti-rheumatic gold compound, deviates CD4+ T cells from the Th1 to the Th2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-dose methotrexate compared with auranofin in adult rheumatoid arthritis. A thirty-six-week, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The comparative efficacy and toxicity of second-line drugs in rheumatoid arthritis. Results of two metaanalyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Auranofin versus placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Auranofin's Synergistic Potential: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of auranofin's synergistic effects with various anti-cancer agents, supported by experimental data. The following sections detail the quantitative synergy, experimental methodologies, and underlying signaling pathways of promising auranofin-based combination therapies.
Quantitative Analysis of Synergistic Combinations
The efficacy of combining auranofin with other therapeutic agents has been demonstrated across various cancer types. The following tables summarize the quantitative data from key studies, highlighting the synergistic potential of these combinations in vitro and in vivo.
| Drug Combination | Cancer Type | Cell Line | Auranofin IC50 (µM) | Partner Drug IC50 (µM) | Combination Index (CI) | Key Outcome |
| Auranofin + ICG-001 | Colon Cancer | HCT-116 | 7.85 | 106.39 | < 1 | Synergistically inhibited cell proliferation.[1] |
| SW-480 | 9.68 | 264.66 | < 1 | Synergistically inhibited cell proliferation.[1] | ||
| DLD-1 | 7.74 | 2,697.72 | < 1 | Synergistically inhibited cell proliferation.[1] | ||
| Auranofin + Celecoxib | Colon Cancer | DLD-1, HCT116, HT-29 | - | - | < 1 | Synergistically induced cancer cell death.[2][3] |
| Auranofin + Cisplatin | Ovarian Cancer | OVCAR3 | ~1.7 - 2.0 | - | < 1 at ED25, ED50, ED75, ED90 | Synergistically enhanced cell death.[4][5] |
| SKOV3 | ~12 | - | > 1 (Antagonism) | |||
| Auranofin + Trametinib | Breast Cancer | MCF-7 | - | - | - | Synergistically induced apoptosis.[6] |
| Drug Combination | Cancer Type | In Vivo Model | Treatment | Key Outcome |
| Auranofin + ICG-001 | Colon Cancer | Subcutaneous Xenograft | Auranofin + ICG-001 | Significant reduction in tumor volume compared to single agents.[1] |
| Auranofin + Celecoxib | Colon Cancer | DLD-1 Xenograft | Auranofin (10 mg/kg) + Celecoxib (20 or 60 mg/kg) | Synergistic therapeutic effect.[7] |
| Auranofin + Cisplatin | Ovarian Cancer | OVCAR3 Xenograft | Auranofin + Cisplatin | Increased efficacy of cisplatin in reducing tumor burden.[4][5] |
| Auranofin + VE-822 (ATR inhibitor) | Cancer (unspecified) | Tumor Xenografts | Auranofin + VE-822 | Marked tumor regressions. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of auranofin in combination therapies are often attributed to its ability to induce oxidative stress and inhibit key survival pathways in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of auranofin, the partner drug, and their combination for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn or CalcuSyn. A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drug combinations for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins (e.g., p-STAT3)
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups (vehicle, auranofin alone, partner drug alone, and combination). Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
References
- 1. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergy between Auranofin and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined treatment with auranofin and trametinib induces synergistic apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy between Auranofin and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin Versus Novel Thioredoxin Reductase Inhibitors: A Comparative Analysis for Drug Development Professionals
An In-depth Comparison of Auranofin and Emerging Thioredoxin Reductase Inhibitors, Featuring Experimental Data and Methodologies for Preclinical Evaluation.
The thioredoxin (Trx) system, with thioredoxin reductase (TrxR) as a central enzyme, is a critical regulator of cellular redox homeostasis and a key player in cancer cell proliferation, survival, and drug resistance.[1] For decades, the FDA-approved gold-containing compound, auranofin, has been the benchmark for TrxR inhibition in preclinical and clinical research.[2][3] However, a new generation of novel, more specific TrxR inhibitors is emerging, promising enhanced therapeutic windows and distinct mechanistic advantages. This guide provides a comparative analysis of auranofin against these novel inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the selection and evaluation of next-generation TrxR-targeting cancer therapeutics.
Performance Comparison: Auranofin vs. Novel TrxR Inhibitors
Auranofin, while a potent TrxR inhibitor, is known to have off-target effects, including the inhibition of other thiol-containing enzymes.[2] Novel inhibitors, such as TRi-1, TRi-2, and indolequinone derivatives like IQ9, have been developed to offer greater specificity for TrxR, potentially reducing toxicity and improving therapeutic outcomes.[2][4]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values of auranofin and selected novel TrxR inhibitors across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Auranofin | B16-F10 | Melanoma | 3 | [2] |
| LLC | Lung Adenocarcinoma | 3 | [2] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 10 (intravenous, in vivo) | [5] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0-2.0 | [4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.0-2.0 | [4] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~1.0-2.0 | [4] | |
| MCF-7 | Luminal Breast Cancer | ~2.0-3.0 | [4] | |
| T47D | Luminal Breast Cancer | ~2.0-3.0 | [4] | |
| TRi-1 | B16-F10 | Melanoma | 20 | [2] |
| LLC | Lung Adenocarcinoma | 20 | [2] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 10 (intravenous, in vivo) | [5] | |
| TRi-2 | B16-F10 | Melanoma | 3 | [2] |
| LLC | Lung Adenocarcinoma | 3 | [2] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 15 (intravenous, in vivo) | [5] | |
| IQ9 | MDA-MB-231 | Triple-Negative Breast Cancer | ~0.1-0.5 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.1-0.5 | [4] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~0.1-0.5 | [4] | |
| MCF-7 | Luminal Breast Cancer | ~0.5-1.0 | [4] | |
| T47D | Luminal Breast Cancer | ~0.5-1.0 | [4] |
Enzyme Inhibition Kinetics
The potency and mechanism of enzyme inhibition are defined by kinetic constants such as the inhibition constant (Ki) and the rate of inactivation (k_inact). While specific Ki and k_inact values for many novel inhibitors are still emerging in the literature, the general mechanisms are becoming clearer. Auranofin is an irreversible inhibitor that covalently binds to the active site selenocysteine of TrxR.[6] Novel inhibitors like TRi-1 and TRi-2 are also irreversible inhibitors but exhibit higher specificity for the cytosolic isoform, TrxR1, over the mitochondrial isoform, TrxR2.[2] This increased specificity may contribute to lower mitochondrial toxicity.[2]
| Compound | Target(s) | Inhibition Mechanism | Selectivity | Reference |
| Auranofin | TrxR1, TrxR2, other thiol enzymes | Irreversible, covalent modification of selenocysteine | Low | [2][7] |
| TRi-1 | TrxR1 | Irreversible, covalent modification of selenocysteine | High for TrxR1 | [2] |
| TRi-2 | TrxR1 | Irreversible, covalent modification of selenocysteine | High for TrxR1 | [2] |
| IQ9 | TrxR | Irreversible | Moderate to High | [4] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of TrxR inhibitors. The following table summarizes available data on the in vivo efficacy of auranofin and novel inhibitors in xenograft mouse models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Auranofin | FaDu xenograft | 10 mg/kg, i.v., twice daily | Significant decrease in tumor growth | [5] |
| TRi-1 | FaDu xenograft | 10 mg/kg, i.v., twice daily | Significant decrease in tumor growth | [5] |
| TRi-2 | FaDu xenograft | 15 mg/kg, i.v., twice daily | Significant decrease in tumor growth | [5] |
| IQ9 | Breast cancer xenografts | Not specified | Potent anticancer activity | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by TrxR inhibitors and the workflows for their evaluation is essential for a comprehensive understanding.
Caption: Inhibition of TrxR by auranofin or novel inhibitors blocks the reduction of oxidized thioredoxin, leading to increased ROS levels, which in turn can induce apoptosis and inhibit cell proliferation.
Caption: A typical experimental workflow for the preclinical comparison of TrxR inhibitors, moving from initial enzymatic and cellular assays to in vivo efficacy studies.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug development research. The following are detailed protocols for key experiments cited in the comparison of TrxR inhibitors.
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This protocol measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
EDTA (10 mM)
-
NADPH (10 mM stock)
-
DTNB (100 mM stock in DMSO)
-
Purified recombinant TrxR1 or cell lysate
-
TrxR inhibitor (Auranofin or novel inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH in a 96-well plate.
-
Add the purified TrxR enzyme or cell lysate to the wells.
-
To determine the inhibitory effect, pre-incubate the enzyme/lysate with various concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding DTNB to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the TrxR activity.
-
Calculate the percentage of inhibition relative to a vehicle-treated control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (10 mM stock in DMSO)
-
TrxR inhibitor (Auranofin or novel inhibitor)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TrxR inhibitor for the desired time period (e.g., 4, 12, or 24 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
After treatment, remove the medium and wash the cells once with PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TrxR inhibitor (Auranofin or novel inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the TrxR inhibitor at the desired concentrations and for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of TrxR inhibitors in a subcutaneous xenograft mouse model.[8][9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
TrxR inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest cancer cells in their exponential growth phase. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the TrxR inhibitor and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion
The landscape of thioredoxin reductase inhibitors is evolving, with novel compounds demonstrating increased specificity and potent anticancer activity. While auranofin remains a valuable tool and benchmark, the data presented here on emerging inhibitors like TRi-1, TRi-2, and IQ9 highlight the potential for developing more effective and less toxic TrxR-targeted therapies. The provided experimental protocols offer a standardized framework for the comparative evaluation of these promising agents, facilitating the advancement of new cancer treatments from the laboratory to the clinic. Further research focusing on the detailed kinetic characterization and in vivo performance of a wider array of novel TrxR inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and radiosensitising effects of a novel thioredoxin reductase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of thioredoxin reductase and proteasome is required for auranofin-induced paraptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Central Role of Reactive Oxygen Species in Auranofin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of auranofin's ability to induce apoptosis through the production of reactive oxygen species (ROS) with other therapeutic alternatives. The experimental data presented herein confirms the pivotal role of ROS in the cytotoxic mechanism of auranofin against various cancer cell lines.
Executive Summary
Auranofin, a gold-containing compound initially approved for rheumatoid arthritis, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1][2] Inhibition of TrxR leads to an accumulation of intracellular ROS, triggering a cascade of events including endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which ultimately converge to induce apoptosis.[1][3] The critical role of ROS in this process is underscored by the consistent observation that the antioxidant N-acetyl cysteine (NAC) can rescue cancer cells from auranofin-induced apoptosis.[2][4] This guide synthesizes experimental data to provide a clear understanding of this mechanism and compares auranofin's efficacy with other apoptosis-inducing agents.
Comparative Analysis of Auranofin's Efficacy
The cytotoxic and pro-apoptotic effects of auranofin are well-documented across a range of cancer cell lines. The following tables summarize key quantitative data from various studies, highlighting the drug's potency and its dependence on ROS production.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| HeLa | Cervical Cancer | ~2 | [5] |
| Calu-6 | Lung Cancer | ~3 | [6] |
| A549 | Lung Cancer | ~3-4 | [6] |
| NCI-H460 | Lung Cancer | ~3 | [6] |
| NCI-H1299 | Lung Cancer | ~1 | [6] |
| MCF-7 | Breast Cancer | 3.37 | [7] |
| PEO1 | Ovarian Cancer | 0.53 (72h) | [8] |
| PEO4 | Ovarian Cancer | 2.8 (72h) | [8] |
Table 2: Auranofin-Induced Apoptosis and its Reversal by N-acetyl Cysteine (NAC)
| Cell Line | Auranofin Treatment | % Apoptotic Cells | % Apoptotic Cells with NAC | Reference |
| BGC-823 | 4 µM for 24h | ~40% | ~5% | [4] |
| SGC-7901 | 4 µM for 24h | ~35% | ~5% | [4] |
| MEC-1 | Not Specified | Significantly Increased | Significantly Reduced | [3] |
| Primary CLL Cells | Not Specified | Significantly Increased | Significantly Reduced | [3] |
| HeLa | 2 µM for 24h | Significantly Increased | Significantly Reduced | [5] |
Table 3: Comparison of ROS Induction by Auranofin and Other Agents
While direct quantitative comparisons of ROS production by different drugs at equi-toxic concentrations are not extensively available in the literature, some studies provide valuable insights.
| Cell Line | Treatment | Observation on ROS Levels | Reference |
| Gastric Cancer Cells | Auranofin (2 µM) or Piperlongumine (4 µM) alone | Slight increase in ROS | [1] |
| Gastric Cancer Cells | Combination of Auranofin (2 µM) and Piperlongumine (4 µM) | Significant increase in ROS | [1] |
| Cisplatin-sensitive (2008) Ovarian Cancer Cells | Auranofin or Cisplatin | Both induce apoptosis and H₂O₂ production | [9] |
| Cisplatin-resistant (C13) Ovarian Cancer Cells | Auranofin | Induces apoptosis and H₂O₂ production | [9] |
| Cisplatin-resistant (C13) Ovarian Cancer Cells | Cisplatin | Ineffective in inducing apoptosis | [9] |
| Breast Cancer Cells | Auranofin + Paclitaxel | Higher intracellular ROS levels compared to paclitaxel alone |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Auranofin-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing auranofin's effects.
Caption: Logical relationship between auranofin, ROS, and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays cited in this guide.
Protocol 1: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Procedure:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black plate for fluorescence reading or plates with glass coverslips for microscopy) and allow them to adhere overnight.
-
Treatment: Treat the cells with auranofin at the desired concentrations and for the specified duration. Include a vehicle-treated control group and a positive control (e.g., H₂O₂).
-
Staining:
-
Remove the treatment media and wash the cells once with warm serum-free medium or phosphate-buffered saline (PBS).
-
Prepare a 10 µM working solution of DCFH-DA in warm serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using the appropriate filter set for FITC (excitation ~488 nm, emission ~525 nm).
-
Flow Cytometry: After staining, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer.
-
Plate Reader: Add PBS to the wells and measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Preparation:
-
Seed cells and treat them with auranofin as described in the previous protocol. Include both adherent and floating cells in your collection.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Conclusion
References
- 1. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Auranofin induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of thioredoxin reductase by auranofin induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin sensitizes breast cancer cells to paclitaxel chemotherapy by disturbing the cellular redox system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Aurobin: A Guide for Laboratory Professionals
Absence of specific manufacturer guidance on the disposal of the pharmaceutical product Aurobin necessitates a cautious approach rooted in established best practices for pharmaceutical waste management. Professionals in research, scientific, and drug development fields must prioritize safety and regulatory compliance by adhering to the general principles outlined below. The primary course of action should always be to consult the product's Safety Data Sheet (SDS), if available, for explicit disposal instructions.
In the absence of an SDS, the following procedural guidance, based on general knowledge of its active ingredients—Prednisolone capronate, Lidocaine hydrochloride, and Dexpanthenol—and regulatory standards for pharmaceutical waste, should be followed.
Step-by-Step Disposal Protocol for this compound
For laboratory and professional settings, a systematic approach to waste management is crucial to ensure safety and environmental protection.
-
Waste Identification and Segregation : The initial step is to classify the waste. As a pharmaceutical product, this compound waste should not be mixed with general laboratory trash. It must be segregated as chemical or pharmaceutical waste. All materials contaminated with this compound, such as gloves, absorbent paper, and containers, should also be collected as pharmaceutical waste.[1][2]
-
Containerization : Use a designated, leak-proof, and clearly labeled waste container.[2] In healthcare and laboratory settings, specific color-coded containers are often used to distinguish different waste streams. Non-hazardous pharmaceutical waste is typically collected in blue or white containers, while hazardous pharmaceutical waste is collected in black containers.[3]
-
Hazard Assessment : Determine if the waste is hazardous. While the active ingredients in this compound are not typically listed as acutely hazardous, the final formulation could have characteristics that classify it as hazardous under the Resource Conservation and Recovery Act (RCRA).[4] It is best practice to treat uncertain pharmaceutical waste as hazardous to mitigate risk.[5]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be accessible only to authorized personnel.[6]
-
Professional Disposal : Arrange for the collection and disposal of the pharmaceutical waste through a licensed hazardous waste management company.[5][6] These companies are equipped to transport and dispose of the waste in accordance with federal, state, and local regulations.[5] Hazardous pharmaceutical waste is typically required to be incinerated at a permitted treatment facility.[3]
For household disposal , the safest method is to utilize a drug take-back program. Many pharmacies and law enforcement agencies offer this service.[7] If a take-back program is not accessible, follow these steps for disposal in household trash:
-
Remove the ointment from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[8][9] Do not crush any tablets or capsules if applicable.[9]
-
Place the mixture in a sealed plastic bag or other container that will not leak.[8][9]
-
Dispose of the sealed container in the household trash.[9]
-
Before discarding the empty original container, remove or scratch out all personal information from the prescription label to protect your privacy.[8]
It is crucial to not flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling or a healthcare professional. [8][10] Flushing medications can lead to contamination of water supplies.[10] The FDA maintains a "flush list" of medicines that are considered safe to flush, but this compound is not on this list.[11][12]
Categorization of Pharmaceutical Waste
To aid in the proper segregation and management of pharmaceutical waste, the following table summarizes the main categories and their disposal requirements.
| Waste Category | Description | General Disposal Requirements |
| Non-Hazardous Pharmaceutical Waste | Medications that are not classified as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA). | May be incinerated at a medical waste treatment facility or a waste-to-energy plant.[5] |
| RCRA Hazardous Pharmaceutical Waste | Pharmaceuticals that are specifically listed by the EPA or exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic).[4] | Must be transported by a licensed hazardous waste hauler to a permitted hazardous waste incinerator.[3][5] |
| Controlled Substances (DEA Regulated) | Medications regulated by the Drug Enforcement Administration due to their potential for abuse. | Must be disposed of in a manner that renders them non-retrievable, often through a reverse distributor or specific take-back programs.[7] |
Experimental Protocols
Currently, there are no established experimental protocols for the in-lab chemical neutralization or deactivation of this compound's active ingredients for routine disposal purposes.[2] Therefore, the standard and required practice is to dispose of it as chemical or pharmaceutical waste through a licensed contractor.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. anentawaste.com [anentawaste.com]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. curbthecrisis.com [curbthecrisis.com]
- 8. dea.gov [dea.gov]
- 9. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Essential Safety and Operational Guide for Handling Aurobin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling Aurobin, a mixture of Lidocaine, Prednisolone, and Triclosan. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this preparation in a laboratory setting. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
The this compound mixture presents a combination of hazards associated with its active pharmaceutical ingredients. A thorough understanding of these risks is paramount for safe handling. The primary hazards include skin and eye irritation, and potential for systemic effects upon exposure. Prednisolone, a component of this compound, is classified as a substance with long-term health risks, including potential carcinogenicity and reproductive toxicity.
Table 1: Summary of Hazards and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Specific Hazard | Recommended Personal Protective Equipment (PPE) |
| Contact Hazard | Causes skin irritation.[1][2][3][4] Causes serious eye irritation.[1][2][4] | Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Consider double gloving for extended handling. Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1] A face shield is recommended when there is a risk of splashing. Lab Coat: A standard laboratory coat is required to prevent skin contact. |
| Inhalation Hazard | May cause respiratory irritation if aerosolized. | Respiratory Protection: Use in a well-ventilated area. If aerosolization is possible, a NIOSH-approved respirator may be necessary. |
| Ingestion Hazard | Harmful if swallowed.[2][5] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Long-Term Health Hazards (from Prednisolone) | Suspected of causing genetic defects.[2] May cause cancer.[2] Suspected of damaging fertility or the unborn child.[2][6] Causes damage to organs through prolonged or repeated exposure.[2] | All handling of this compound should be conducted in a designated area to minimize the risk of widespread contamination. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1][4] | Avoid release to the environment.[1] All waste must be disposed of as hazardous chemical waste. |
Experimental Protocols and Handling Procedures
Adherence to proper handling procedures is crucial to minimize exposure and ensure the integrity of experimental work.
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when manipulating solutions or creating aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Container: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container.
-
Contaminated Materials: This includes empty containers, used PPE (gloves, etc.), and any absorbent materials from spills.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.[1][7]
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tnjchem.com [tnjchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
